2-Chloro-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSVYUUXJSMGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210524 | |
| Record name | 2-Chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-86-2 | |
| Record name | s-Triazine, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-1,3,5-triazine fundamental properties
An In-Depth Technical Guide to 2-Chloro-1,3,5-triazine: Core Properties and Synthetic Applications
Introduction
The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence is largely due to the predictable and versatile reactivity of its chlorinated precursors. Among these, 2-Chloro-1,3,5-triazine and its derivatives are fundamental building blocks, prized for their ability to undergo controlled nucleophilic substitution reactions. This allows for the precise and sequential installation of a wide array of functional groups, enabling the construction of complex molecular architectures.[1][3]
This technical guide offers a comprehensive exploration of the fundamental properties of 2-Chloro-1,3,5-triazine. As a senior application scientist, the narrative will move beyond a simple recitation of facts to explain the underlying principles governing its synthesis, reactivity, and application. While the parent compound, 2-Chloro-1,3,5-triazine, is a key reactive intermediate, its more substituted and stable analogs, such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are more frequently utilized in laboratory and industrial settings. Therefore, this guide will leverage the extensive documentation available for these derivatives to provide field-proven insights and practical protocols relevant to researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The core of 2-Chloro-1,3,5-triazine's utility lies in its distinct electronic structure. The triazine ring is composed of alternating carbon and nitrogen atoms, creating an electron-deficient aromatic system. The three electronegative nitrogen atoms withdraw electron density from the carbon atoms, rendering them highly electrophilic. This intrinsic property is the primary driver of the molecule's reactivity profile.
Caption: Molecular structure of 2-Chloro-1,3,5-triazine.
The fundamental physicochemical properties of 2-Chloro-1,3,5-triazine are summarized below. These data points are critical for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₃H₂ClN₃ | PubChem[4] |
| Molecular Weight | 115.52 g/mol | PubChem[4] |
| IUPAC Name | 2-chloro-1,3,5-triazine | PubChem[4] |
| CAS Number | 6153-86-2 | PubChem[4] |
| Physical Appearance | White crystalline powder (derivatives) | ChemicalBook[5], Chem-Impex[6] |
| Solubility | Soluble in most organic solvents | Taylor & Francis Online[7] |
Synthesis from Cyanuric Chloride: The Principle of Controlled Substitution
The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines is the sequential, controlled nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[8][9][10] The remarkable utility of this process stems from the differential reactivity of the C-Cl bonds. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[9][11] This phenomenon is a direct consequence of the electron-donating nature of most incoming nucleophiles (e.g., amines, alkoxides), which reduces the electrophilicity of the remaining carbon atoms.
This reactivity gradient allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature.[1][11] An established empirical rule serves as a foundational guideline for this synthetic strategy:
-
First Substitution (to mono-chloro-): Occurs at low temperatures, typically 0 °C or below.
-
Second Substitution (to di-chloro-): Proceeds readily at ambient temperatures (room temperature).
-
Third Substitution: Requires elevated temperatures, often above 60 °C, to drive the reaction to completion.[10][11]
Caption: General workflow for synthesizing substituted triazines from cyanuric chloride.
Exemplary Protocol: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
This protocol details a common laboratory-scale synthesis of CDMT, a widely used derivative, illustrating the practical application of the principles described above. The synthesis proceeds from cyanuric chloride and sodium methoxide.[12][13]
Materials:
-
Cyanuric chloride
-
Sodium methoxide (solid)
-
N,N-dimethylformamide (DMF)
-
Heptane (for recrystallization)
-
Water (for quenching and washing)
-
Reaction vessel with cooling capabilities, magnetic stirrer, and reflux condenser
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel, add N,N-dimethylformamide (DMF) and cyanuric chloride. The molar ratio of cyanuric chloride to sodium methoxide should be approximately 1:2 to 1:2.5.[12]
-
Initial Cooling: Stir the mixture until the cyanuric chloride is completely dissolved. Once dissolved, cool the reaction vessel to between 5-10 °C using an ice bath.[13]
-
Nucleophile Addition: Slowly add solid sodium methoxide to the cooled solution. Maintain the temperature during addition.
-
Room Temperature Reaction: After the addition is complete, allow the mixture to react at room temperature for 1-2 hours.[12]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours to ensure the second substitution is complete.[12][13]
-
Quenching and Precipitation: After the reflux period, cool the reaction solution and add a large volume of water to precipitate the crude product.[13]
-
Isolation and Washing: Filter the solid precipitate. Wash the collected solid thoroughly with water to remove any remaining salts and DMF.
-
Drying: Dry the solid in an oven to obtain the crude CDMT.
-
Purification: For higher purity, recrystallize the crude product from heptane. This step is effective at removing mono- and tri-substituted byproducts, yielding a product with purity often exceeding 99.5%.[12]
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The fundamental reactivity of 2-Chloro-1,3,5-triazine is dominated by the Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom.[14] The electron-withdrawing nature of the triazine ring powerfully activates the C-Cl bond, making the chloride ion an excellent leaving group upon attack by a nucleophile.[1][14]
The mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack: The reaction is initiated when a nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the chlorine. This rate-determining step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][14]
-
Leaving Group Expulsion: Aromaticity is restored in the second step through the rapid expulsion of the chloride ion, yielding the final substituted triazine product.[14]
Caption: The two-step addition-elimination mechanism of SNAr on a triazine core.
Key Applications in Drug Development and Synthesis
The predictable reactivity and structural rigidity of the s-triazine core make it an invaluable tool for researchers, particularly in peptide synthesis and as a scaffold for creating compound libraries.
Amide and Peptide Synthesis: A Superior Coupling Reagent
One of the most prominent applications of chloro-triazine derivatives, especially CDMT, is as a coupling reagent for the formation of amide and peptide bonds.[14][15] This process circumvents the need for harsh reagents and often proceeds with high efficiency and minimal racemization.[16]
The key to this application is the in-situ activation of a carboxylic acid. The process involves two main steps:
-
Formation of an Active Ester: In the presence of a base like N-methylmorpholine (NMM), CDMT reacts with a carboxylic acid. The NMM first forms a quaternary ammonium salt with CDMT, which is highly reactive. This intermediate then reacts with the carboxylate anion to form a "superactive" triazinyl ester.[14]
-
Aminolysis: This active ester is highly susceptible to nucleophilic attack by an amine, which rapidly displaces the triazine moiety to form the desired stable amide bond.[14]
Caption: Workflow for carboxylic acid activation and amide synthesis using CDMT.
Protocol: CDMT-Mediated Amide Coupling
This protocol provides a general procedure for the synthesis of an amide bond using CDMT as the coupling agent.
Materials:
-
Carboxylic acid (1.1 equiv.)
-
Amine (1.0 equiv.)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv.)
-
N-methylmorpholine (NMM) (3.6 equiv.)
-
Ethyl acetate or other suitable anhydrous solvent
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
Reagent Combination: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, amine, and CDMT as solids.[14]
-
Solvent Addition: Add the anhydrous solvent (e.g., ethyl acetate) to the vessel.
-
Base Addition: Cool the mixture in an ice bath and slowly add the N-methylmorpholine (NMM).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove excess NMM, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove the triazine byproduct and unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.
A Versatile Scaffold in Medicinal Chemistry
The s-triazine ring is a bioisostere for the phenyl ring and serves as a rigid scaffold for presenting substituents in defined spatial orientations. The ability to sequentially and selectively introduce different functionalities makes it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.[3][15] Triazine derivatives have been investigated for a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[3][17][18]
Safety and Handling
While 2-Chloro-1,3,5-triazine and its derivatives are invaluable synthetic tools, they are hazardous chemicals that require careful handling. The information below is a summary and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound in use.
-
Hazards: Chloro-triazine derivatives are often classified as harmful if swallowed, skin irritants, and may cause allergic skin reactions.[5] A significant hazard is the risk of serious eye damage upon contact.[19][20] They can also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes:
-
Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust.[20]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19][20] Keep away from incompatible materials such as strong oxidizing agents.[20]
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[20]
Conclusion
2-Chloro-1,3,5-triazine is a foundational reagent whose chemical principles are most vividly demonstrated through its more stable and widely used derivatives. Its core reactivity is defined by a predictable, temperature-controlled nucleophilic aromatic substitution mechanism. This property has been expertly harnessed by chemists, making it an exceptionally effective and economical coupling reagent for the synthesis of amides, peptides, and esters.[8][14] Furthermore, its rigid scaffold and capacity for controlled, sequential functionalization make it a cornerstone for the development of novel therapeutics in modern drug discovery programs.[1][3] A thorough understanding of its properties, reactivity, and handling requirements empowers researchers to fully leverage this versatile chemical tool.
References
- An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). (n.d.). Benchchem.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).
-
2-Chloro-1,3,5-triazine | C3H2ClN3. (n.d.). PubChem. Retrieved from [Link]
- Lee, H.-W., Kang, T. W., Cha, K. H., Kim, E.-N., Choi, N.-H., Kim, J.-W., & Hong, C. I. (1998). 2-CHLORO-4,6-DIMETHOXY -1,3,5-TRIAZINE: A NEW EFFECTIVE AND CONVENIENT COUPLING REAGENT FOR CEPHALOSPORIN DERIVATIVES.
- A Head-to-Head Battle of Coupling Reagents: 2,4-Dichloro-1,3,5-triazine Derivatives versus PyBOP. (n.d.). Benchchem.
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A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. (n.d.). Benchchem.
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Google Patents.
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Eureka | Patsnap.
- Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. (n.d.). Benchchem.
- physical and chemical properties of 2-Chloro-4-methoxy-1,3,5-triazine. (n.d.). Benchchem.
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Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2025). Carl ROTH. Retrieved from [Link]
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.
- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2021). Current Organic Synthesis.
- The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. (n.d.). Benchchem.
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2-Chloro-4,6-dimethoxy-1,3,5-triazine Safety Data Sheet. (n.d.). Retrieved from [Link]
- Lee, H. W., et al. (1998). 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A New Effective and Convenient Coupling Reagent for Cephalosporin Derivatives.
- Sharma, A., Rotimi, S. E., de la Torre, B. G., & Albericio, F. (2024). 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction.
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2-chloro-1,3,5-triazine | CAS#:6153-86-2. (n.d.). Chemsrc. Retrieved from [Link]
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1,3,5-Triazine as core for the preparation of dendrons. (n.d.). Arkat USA. Retrieved from [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved from [Link]
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SAFETY DATA SHEET. (2010). Retrieved from [Link]
- A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis. (n.d.). Benchchem.
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SAFETY DATA SHEET. (2024). Fisher Scientific. Retrieved from [Link]
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2-chloro-4-phenoxy-1,3,5-triazine. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
- RECENT USES OF 2,4,6-TRICHLORO-1,3,5- TRIAZINES AND ITS DERIVATIVES. (2015). Journal of Medical and Bioengineering, 4(2), 143-147.
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2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
- Application Notes and Protocols: Preparation of Chiral 1,3,5-Triazine Derivatives from 2,4-Dichloro-6-ethoxy. (n.d.). Benchchem.
-
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). National Institutes of Health. Retrieved from [Link]
- Triazines – A comprehensive review of their synthesis and diverse biological importance. (2017). Journal of Global Pharma Technology, 8(1), 1-15.
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI. Retrieved from [Link]
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New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. (n.d.). National Institutes of Health. Retrieved from [Link]
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The 1,3,5-Triazine Core: An Electron-Deficient Aromatic System
An In-depth Technical Guide to 2-Chloro-1,3,5-triazine: Structure, Bonding, and Synthetic Versatility
This guide offers a comprehensive examination of 2-chloro-1,3,5-triazine and its derivatives, foundational building blocks in modern chemistry. We will dissect the molecule's unique electronic structure, explore the principles governing its reactivity, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile 1,3,5-triazine scaffold.
The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. The presence of three highly electronegative nitrogen atoms creates a significant polarization of the ring's electron density. This results in an inherently "electron-deficient" character, rendering the carbon atoms highly electrophilic.[1][2] This fundamental property is the cornerstone of triazine chemistry, making the scaffold highly susceptible to nucleophilic attack and a privileged structure in medicinal chemistry and materials science.[2][3]
The parent compound, 2-chloro-1,3,5-triazine, has the chemical formula C₃H₂ClN₃.[4] Its structure is defined by this aromatic core with a single chlorine substituent.
Caption: Chemical structure of 2-Chloro-1,3,5-triazine.
Bonding and Structural Parameters
Table 1: Physicochemical Properties of 2-Chloro-1,3,5-triazine
| Property | Value | Source |
| Molecular Formula | C₃H₂ClN₃ | PubChem[4] |
| Molecular Weight | 115.52 g/mol | PubChem[4] |
| CAS Number | 6153-86-2 | PubChem[4] |
| Canonical SMILES | C1=NC=NC(=N1)Cl | PubChem[4] |
The Core Reactivity Principle: Nucleophilic Aromatic Substitution (SNAr)
The chemistry of 2-chloro-1,3,5-triazine and its derivatives is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][6] The inherent electron deficiency of the triazine ring makes this process highly favorable.
The mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the highly electrophilic carbon atoms bonded to a chlorine atom. This is typically the rate-determining step.
-
Meisenheimer Complex Formation: This attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][6]
-
Chloride Elimination: Aromaticity is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is driven by the formation of the stable, substituted triazine product.[1][2]
Caption: The general mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chlorotriazine core.
Controlled Sequential Substitution: A Synthetic Chemist's Toolkit
A defining feature of chlorinated triazines, starting with the precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is the ability to perform sequential substitutions in a highly controlled manner. This control is primarily achieved by manipulating the reaction temperature.[3]
-
First Substitution: The first chlorine atom is highly reactive and can be displaced by a nucleophile at low temperatures, typically 0 °C.[2]
-
Second Substitution: The introduction of the first nucleophile (often an electron-donating group like an amine or alkoxide) reduces the overall electrophilicity of the triazine ring. Consequently, the second substitution requires a higher temperature, often room temperature.[2][7]
-
Third Substitution: Displacing the final chlorine atom requires more forcing conditions, such as heating at elevated temperatures.[2]
This temperature-dependent reactivity allows for the rational design and synthesis of unsymmetrically substituted triazines by introducing different nucleophiles at each step.[1]
Caption: Workflow for temperature-controlled sequential substitution on a triazine core.
Experimental Protocols: Harnessing Triazine Reactivity
The self-validating nature of these protocols lies in their widespread adoption and consistent outcomes reported in the literature. Progress can be reliably monitored by standard techniques like Thin Layer Chromatography (TLC).
Protocol: Synthesis of a 2,4-Dichloro-6-substituted-s-triazine
This protocol describes the first nucleophilic substitution on cyanuric chloride, a common starting point for accessing 2-chloro-disubstituted triazines.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 equiv.)
-
Nucleophile (e.g., amine, alcohol, thiol) (1.0 equiv.)
-
Diisopropylethylamine (DIEA) or other non-nucleophilic base (1.0 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve TCT in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate vessel, dissolve the nucleophile and DIEA in DCM.
-
Add the nucleophile/DIEA solution dropwise to the stirred TCT solution at 0 °C over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.[8]
-
Self-Validation: Monitor the reaction progress by TLC (e.g., using an ethyl acetate/hexane mobile phase) until the TCT starting material is completely consumed.[8]
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with water and brine to remove DIEA salts.[2][8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.[2][8]
Protocol: Amide Bond Formation using a 2-Chloro-triazine Derivative (CDMT)
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a highly effective coupling reagent for forming amide bonds, a critical reaction in drug development.[6][9][10]
Materials:
-
Carboxylic acid (1.1 equiv.)
-
Amine (1.0 equiv.)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv.)
-
N-methylmorpholine (NMM) (2.0 - 3.6 equiv.)[6]
-
Ethyl acetate or other suitable solvent
Procedure:
-
To a reaction vessel, add the carboxylic acid, amine, and CDMT as solids.[6]
-
Add the solvent (e.g., ethyl acetate) and begin stirring.
-
Add N-methylmorpholine (NMM) to the mixture. The NMM acts as a base to first deprotonate the carboxylic acid.
-
The carboxylate anion then attacks the CDMT, displacing the chloride and forming a highly reactive "superactive" triazine ester intermediate.[6]
-
The amine nucleophile then attacks this activated ester, forming the stable amide bond and releasing the dimethoxy-triazinol byproduct.
-
Stir the reaction at room temperature for several hours or until completion.
-
Self-Validation: Monitor the disappearance of the amine starting material by TLC.
-
Work-up typically involves washing the organic mixture with dilute acid (to remove excess NMM), saturated sodium bicarbonate (to remove unreacted carboxylic acid and the triazinol byproduct), and brine.
-
Dry the organic layer, filter, and concentrate to obtain the amide product. Purify by column chromatography if necessary.
Conclusion
2-Chloro-1,3,5-triazine and its derivatives represent a class of exceptionally versatile chemical scaffolds. Their utility is rooted in the electron-deficient nature of the triazine ring, which activates the C-Cl bond for facile nucleophilic aromatic substitution. The ability to meticulously control the sequential displacement of chlorine atoms through temperature modulation provides a robust and predictable platform for constructing complex, multifunctional molecules. This has solidified the s-triazine core as a privileged and indispensable tool in the rational design of therapeutics, functional materials, and other advanced chemical entities.
References
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Lidón, I., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkat USA. Retrieved from [Link]
-
Koller, T. J., et al. (2021). Rediscovery of the Forgotten Middle Child: A Comprehensive Study on the Coordination Chemistry of Melam. ResearchGate. Retrieved from [Link]
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2-Chloro-1,3,5-triazine. (n.d.). PubChem. Retrieved from [Link]
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2-Chloro-1,3,5-triazine reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of 2-Chloro-1,3,5-Triazine Derivatives with Nucleophiles for Drug Discovery Applications
Introduction
The 1,3,5-triazine (or s-triazine) core is a foundational "privileged structure" in medicinal chemistry, agrochemicals, and materials science.[1] Its prevalence is largely due to the predictable and highly controllable reactivity of its chlorinated precursors, particularly 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.[2] These molecules serve as versatile scaffolds, allowing for the sequential and directed introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions.[3] This capability enables the rational design and synthesis of vast libraries of compounds for screening and development.
This technical guide offers a comprehensive exploration of the reactivity of chlorinated 1,3,5-triazines with nucleophiles, grounded in mechanistic principles and field-proven methodologies. It is designed for researchers, scientists, and drug development professionals who leverage this robust chemistry to build novel molecular entities.
Part 1: Core Reactivity Principles: The SNAr Mechanism
The chemistry of chlorotriazines is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three highly electronegative nitrogen atoms. This electron deficiency makes the ring's carbon atoms highly electrophilic and, therefore, susceptible to attack by nucleophiles.[1] The substitution of a chlorine atom proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[1] Computational studies suggest that in some cases, this complex is a transition state structure with insufficient stability to exist as a true intermediate.[4]
-
Chloride Elimination: The aromaticity of the triazine ring is subsequently restored through the expulsion of a chloride ion, which is an excellent leaving group. This step is typically fast.[1]
Part 2: The Principle of Sequential and Controlled Substitution
A defining and synthetically powerful feature of 2,4,6-trichloro-1,3,5-triazine (TCT) is that the three chlorine atoms can be displaced sequentially with remarkable control. This control is primarily achieved by manipulating the reaction temperature, exploiting the decreasing reactivity of the triazine ring with each successive substitution.[3][5]
-
First Substitution: The first chlorine is the most reactive and can be selectively replaced by a nucleophile at low temperatures, typically between 0°C and 5°C.[3]
-
Second Substitution: After the first substitution, the triazine ring becomes more electron-rich and is thus "deactivated" towards further nucleophilic attack. Consequently, a higher temperature, usually room temperature, is required to overcome the activation energy for the second substitution.[1][6]
-
Third Substitution: The final substitution requires more forcing conditions, such as heating or refluxing, to displace the last chlorine atom.[3]
This temperature-dependent reactivity allows for the rational synthesis of mono-, di-, and tri-substituted triazines, including unsymmetrical derivatives, by introducing different nucleophiles at each temperature stage.[2]
Part 3: A Hierarchy of Nucleophilic Reactivity
The success of a sequential synthesis strategy depends not only on temperature control but also on the intrinsic reactivity of the nucleophiles being used. A well-established preferential order of incorporation exists, which must be considered during synthetic design.
Reactivity Order
Experimental and theoretical studies have established a general reactivity hierarchy for common nucleophiles with TCT in the presence of a base like diisopropylethylamine (DIEA).[7]
Preferential Order of Incorporation: Alcohol (O) > Thiol (S) > Amine (N) [7]
This order is critical for planning the synthesis of complex, multi-functionalized triazines.
The "Amine Deactivation" Rule
A crucial field-proven insight is the strong deactivating effect of amine substitution. Once an amine is incorporated onto the s-triazine ring, its strong electron-donating nature significantly reduces the electrophilicity of the remaining carbon centers.[6] This makes it very difficult to subsequently substitute the remaining chlorine atoms with any nucleophile other than another amine.[8][9]
Therefore, a critical rule of thumb emerges: When synthesizing O,N- or S,N-type substituted s-triazines, the O-type or S-type nucleophile should always be incorporated before the amine. [5][8][9]
Quantitative Reactivity Data
While comprehensive kinetic data for all nucleophiles is dispersed, the following table summarizes typical reaction conditions, illustrating the principles of sequential substitution.
| Substitution Step | Nucleophile Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| First | Phenol (O-Nu) | DIEA | DCM | 0 | High | [7] |
| First | Aromatic Amine (N-Nu) | K₂CO₃ | Acetone | 0 - 5 | Good | [10] |
| Second | Aliphatic Amine (N-Nu) | DIEA | DCM / THF | Room Temp | High | [3][7] |
| Second | Amino Acid (N-Nu) | NaHCO₃ | Dioxane/H₂O | Room Temp | Good | [3] |
| Third | Morpholine (N-Nu) | DIEA | THF | 70 - 80 (or Reflux) | Good | [3] |
Part 4: Field-Proven Experimental Protocols
The following protocols are generalized from established laboratory practices and provide a robust framework for the synthesis of substituted triazines.[3][6][7]
Protocol 1: General Procedure for Mono-substitution of TCT
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF, or Acetone).
-
Cooling: Cool the solution to 0°C using an ice-water bath and maintain stirring.
-
Nucleophile Preparation: In a separate flask, dissolve the desired nucleophile (1.0 equivalent) and a suitable base (1.0-1.1 equivalents, e.g., DIEA or K₂CO₃) in the same solvent.
-
Reaction: Add the nucleophile/base solution dropwise to the stirring TCT solution at 0°C over 15-30 minutes. A slow addition rate is crucial to maintain temperature control and prevent side reactions.
-
Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the TCT starting material is consumed (typically 30 minutes to 2 hours).
-
Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic solution sequentially with water and brine to remove the base salts.
-
Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-substituted dichlorotriazine product. The product is often pure enough for the next step without further purification.
Causality and Scientist's Notes:
Why 0°C? This low temperature provides the kinetic window to favor mono-substitution over di-substitution, as the activation energy for the second substitution is significantly higher.[1][6]
Choice of Base: DIEA is a non-nucleophilic organic base, ideal for scavenging the generated HCl without competing in the substitution reaction. Inorganic bases like K₂CO₃ or NaHCO₃ are also effective, particularly in polar solvents like acetone or aqueous mixtures.[3][10]
Dropwise Addition: Prevents localized heating and the formation of di-substituted byproducts.[6]
Protocol 2: General Procedure for Di-substitution of a Dichlorotriazine
-
Setup: Dissolve the mono-substituted dichlorotriazine (1.0 equivalent) from the previous step in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Reagent Addition: Add the second nucleophile (1.0-1.1 equivalents) followed by the base (1.0-1.1 equivalents, e.g., DIEA).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the dichlorotriazine starting material is consumed (typically 2 to 12 hours).
-
Workup and Isolation: Perform an aqueous workup similar to Protocol 1. The resulting di-substituted monochlorotriazine may require purification by flash column chromatography or recrystallization to achieve high purity.
Causality and Scientist's Notes:
Why Room Temperature? The deactivated dichlorotriazine requires more thermal energy to react. Room temperature is generally sufficient for the second substitution without promoting the third.[3]
Solvent Choice: THF is often an excellent choice for the second substitution as it effectively dissolves a wider range of nucleophiles and intermediates.
Purification: As the complexity of the molecule increases, so does the likelihood of impurities. Chromatographic purification is more common after the second and third substitution steps.
Conclusion
The nucleophilic substitution chemistry of 2-chloro-1,3,5-triazine and its congeners is a cornerstone of modern synthetic and medicinal chemistry. The ability to perform sequential, temperature-controlled substitutions with a wide variety of nucleophiles provides a reliable and versatile platform for constructing diverse molecular architectures. By understanding the core SNAr mechanism, the hierarchy of nucleophile reactivity, and the deactivating effects of certain substituents, researchers can rationally design and execute complex synthetic pathways. This robust and predictable reactivity solidifies the s-triazine scaffold as a truly privileged structure for the development of novel therapeutics and advanced functional materials.
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da Silva Marques, B. M., de Andrade, K. N., Peixoto, B. P., dos Santos, F. M., Pedrosa, L. F., Fiorot, R. G., & de Souza, M. C. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. RSC Publishing. [Link]
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The Electrophilic Heart of a Privileged Scaffold: A Technical Guide to the Carbon Atoms of 2-Chloro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine ring system, a cornerstone in medicinal chemistry and materials science, owes its synthetic versatility to the pronounced electrophilicity of its carbon atoms. This technical guide provides an in-depth exploration of the electronic landscape of 2-Chloro-1,3,5-triazine, a key derivative, with a focus on the factors governing the reactivity of its carbon centers. We will dissect the underlying principles of its electrophilicity, detail experimental and computational methodologies for its characterization, and provide field-proven insights into its application in the synthesis of diverse molecular architectures. This guide is intended to serve as a comprehensive resource for researchers leveraging the unique reactivity of chlorotriazines in drug discovery and beyond.
The 1,3,5-Triazine Core: A Privileged Structure Built on Electrophilicity
The 1,3,5-triazine, or s-triazine, scaffold is a recurring motif in a vast array of biologically active compounds, including approved drugs and promising clinical candidates.[1][2] Its prevalence is not coincidental but rather a direct consequence of the predictable and controllable reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives like 2-Chloro-1,3,5-triazine.[3][4] The key to this synthetic utility lies in the inherent electron-deficient nature of the triazine ring. The presence of three highly electronegative nitrogen atoms significantly polarizes the ring, rendering the carbon atoms highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[3][5] This fundamental electronic property is the engine that drives the facile construction of complex molecular libraries from simple triazine building blocks.
Unveiling the Electrophilic Centers: Electronic Structure and Reactivity
The electrophilicity of the carbon atoms in 2-Chloro-1,3,5-triazine is a direct result of the cumulative electron-withdrawing inductive and resonance effects of the three ring nitrogen atoms. This creates a significant partial positive charge on the carbon atoms, making them prime targets for nucleophilic attack. The presence of a chlorine atom further enhances the electrophilicity of the attached carbon, as chlorine is also an electronegative element.
The primary reaction pathway for the functionalization of 2-Chloro-1,3,5-triazine is the nucleophilic aromatic substitution (SNAr) mechanism.[3][5] This is a two-step process:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of the chloride ion, which is an excellent leaving group.[3]
A critical feature of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. The introduction of an electron-donating nucleophile decreases the electrophilicity of the remaining carbon atoms, making subsequent substitutions progressively more difficult.[3][6] This deactivation allows for a remarkable degree of control over the synthesis of mono-, di-, and tri-substituted triazines by carefully manipulating reaction conditions, most notably the temperature.[3][7]
Caption: The SNAr mechanism on 2-Chloro-1,3,5-triazine.
Experimental Assessment of Electrophilicity
The electrophilicity of the carbon atoms in 2-Chloro-1,3,5-triazine can be probed and quantified through various experimental techniques.
Kinetic Studies of Nucleophilic Substitution
A primary method for evaluating electrophilicity is to measure the rates of reaction with a series of nucleophiles. By determining the second-order rate constants for the substitution of the chlorine atom, a quantitative measure of the carbon's susceptibility to nucleophilic attack can be obtained. These studies often involve monitoring the reaction progress using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Table 1: Illustrative Reaction Conditions for Sequential Substitution on a Triazine Core
| Substitution Step | Nucleophile | Temperature | Product |
| First | Amine (R-NH₂) | 0-5 °C | 2-Amino-4,6-dichloro-1,3,5-triazine |
| Second | Alcohol (R'-OH) | Room Temperature | 2-Amino-4-alkoxy-6-chloro-1,3,5-triazine |
| Third | Thiol (R''-SH) | Elevated Temperature | 2-Amino-4-alkoxy-6-thio-1,3,5-triazine |
Note: The specific temperatures and reaction times will vary depending on the nucleophilicity of the attacking species and the solvent used.[3][7]
Spectroscopic Analysis
NMR spectroscopy, particularly ¹³C NMR, can provide insights into the electronic environment of the carbon atoms. A downfield chemical shift for the carbon atoms of the triazine ring is indicative of their electron-deficient nature. Changes in these chemical shifts upon substitution can be correlated with the electronic effects of the newly introduced functional groups.
Computational Approaches to Understanding Electrophilicity
Computational chemistry offers powerful tools for elucidating the electronic structure and reactivity of molecules like 2-Chloro-1,3,5-triazine.
Molecular Orbital Analysis
Calculations of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the most electrophilic sites in a molecule. The LUMO represents the region where a nucleophile is most likely to donate its electrons. For 2-Chloro-1,3,5-triazine, the LUMO is typically localized on the carbon atoms of the triazine ring, confirming their electrophilic character.
Electrostatic Potential Mapping
Mapping the electrostatic potential onto the electron density surface of the molecule provides a visual representation of the charge distribution. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack.
Reactivity Indices
Density Functional Theory (DFT) calculations can be used to determine various reactivity indices, such as the electrophilicity index (ω), which provides a quantitative measure of a molecule's ability to accept electrons.[8] Fukui functions can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic attack.[9]
Caption: A generalized workflow for the computational analysis of electrophilicity.
Exploiting Electrophilicity in Synthesis: A Practical Workflow
The predictable reactivity of 2-Chloro-1,3,5-triazine makes it an ideal scaffold for the construction of compound libraries. A typical experimental workflow for a sequential nucleophilic substitution is as follows:
Protocol: Temperature-Controlled Sequential Nucleophilic Substitution
-
Dissolution: Dissolve 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in a suitable aprotic solvent (e.g., anhydrous THF or DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[10]
-
First Substitution (Low Temperature): Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of the first nucleophile (1 equivalent) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA) to neutralize the HCl byproduct.[10] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Second Substitution (Room Temperature): Allow the reaction mixture to warm to room temperature. Add a solution of the second nucleophile (1 equivalent) and base. Stir until the mono-substituted intermediate is consumed.[10]
-
Third Substitution (Elevated Temperature): Heat the reaction mixture to an elevated temperature (e.g., reflux) and add the third nucleophile (1 equivalent) and base. Monitor the reaction until completion.[4]
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Caption: A stepwise experimental workflow for sequential substitution on a triazine core.
Conclusion
The pronounced electrophilicity of the carbon atoms in 2-Chloro-1,3,5-triazine is the cornerstone of its widespread utility in synthetic chemistry. A thorough understanding of the electronic factors that govern its reactivity, coupled with precise control over reaction conditions, enables the rational design and synthesis of a vast and diverse array of functionalized molecules. This guide has provided a comprehensive overview of the theoretical underpinnings, experimental methodologies, and practical workflows that are essential for harnessing the synthetic potential of this privileged scaffold. As the demand for novel molecular entities in drug discovery and materials science continues to grow, the strategic exploitation of the electrophilic nature of the triazine core will undoubtedly remain a key enabling technology.
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An In-depth Technical Guide to the Solubility of 2-Chloro-1,3,5-triazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-1,3,5-triazine (monochloro-s-triazine), a key heterocyclic compound used in organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document leverages data from the closely related compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), to provide an authoritative starting point for solvent selection. Furthermore, this guide details the theoretical principles governing solubility and furnishes a robust, step-by-step experimental protocol for researchers to precisely determine the solubility of 2-chloro-1,3,5-triazine in any organic solvent. This dual approach of providing analogous data and enabling empirical validation equips researchers with the necessary tools for optimizing reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of Solubility in Triazine Chemistry
2-Chloro-1,3,5-triazine is a versatile building block in synthetic chemistry, serving as a precursor for a wide array of functionalized triazine derivatives, including herbicides, dyes, and pharmaceutical intermediates. The reactivity of the single chlorine atom allows for facile nucleophilic substitution, making it a valuable scaffold in medicinal chemistry and materials science.
The solubility of a reagent in a given solvent is a critical, yet often overlooked, physicochemical parameter that dictates the success of a chemical transformation. For professionals in drug development and process chemistry, understanding and controlling solubility is paramount for:
-
Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular interaction.
-
Process Optimization: Maximizing product yield and minimizing reaction time and solvent usage.
-
Purification: Selecting appropriate solvents for crystallization, extraction, and chromatography.[1]
-
Formulation Development: Creating stable and bioavailable drug products.
This guide addresses the critical need for a practical understanding of 2-chloro-1,3,5-triazine's behavior in common organic solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as the primary guideline for predicting solubility.[1][2] This rule states that a solute will dissolve best in a solvent that has a similar polarity.
Molecular Structure Analysis of 2-Chloro-1,3,5-triazine:
-
Polarity: The 1,3,5-triazine ring is a polar heterocyclic system due to the presence of three electronegative nitrogen atoms. This creates a dipole moment, rendering the molecule polar.
-
Hydrogen Bonding: While the triazine nitrogens can act as hydrogen bond acceptors, the molecule lacks hydrogen bond donor capabilities.
-
Size: It is a relatively small and rigid molecule.
Based on this structure, 2-chloro-1,3,5-triazine is expected to be most soluble in polar aprotic solvents and some polar protic solvents that can effectively solvate the triazine ring. Its solubility is predicted to be lower in nonpolar solvents like hydrocarbons.
Key Factors Influencing Solubility:
-
Solvent Polarity: Solvents with higher polarity are generally better at dissolving polar solutes.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the crystal.[1][3] This relationship, however, must be determined empirically for each solute-solvent system.
-
Solvent-Solute Interactions: Specific interactions, such as dipole-dipole forces and van der Waals forces, play a crucial role.
Quantitative Solubility Profile: An Analogous Approach
A comprehensive search of scientific literature reveals a lack of specific, quantitative solubility data for 2-chloro-1,3,5-triazine. However, extensive data exists for the structurally analogous compound 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) .[3][4][5] Cyanuric chloride shares the same s-triazine core, with its increased chlorination likely reducing its polarity compared to the monochloro derivative. Nevertheless, its solubility profile provides the most reliable available proxy for selecting suitable solvents for 2-chloro-1,3,5-triazine.
Table 1: Quantitative Solubility of Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) in Various Organic Solvents at 25 °C
| Solvent | Solvent Class | Solubility (g / 100 g Solvent) | Reference |
| 1,4-Dioxane | Ether | 55.0 | [3][5] |
| Tetrahydrofuran (THF) | Ether | 43.0 | [5] |
| Acetone | Ketone | 25.0 | [3][5] |
| Acetonitrile | Nitrile | 21.0 | [5] |
| Ethyl Acetate | Ester | 21.0 | [5] |
| Chloroform | Halogenated | 20.0 | [3][5] |
| Benzene | Aromatic | 19.0 | [3][4][5] |
| Toluene | Aromatic | 18.5 | [5] |
| Diethyl Ether | Ether | 14.0 | [5] |
| Carbon Tetrachloride | Halogenated | 7.5 | [3][5] |
| Water | Protic | Insoluble, Hydrolyzes | [4][5] |
Disclaimer: This data pertains to 2,4,6-trichloro-1,3,5-triazine. While indicative, the actual solubility of 2-chloro-1,3,5-triazine may differ and should be confirmed experimentally.
Interpretation for Researchers: The data strongly suggests that polar aprotic solvents such as ethers (Dioxane, THF), ketones (Acetone), and nitriles (Acetonitrile) are excellent candidates for dissolving chlorotriazines. Halogenated and aromatic solvents also demonstrate significant solvating power. As expected, solubility in water is negligible, and the compound undergoes hydrolysis.[5]
Experimental Protocol for Solubility Determination: The Equilibrium Saturation Method
To obtain precise and reliable solubility data, a direct experimental approach is necessary. The following protocol describes the widely accepted equilibrium saturation (or "shake-flask") method followed by gravimetric analysis. This method is robust, requires standard laboratory equipment, and provides a self-validating system for data generation.
Logical Workflow for Solubility Determination
Caption: Workflow for determining solubility via the equilibrium saturation method.
Detailed Step-by-Step Methodology
Materials and Apparatus:
-
2-Chloro-1,3,5-triazine (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath
-
Calibrated volumetric pipettes
-
Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven or vacuum oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of 2-chloro-1,3,5-triazine to a glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration. b. Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial. c. Securely seal the vial to prevent solvent evaporation.
-
Equilibration: a. Place the sealed vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete saturation). c. After the equilibration period, stop the agitation and allow the vial to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.
-
Sample Collection and Filtration: a. Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the settled solid. b. Immediately filter the collected sample through a syringe filter into a clean, pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.
-
Gravimetric Analysis: a. Place the evaporation dish containing the filtered solution into a drying oven. The oven temperature should be set high enough to evaporate the solvent efficiently but well below the melting point of 2-chloro-1,3,5-triazine to prevent decomposition. b. Once the solvent has completely evaporated, transfer the dish to a desiccator and allow it to cool to room temperature. c. Weigh the dish containing the dry solute residue on an analytical balance. d. Repeat the drying and weighing cycle until a constant mass is achieved.
-
Calculation: a. Mass of Solute (m_solute): (Mass of dish + residue) - (Mass of empty dish) b. Volume of Sample (V_sample): The volume of the filtered aliquot (e.g., 2.00 mL). c. Solubility: Solubility = m_solute / V_sample
-
The result is typically expressed in units of g/L, mg/mL, or can be converted to g/100 mL for comparison.
-
Safety and Handling
Chlorotriazine compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[6] Consult the Safety Data Sheet (SDS) for 2-chloro-1,3,5-triazine for detailed handling and disposal information.
Conclusion
While direct quantitative solubility data for 2-chloro-1,3,5-triazine remains elusive in public-domain literature, a scientifically sound approach can be constructed for practical laboratory work. By utilizing the solubility data of the closely related 2,4,6-trichloro-1,3,5-triazine as a predictive tool, researchers can intelligently select promising solvents. This guide further empowers scientists by providing a detailed, first-principles experimental protocol to determine precise solubility values. This combined strategy of informed prediction and empirical validation ensures that reaction and process development involving 2-chloro-1,3,5-triazine can proceed with a high degree of confidence and control.
References
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Wikipedia. Cyanuric chloride. [Link]
-
SYNTHETIKA. Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine]. (2024). [Link]
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Chemcess. Cyanuric Chloride: Properties, Reactions, Production And Uses. [Link]
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Chemical Database. cyanuric chloride. [Link]
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Ataman Kimya. CYANURIC CHLORIDE. [Link]
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Solubility of Things. 2-chloro-4,6-dimethoxy-1,3,5-triazine. [Link]
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Chemistry LibreTexts. How To Determine Solubility Of Organic Compounds? (2025). [Link]
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Solubility of Things. 1,3,5-Triazine. [Link]
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MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). [Link]
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University of Alicante. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]
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Spectroscopic Characterization of 2-Chloro-1,3,5-triazine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Chloro-1,3,5-triazine (monochloro-s-triazine), a key heterocyclic intermediate in synthetic chemistry. Due to its high reactivity, comprehensive experimental spectroscopic data for the isolated compound is not widely available. This guide, therefore, presents a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in fundamental spectroscopic principles and supported by comparative data from closely related and well-characterized triazine derivatives, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and various di-substituted chloro-s-triazines. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical framework for the identification of this transient species and a deeper understanding of the structure-property relationships in the s-triazine chemical class.
Introduction: The Elusive Nature of 2-Chloro-1,3,5-triazine
2-Chloro-1,3,5-triazine is a pivotal building block in the synthesis of a diverse array of functional molecules, including herbicides, dyes, and pharmaceutical agents.[1] Its utility stems from the high reactivity of the chlorine atom, which is susceptible to nucleophilic substitution. This very reactivity, however, makes the isolation and detailed spectroscopic characterization of the monosubstituted triazine challenging. It is often generated and used in-situ as a transient intermediate. Consequently, a comprehensive set of experimental spectra for 2-Chloro-1,3,5-triazine is not readily found in the scientific literature.
This guide addresses this knowledge gap by providing a robust, predictive analysis of the expected spectroscopic signatures of 2-Chloro-1,3,5-triazine. By understanding these predicted spectral features, researchers can more effectively identify its presence in reaction mixtures and gain insights into its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-Chloro-1,3,5-triazine, both ¹H and ¹³C NMR will provide characteristic signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Chloro-1,3,5-triazine is expected to be simple, exhibiting a single resonance.
-
Chemical Shift (δ): The two equivalent protons on the triazine ring are in a highly deshielded environment due to the electronegativity of the nitrogen atoms and the chlorine atom. Therefore, a singlet is predicted to appear in the downfield region, likely between δ 8.5 - 9.0 ppm . This prediction is based on the known chemical shifts of protons in similar electron-deficient aromatic systems. For instance, the protons of the parent 1,3,5-triazine resonate at δ 9.21 ppm. The substitution of a chlorine atom is expected to have a minor shielding effect compared to a hydrogen atom.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide more detailed information about the carbon framework of the molecule.
-
Chemical Shifts (δ): Two distinct signals are expected for the three carbon atoms in the triazine ring:
-
C-Cl Carbon: The carbon atom bonded to the chlorine atom (C2) is expected to be the most deshielded, with a predicted chemical shift in the range of δ 170 - 175 ppm . This is due to the combined electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom.
-
C-H Carbons: The two equivalent carbons bonded to hydrogen atoms (C4 and C6) are also in an electron-poor environment and are predicted to resonate at a slightly lower chemical shift, likely in the range of δ 165 - 170 ppm . For comparison, the carbon atoms in the parent 1,3,5-triazine appear at δ 166.3 ppm.[2]
-
Table 1: Predicted NMR Data for 2-Chloro-1,3,5-triazine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 8.5 - 9.0 | Singlet |
| ¹³C (C-Cl) | 170 - 175 | - |
| ¹³C (C-H) | 165 - 170 | Doublet (in ¹H coupled spectrum) |
Experimental Protocol for NMR Data Acquisition
Given the reactive nature of 2-Chloro-1,3,5-triazine, NMR experiments should be conducted with care to avoid degradation.
-
Sample Preparation: The compound should be synthesized and immediately dissolved in a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an inert atmosphere (e.g., under Argon or Nitrogen).
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If concentration allows, consider performing 2D NMR experiments like HSQC and HMBC to confirm the assignments of the proton and carbon signals.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is invaluable for identifying the functional groups and the overall structure of a molecule based on its vibrational modes. The IR spectrum of 2-Chloro-1,3,5-triazine will be characterized by absorptions corresponding to the triazine ring vibrations and the C-Cl bond.
-
Triazine Ring Vibrations: The s-triazine ring exhibits characteristic in-plane stretching vibrations. Strong bands are expected in the region of 1550-1400 cm⁻¹ .[3] Another characteristic ring vibration, often a medium to strong band, is anticipated near 810 cm⁻¹ .[3][4]
-
C-H Vibrations: A weak to medium C-H stretching vibration is expected above 3000 cm⁻¹.
-
C-Cl Vibration: A C-Cl stretching vibration should be observable in the fingerprint region, typically between 800-600 cm⁻¹ .
Table 2: Predicted IR Absorption Bands for 2-Chloro-1,3,5-triazine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | >3000 | Weak-Medium |
| Triazine Ring Stretch | 1550 - 1400 | Strong |
| Triazine Ring Vibration | ~810 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is suitable. Alternatively, a thin film can be prepared by evaporating a solution of the compound on an IR-transparent window (e.g., NaCl or KBr plates). If the compound is handled in solution, a liquid cell can be used with a suitable solvent that has minimal overlapping absorptions in the regions of interest.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for acquiring high-quality spectra.
-
Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹) with a sufficient number of scans to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of 2-Chloro-1,3,5-triazine (C₃H₂ClN₃) is expected to show a prominent molecular ion peak. Due to the presence of chlorine, this peak will appear as a characteristic isotopic cluster:
-
m/z 115: Corresponding to the isotope ³⁵Cl.
-
m/z 117: Corresponding to the isotope ³⁷Cl, with an intensity of approximately one-third of the m/z 115 peak.[5]
-
-
Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of small, stable neutral molecules. Key expected fragments include:
-
Loss of HCl: A peak at m/z 79 could arise from the elimination of a hydrogen chloride molecule.
-
Loss of HCN: Fragmentation of the triazine ring could lead to the loss of hydrogen cyanide, resulting in a peak at m/z 88 (from the ³⁵Cl isotopologue).
-
Cleavage of the Ring: Further fragmentation of the triazine ring would produce smaller charged species.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: For a volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) would be appropriate. For less volatile samples, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be employed.
-
Instrumentation: A mass spectrometer with sufficient resolution to distinguish between the isotopic peaks is necessary.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments. If using a tandem mass spectrometer, fragmentation of the molecular ion can be induced to obtain a product ion spectrum for more detailed structural information.
Synthesis and Handling Considerations
The synthesis of 2-Chloro-1,3,5-triazine typically involves the partial substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a hydride source or by carefully controlling the stoichiometry of a nucleophilic substitution reaction. Given its reactivity, it is crucial to handle the compound under anhydrous and inert conditions to prevent hydrolysis to the corresponding hydroxytriazine.
Below is a conceptual workflow for the synthesis and characterization of 2-Chloro-1,3,5-triazine.
Caption: Conceptual workflow for the synthesis and immediate spectroscopic characterization of the reactive intermediate, 2-Chloro-1,3,5-triazine.
Conclusion
While experimental spectroscopic data for isolated 2-Chloro-1,3,5-triazine remains limited due to its inherent reactivity, a comprehensive understanding of its expected spectral characteristics can be achieved through predictive analysis. This guide provides researchers with a robust framework for identifying this important synthetic intermediate through NMR, IR, and Mass Spectrometry. The predicted data, summarized in the tables above, serves as a valuable reference for those working with s-triazine derivatives in various fields of chemical science. The provided protocols and conceptual workflow further support the practical application of this knowledge in a laboratory setting.
References
- Díaz-Ortiz, A., Elguero, J., Foces-Foces, C., de la Hoz, A., Moreno, A., Sánchez-Migallón, A., & Valiente, G. (2003). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Organic & Biomolecular Chemistry, 1(24), 4451–4457.
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Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. Retrieved from [Link]
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NIST. (n.d.). 1,3,5-Triazine, 2,4,6-trichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1,3,5-triazine. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 2,4,6-trichloro-1,3,5-triazine (I), salicylanilide (II) and reactive salicylanilide (III). Retrieved from [Link]
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Semantic Scholar. (n.d.). Infrared Spectra of Some Chloro Derivatives of s-Triazine. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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2-Chloro-1,3,5-triazine synthesis from cyanuric chloride
An In-depth Technical Guide to the Synthesis of Monochloro-s-Triazine Derivatives from Cyanuric Chloride
Introduction
2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT), is a cornerstone reagent in synthetic organic chemistry.[1] Its planar, symmetrical, and electron-deficient heterocyclic structure, combined with three reactive chlorine atoms, makes it an exceptionally versatile building block for a vast array of functional molecules.[2][3] Applications of its derivatives are found in pharmaceuticals, agrochemicals, reactive dyes, and materials science.[4][5]
A key feature of cyanuric chloride is the differential reactivity of its three chlorine atoms, which allows for their sequential and controlled replacement by various nucleophiles.[6][7] This guide provides an in-depth exploration of the synthesis of 2-chloro-1,3,5-triazine derivatives, focusing specifically on the preparation of 2-chloro-4,6-disubstituted-1,3,5-triazines. While the direct synthesis of the parent 2-chloro-1,3,5-triazine via reduction is not a conventional or well-documented transformation, the creation of its disubstituted derivatives is a robust and widely utilized methodology. This process hinges on the precise control of reaction conditions to achieve selective disubstitution, leaving a single, less reactive chlorine atom on the triazine core.
This document is intended for researchers, chemists, and drug development professionals, offering a blend of foundational principles, practical field-proven protocols, and critical insights into process optimization and characterization.
Part 1: The Core Principle: Stepwise Nucleophilic Aromatic Substitution
The synthesis of substituted triazines from cyanuric chloride is governed by a stepwise nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chlorine atoms is not uniform; it decreases significantly after each substitution. The introduction of an electron-donating nucleophile (such as an amine or alkoxide) onto the electron-deficient triazine ring reduces the electrophilicity of the remaining carbon-chlorine bonds, making them less susceptible to subsequent nucleophilic attack.[6][7]
This inherent gradient in reactivity can be exploited by carefully controlling the reaction temperature. An established empirical rule provides a reliable guideline for achieving selective substitution[8]:
-
First Substitution (Monosubstitution): Highly exothermic and typically conducted at low temperatures (0–5 °C) to yield 2,4-dichloro-6-substituted-1,3,5-triazines.[9][10]
-
Second Substitution (Disubstitution): Requires moderate temperatures, often around ambient or room temperature, to produce 2-chloro-4,6-disubstituted-1,3,5-triazines.[4]
-
Third Substitution (Trisubstitution): Necessitates elevated temperatures (often >60 °C) and longer reaction times to overcome the reduced reactivity of the final chlorine atom.
This principle is the cornerstone of designing rational syntheses for asymmetrically substituted triazines, allowing for the creation of complex molecular architectures from a simple, inexpensive starting material.[3]
Figure 2. Experimental workflow for the synthesis of CDMT.
Part 3: Process Optimization and Analytical Characterization
Achieving high yield and purity requires careful control over several critical parameters. Furthermore, rigorous analytical characterization is essential to validate the structure and purity of the final product.
Key Optimization Parameters
| Parameter | Importance & Rationale | Typical Values |
| Temperature | The most critical factor for controlling selectivity. Low temperatures favor monosubstitution, while room temperature is optimal for the second substitution. [11] | 0–10 °C for first substitution; Room temp. to reflux for second. |
| Solvent | Must be inert to the reactants and capable of dissolving cyanuric chloride. Aprotic polar solvents like DMF, acetone, or CH₂Cl₂ are common. [9][12] | DMF, Acetone, Dichloromethane, THF |
| Base | Essential for neutralizing the generated HCl. The choice between an organic base (e.g., DIEA) and an inorganic base (e.g., Na₂CO₃) can affect reaction rate and work-up. [9][13] | DIEA, Triethylamine, Na₂CO₃, NaHCO₃ |
| Reagent Stoichiometry | Using a slight excess of the nucleophile can help drive the reaction to completion, but a large excess may lead to unwanted trisubstitution. | 2.0–2.2 equivalents of nucleophile per equivalent of cyanuric chloride. |
| Moisture Control | Cyanuric chloride and its derivatives are susceptible to hydrolysis, which produces inactive hydroxy-triazine byproducts. Using anhydrous solvents and an inert atmosphere is crucial. [13][14] | Anhydrous solvents, Nitrogen or Argon atmosphere. |
Analytical Characterization Methods
Confirmation of the synthesized 2-chloro-4,6-disubstituted-1,3,5-triazine structure and assessment of its purity are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the nucleophilic substituents and the triazine ring. [9][10]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups and confirm the presence of the triazine ring (typically with characteristic peaks in the 1400-1600 cm⁻¹ region). [15]* Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for confirming the molecular weight of the product and identifying any impurities or byproducts. [15]* Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values calculated from the molecular formula to confirm purity. [9]* Melting Point: A sharp and well-defined melting point is a good indicator of high purity for solid products.
Conclusion
The synthesis of 2-chloro-1,3,5-triazine derivatives from cyanuric chloride is a powerful and flexible method for accessing a diverse range of functional molecules. The success of this chemistry is rooted in a deep understanding of the principle of temperature-controlled stepwise nucleophilic substitution. By carefully managing reaction parameters such as temperature, solvent, and stoichiometry, researchers can selectively synthesize 2-chloro-4,6-disubstituted-1,3,5-triazines in high yield and purity. The protocols and insights provided in this guide offer a solid foundation for professionals in drug discovery and chemical synthesis to leverage the unique reactivity of cyanuric chloride for the development of novel and complex molecular entities.
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- ResearchGate. C6N7Cl[N(C6H5)2]2·p-C6H4(CH3)2—a mono-chloro-tri-s-triazine adduct.
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- ChemicalBook. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE synthesis.
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- ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.
- Gati, W., et al. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. (2018).
- ChemRxiv. Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. (2024).
- Mur, V. I. SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. ARKIVOC. (2006).
- Blotny, G. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. (2006).
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A Senior Application Scientist's Guide to Sequential Nucleophilic Aromatic Substitution (SNAr) on the 1,3,5-Triazine Ring
The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in modern chemistry, forming the backbone of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility stems from the predictable and highly controllable nature of nucleophilic aromatic substitution (SNAr) reactions on its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This guide provides an in-depth examination of the mechanistic principles that govern this sequential substitution, offering field-proven insights for researchers, scientists, and drug development professionals.
The Electronic Nature of the Triazine Ring: A Foundation for Reactivity
Unlike benzene, the 1,3,5-triazine ring is inherently electron-deficient. This is a direct consequence of the presence of three highly electronegative nitrogen atoms, which exert a powerful electron-withdrawing effect (both inductive and mesomeric).[2][3] This electronic characteristic reduces the aromatic resonance energy compared to benzene and, critically, renders the ring's carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[1][2] This fundamental property dictates that triazines readily undergo nucleophilic substitution rather than the electrophilic substitutions typical of electron-rich aromatic systems.[2]
The Core SNAr Mechanism: An Addition-Elimination Pathway
The substitution of chlorine atoms on the triazine ring proceeds via a classical two-step addition-elimination SNAr mechanism.[1] While some recent computational studies suggest that under certain conditions the reaction may be concerted, the stepwise model remains the most widely accepted and practically useful framework for understanding and predicting reactivity.[4][5][6][7]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step) A nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms bonded to a chlorine atom.[1][8] This attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[1][8][9] This initial addition is typically the slow, rate-determining step of the reaction.[10] The stability of this intermediate is crucial; the negative charge is delocalized onto the electronegative nitrogen atoms of the ring, which effectively stabilizes the complex and facilitates its formation.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity (Fast Step) The aromatic system is restored through the rapid expulsion of a chloride ion (Cl⁻), which is an excellent leaving group.[1][10] The reaction is driven forward by the formation of the stable, substituted aromatic product.
The Role of the Nucleophile
The nature of the nucleophile itself is a key factor. This includes its inherent reactivity (nucleophilicity) and the order in which different nucleophiles are added.
-
Nucleophilicity: Stronger nucleophiles will react more readily at lower temperatures. The general order of reactivity can vary with conditions, but a preferential order of incorporation has been observed as alcohols > thiols > amines. [1]* Order of Addition: The order of addition is a critical design parameter, especially when synthesizing hetero-substituted triazines. [11]Once a strongly activating group like an amine is introduced, it can be very difficult to substitute the remaining chlorines with a less reactive nucleophile like an alcohol. [12]Therefore, for synthesizing O,N-type substituted triazines, it is a field-proven best practice to always incorporate the oxygen nucleophile first, followed by the amine. [11][12]
Regioselectivity in Di- and Tri-Substituted Systems
When dealing with unsymmetrical di-substituted triazines, the question of where the third nucleophile will add becomes important. The regioselectivity is governed by the combined electronic effects of the substituents already on the ring.
-
Electron-Withdrawing Groups (EWGs): An EWG on the ring will activate the carbon atoms ortho and para to it for nucleophilic attack.
-
Electron-Donating Groups (EDGs): An EDG will deactivate the ring, but the deactivation is most pronounced at the ortho and para positions. This can sometimes direct an incoming nucleophile to the remaining position.
In practice, for a dichlorotriazine already bearing a substituent, the electronic nature of that first group dictates the reactivity of the two remaining chlorine atoms. This principle is widely exploited in related heterocyclic systems like pyrimidines and pyrazines to control regioselectivity. [13][14][15]
Experimental Protocol: Synthesis of a Di-substituted s-Triazine
This protocol details a reliable method for the sequential substitution of cyanuric chloride with two different amines, illustrating the principle of temperature control.
Objective: To synthesize N2-(4-aminobenzonitrile)-N4-(some-amine)-6-chloro-1,3,5-triazine.
Materials:
-
Cyanuric chloride (1.0 eq)
-
4-Aminobenzonitrile (1.0 eq)
-
Second Amine (e.g., Morpholine) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIEA) (2.0 eq)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
First Substitution (0-5 °C): a. Dissolve cyanuric chloride (1.0 eq) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C using an ice-water bath. Self-Validation: Maintaining this temperature is crucial to prevent the formation of di-substituted byproducts. [12] c. In a separate flask, dissolve 4-aminobenzonitrile (1.0 eq) in 50 mL of acetone. d. To the stirring cyanuric chloride solution, add the base (e.g., K₂CO₃, 1.0 eq). e. Add the 4-aminobenzonitrile solution dropwise to the cyanuric chloride solution over 30 minutes. A white precipitate will form. f. Allow the reaction to stir vigorously at 0 °C for 4 hours. g. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is consumed.
-
Second Substitution (Room Temperature): a. To the reaction mixture from the previous step, add the second amine (e.g., Morpholine, 1.0 eq) and the second equivalent of base. b. Remove the ice bath and allow the reaction to warm to room temperature. c. Stir the reaction for 12-24 hours. Causality Insight: The increased temperature provides the necessary activation energy for the second, more difficult substitution. d. Monitor the reaction by TLC until the mono-substituted intermediate is consumed.
-
Work-up and Purification: a. Once the reaction is complete, filter the mixture to remove any inorganic salts. b. Evaporate the acetone solvent under reduced pressure using a rotary evaporator. c. Dissolve the resulting crude solid in dichloromethane (DCM). d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. f. Purify the crude product by flash column chromatography on silica gel to yield the pure di-substituted triazine.
Conclusion
The sequential nucleophilic aromatic substitution on the 1,3,5-triazine ring is a cornerstone of heterocyclic chemistry. Its predictability and controllability are not accidental; they are a direct consequence of the ring's fundamental electronic properties. By understanding the interplay between the deactivating effect of successive substitutions and the powerful control afforded by reaction temperature, researchers can strategically and efficiently construct complex, highly functionalized molecules. This mechanistic understanding is paramount for professionals in drug discovery and materials science, enabling the rational design and synthesis of novel chemical entities with tailored properties.
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
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Aromatic Nucleophilic Substitution. (n.d.). Scanned Document. Retrieved from [Link]
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Showing optimum temperature conditions for sequential substitution of three reactive chloro substituents of TCT (4). (n.d.). ResearchGate. Retrieved from [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Retrieved from [Link]
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances. Retrieved from [Link]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Arkivoc. Retrieved from [Link]
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Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). MethodsX. Retrieved from [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). Molecules. Retrieved from [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger. Retrieved from [Link]
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Publishing. Retrieved from [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). PubMed. Retrieved from [Link]
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Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (n.d.). ResearchGate. Retrieved from [Link]
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Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? (2018). Angewandte Chemie International Edition in English. Retrieved from [Link]
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Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Schrödinger. Retrieved from [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). R Discovery. Retrieved from [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]
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1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021). Molecules. Retrieved from [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e]t[1][4][16]riazines. (n.d.). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
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Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (2025). ResearchGate. Retrieved from [Link]
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17.1: Nucleophilic aromatic substitution. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (n.d.). Figshare. Retrieved from [Link]
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Methodological & Application
synthesis of monosubstituted triazines using 2-Chloro-1,3,5-triazine
Application Note & Protocol
Topic: Strategic Synthesis of Monosubstituted 1,3,5-Triazines via Controlled Nucleophilic Aromatic Substitution of Cyanuric Chloride
Introduction: The 1,3,5-Triazine Privileged Scaffold
The 1,3,5-triazine (s-triazine) ring is a foundational heterocyclic scaffold that has garnered significant attention in medicinal chemistry, materials science, and agrochemical development.[1][2] Its prevalence is due to its structural rigidity, capacity for multi-point functionalization, and its role as a "privileged structure" capable of interacting with a wide range of biological targets.[2][3] Many approved drugs, such as the anticancer agent Altretamine, are built upon this core.[4]
The key to unlocking the potential of this scaffold lies in the controlled, sequential functionalization of its most common precursor: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[5][6] This inexpensive and readily available starting material features three chlorine atoms that can be displaced by a variety of nucleophiles.[7][8] The remarkable feature of this chemistry is that the substitutions can be controlled with high selectivity, primarily through temperature modulation.[1][9]
This guide provides an in-depth examination of the principles and a field-proven protocol for the first of these steps: the selective synthesis of 2,4-dichloro-6-(substituted)-1,3,5-triazines (monosubstituted triazines).
Core Mechanism: Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr)
The substitution of chlorine atoms on the cyanuric chloride ring proceeds via a two-step addition-elimination mechanism, a classic example of Nucleophilic Aromatic Substitution (SNAr).[1][10]
Causality of Reactivity: The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three highly electronegative nitrogen atoms. This severe electron deficiency renders the ring's carbon atoms highly electrophilic and, therefore, extremely susceptible to attack by nucleophiles.[1][10]
The SNAr mechanism can be dissected into two fundamental steps:
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile (Nu⁻) attacks one of the carbon atoms bonded to a chlorine atom. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10]
-
Chloride Elimination: The aromaticity of the triazine ring is rapidly restored through the expulsion of a chloride ion (Cl⁻), which is an excellent leaving group. This step is thermodynamically favorable and drives the reaction to completion.[10]
Caption: The SNAr mechanism on cyanuric chloride.
Achieving Selectivity: The Key to Monosubstitution
The sequential substitution of the three chlorine atoms on cyanuric chloride is possible because each substitution event alters the reactivity of the ring. The introduction of a typical electron-donating nucleophile (like an amine or alkoxide) reduces the electrophilicity of the remaining carbon-chlorine bonds, making subsequent substitutions progressively more difficult.[1][7] This electronic deactivation is the cornerstone of selectivity and is exploited experimentally.
-
1st Substitution: Occurs readily at low temperatures (typically 0–5 °C).
-
2nd Substitution: Requires moderately increased temperatures (e.g., room temperature to 40 °C).
-
3rd Substitution: Necessitates more forcing conditions, often requiring heating to reflux (e.g., >80 °C).[11]
This pronounced temperature dependency allows for the precise and selective synthesis of mono-, di-, and tri-substituted triazines.[9][12]
Detailed Experimental Protocol: Synthesis of 2-Anilino-4,6-dichloro-1,3,5-triazine
This protocol details a representative synthesis of a monosubstituted triazine using aniline as the nucleophile.
Materials & Reagents:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, ≥99%)
-
Aniline (≥99.5%, distilled)
-
N,N-Diisopropylethylamine (DIEA, ≥99.5%)
-
Acetone (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram:
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Application Note: Mastering Selectivity in Triazine Chemistry Through Temperature-Controlled Sequential Substitution
Introduction: The Strategic Importance of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine (or s-triazine) ring is a foundational scaffold in modern chemistry, serving as the core of numerous compounds across pharmaceuticals, agrochemicals, and materials science.[1][2] Its prevalence is largely due to the remarkable and predictable reactivity of its most common precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[3][4] TCT is an inexpensive and commercially available reagent that allows for the precise, stepwise introduction of up to three different substituents onto the triazine core.[5]
This application note provides a detailed protocol and the underlying scientific principles for controlling the sequential nucleophilic substitution of TCT. The central thesis is that temperature is the primary tool for achieving selectivity . By carefully manipulating reaction temperatures, researchers can selectively synthesize mono-, di-, and trisubstituted triazine derivatives, enabling the rational design of complex molecules for drug discovery and other advanced applications.[6][7]
The Causality of Temperature Control: Mechanism and Reactivity
The synthetic utility of cyanuric chloride is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][8] The triazine ring is inherently electron-deficient due to the presence of three highly electronegative nitrogen atoms, which makes the ring's carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[1][9] The SNAr reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[8][10]
The key to selective substitution lies in the progressive deactivation of the triazine ring with each subsequent substitution.
-
First Substitution: Cyanuric chloride is highly electrophilic, and the first substitution reaction is rapid and highly favorable. It can be achieved with high selectivity at low temperatures, typically between 0 °C and 5 °C .[11][12]
-
Second Substitution: The introduction of the first nucleophile, which is typically an electron-donating group (e.g., an amine or alkoxide), reduces the overall electrophilicity of the triazine ring.[1][9] Consequently, the remaining two chlorine atoms are less reactive. Overcoming this higher activation energy requires a moderate increase in temperature, generally to room temperature (approx. 25 °C) .[3][9]
-
Third Substitution: After the second substitution, the ring is significantly more electron-rich and therefore much less reactive. The final substitution requires more forcing conditions, necessitating elevated temperatures, often above 80 °C (reflux) , to drive the reaction to completion.[12][13][14]
This predictable, temperature-dependent reactivity allows chemists to orchestrate a sequence of reactions, adding different nucleophiles at each stage to build unsymmetrical, highly functionalized triazine molecules.[15]
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the empirical temperature guidelines for achieving selective sequential substitution on the cyanuric chloride core. Note that the optimal temperature can vary slightly depending on the nucleophilicity and steric hindrance of the incoming nucleophile.[9]
| Substitution Step | Target Product | Typical Reaction Temperature | Relative Ring Reactivity |
| First Substitution | 2-Nu¹-4,6-dichloro-1,3,5-triazine | 0–5 °C | High |
| Second Substitution | 2-Nu¹-4-Nu²-6-chloro-1,3,5-triazine | Room Temperature (~25 °C) | Moderate |
| Third Substitution | 2-Nu¹-4-Nu²-6-Nu³-1,3,5-triazine | >80 °C (Reflux Conditions) | Low |
| Table 1: General temperature guidelines for the stepwise nucleophilic substitution of cyanuric chloride. |
Visualizing the Workflow and Reactivity Principle
The diagrams below, generated using Graphviz, illustrate the experimental workflow and the core principle of decreasing reactivity.
Caption: Experimental workflow for temperature-controlled sequential substitution.
Caption: Deactivation of the triazine ring with each substitution step.
Experimental Protocols
Safety Precaution: Cyanuric chloride (TCT) is a fuming solid and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
Protocol 1: Selective Synthesis of a Mono-substituted Dichlorotriazine
This protocol describes the reaction of TCT with one equivalent of a primary amine at 0 °C.
Materials and Reagents:
-
Cyanuric chloride (TCT)
-
4-Aminobenzonitrile (or other primary amine), 1.0 eq.
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIEA), 1.0 eq.
-
Acetone or Dichloromethane (DCM), anhydrous
-
Crushed ice and distilled water
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar in an ice-water bath.
-
Dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone (e.g., 10 mmol in 50 mL).[11] Cool the solution to 0 °C with stirring.
-
In a separate flask, dissolve the amine (1.0 eq.) in acetone (e.g., 10 mmol in 50 mL) and cool to 0 °C.[11]
-
To the stirring TCT solution, add the base (1.0 eq.). If using a solid base like K₂CO₃, add it directly.[11] If using a liquid base like DIEA, add it via syringe.[5]
-
Add the cold amine solution dropwise to the TCT solution over 20-30 minutes. Crucially, maintain the internal reaction temperature at or below 5 °C to prevent the formation of di-substituted products .[11]
-
Stir the reaction vigorously at 0 °C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the TCT starting material is consumed.
-
Once complete, pour the reaction mixture slowly into a beaker containing a large volume of crushed ice with constant stirring.[16]
-
A white precipitate of the mono-substituted product will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,6-dichloro-1,3,5-triazine derivative.[16]
Protocol 2: Selective Synthesis of an Unsymmetric Di-substituted Monochlorotriazine
This protocol uses the product from Protocol 1 to add a second, different nucleophile at room temperature.
Materials and Reagents:
-
Mono-substituted dichlorotriazine (from Protocol 1)
-
Second nucleophile (e.g., piperidine, morpholine), 1.0 eq.
-
Potassium carbonate (K₂CO₃) or DIEA, 1.0 eq.
-
Tetrahydrofuran (THF) or Acetonitrile
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a round-bottom flask at ambient temperature, dissolve the mono-substituted dichlorotriazine (1.0 eq.) in THF (e.g., 10 mmol in 50 mL).[11]
-
Add the base (1.0 eq.) to the stirring solution.
-
In a separate flask, dissolve the second nucleophile (1.0 eq.) in a small amount of THF.
-
Add the solution of the second nucleophile dropwise to the triazine solution.
-
Stir the reaction at room temperature for 12-24 hours.[11][14] The reaction is significantly slower than the first substitution. Monitor by TLC.
-
Upon completion, filter off any inorganic salts. Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) or recrystallization to yield the pure di-substituted product.
Protocol 3: Synthesis of a Tri-substituted Triazine
This protocol uses the di-substituted product from Protocol 2 and adds a third nucleophile under forcing conditions.
Materials and Reagents:
-
Di-substituted monochlorotriazine (from Protocol 2)
-
Third nucleophile (e.g., a less reactive amine or an alcohol), 1.0-1.5 eq.
-
Base (e.g., DIEA), 1.1 eq.
-
Solvent with a high boiling point (e.g., 1,4-dioxane, DMF, or Acetonitrile)
-
Standard reflux apparatus
Procedure:
-
Combine the di-substituted monochlorotriazine (1.0 eq.), the third nucleophile (1.0-1.5 eq.), and the base (1.1 eq.) in a round-bottom flask containing the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to 80-100 °C (or to reflux, depending on the solvent).[12][14]
-
Maintain the temperature and stir for 12-24 hours. The low reactivity of the monochloro intermediate necessitates these harsher conditions. Monitor by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product or perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final tri-substituted triazine.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Mixture of mono-, di-, and tri-substituted products in Protocol 1. | Temperature control was lost; reaction became too warm. | Ensure strict temperature control (0-5 °C). Add the nucleophile solution slowly to manage any exotherm.[12] |
| Low or no conversion, especially for 2nd or 3rd substitution. | Nucleophile is sterically hindered or weakly basic. The triazine ring is too deactivated. | Increase the reaction temperature and/or reaction time. For very weak nucleophiles, a stronger base may be required.[12] |
| Difficulty substituting a nucleophile after an amine has been added. | Amines are strong electron-donating groups that significantly deactivate the ring. | The order of addition is critical. When synthesizing mixed O,N- or S,N-type triazines, it is highly advisable to introduce the oxygen or sulfur nucleophile first, followed by the amine.[8][12][17] |
| Formation of cyanuric acid (white, insoluble precipitate). | Hydrolysis of TCT or chlorinated intermediates due to moisture. | Use anhydrous solvents and reagents. Ensure the reaction is protected from atmospheric moisture, especially when heating.[9] |
| Table 2: A guide to troubleshooting common issues in sequential triazine synthesis. |
Conclusion: A Platform for Innovation
The temperature-controlled sequential substitution of 2,4,6-trichloro-1,3,5-triazine is a robust, predictable, and powerful strategy in synthetic chemistry. By understanding the direct relationship between the electronic nature of the triazine ring and the thermal energy required for substitution, researchers can precisely control the construction of complex molecular architectures. This methodology is central to building libraries of novel compounds for structure-activity relationship (SAR) studies, making the s-triazine scaffold a truly privileged structure for innovation in drug discovery and beyond.[15][18][19]
References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health (NIH). [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Institutes of Health (NIH). [Link]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]
-
SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. Tropical Journal of Pharmaceutical and Life Sciences. [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. [Link]
-
1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC. [Link]
-
Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. IOP Conference Series: Materials Science and Engineering. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]
-
1,3,5-[tris-piperazine]-triazine. Organic Syntheses. [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. [Link]
-
Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. National Institutes of Health (NIH). [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. ResearchGate. [Link]
-
Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. National Institutes of Health (NIH). [Link]
-
Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Bentham Science. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
(PDF) Synthesis of New Cyanuric Chloride Derivatives. ResearchGate. [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Royal Society of Chemistry. [Link]
-
s-Triazine: A Versatile Scaffold in Drug Design and Therapeutics. Advance journal of pharmaceutical research & review. [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health (NIH). [Link]
- Process for the substitution of chlorine atoms of cyanuric chloride.
-
2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Application Notes & Protocols: 2-Chloro-1,3,5-triazine as a Foundational Building Block in Medicinal Chemistry
Introduction: The Privileged s-Triazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield biologically active compounds across diverse therapeutic areas. These are often referred to as "privileged structures." The symmetrical 1,3,5-triazine (s-triazine) ring is a quintessential example of such a scaffold.[1][2] Its rigid, planar geometry and the electron-deficient nature conferred by three nitrogen atoms provide a unique platform for the strategic placement of functional groups in three-dimensional space. This allows for precise interactions with biological targets.
The utility of the s-triazine core is evidenced by its presence in numerous commercially available drugs, including the anticancer agent Altretamine and the antiviral Lamotrigine.[3][4] The scaffold's true power, however, lies in the predictable and controllable chemistry of its chlorinated precursors, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives. This guide focuses on the application of mono-chlorinated triazines as versatile building blocks for constructing vast libraries of potential drug candidates. While cyanuric chloride is the common starting material, understanding the reactivity of a mono-chloro species is key to synthesizing di- and tri-substituted compounds with diverse functionalities.
PART 1: The Core Chemistry & Mechanistic Rationale
The Engine of Versatility: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of chlorotriazines is anchored in the Nucleophilic Aromatic Substitution (SNAr) reaction. The triazine ring is inherently electron-poor due to the high electronegativity of its three nitrogen atoms. This deficiency renders the ring's carbon atoms highly electrophilic and thus susceptible to attack by nucleophiles.[5]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks a carbon atom bonded to a chlorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion (Cl⁻), which is an excellent leaving group. The reaction is driven forward by the formation of the stable, substituted triazine product.[2][5]
The Key to Selectivity: Temperature-Controlled Sequential Substitution
The most powerful feature of chlorotriazine chemistry is the ability to control the sequential substitution of its chlorine atoms with remarkable precision.[6] This control is primarily achieved by manipulating the reaction temperature.
-
First Substitution (to create a monochloro-diazine): Typically occurs at low temperatures, often 0 °C.
-
Second Substitution (from a dichloro-azine): Requires moderately higher temperatures, such as room temperature.
-
Third Substitution (from a monochloro-azine): Necessitates more forceful conditions, often heating or refluxing.[2]
Causality: This selectivity arises from the electronic properties of the substituents. The first chlorine atom is replaced by a nucleophile (e.g., an amine or alcohol), which is typically an electron-donating group. This group donates electron density into the triazine ring, reducing the electrophilicity of the remaining carbon-chlorine bonds. Consequently, the ring becomes less reactive, and more energy (i.e., higher temperature) is required to facilitate the subsequent substitution.[2][5] This principle allows for the rational design of unsymmetrically substituted triazines, which is critical for optimizing structure-activity relationships (SAR) in drug discovery.
PART 2: Application Notes
The s-triazine scaffold has been successfully employed to develop potent inhibitors for a variety of biological targets. The ability to introduce three distinct points of diversity allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Application Example 1: Anticancer Agents
The triazine core is a common feature in molecules designed to target cancer cells. Derivatives have shown cytotoxicity against a range of human cancer cell lines, including breast, colorectal, and liver cancers.[7]
-
Mechanism of Action: Many triazine-based anticancer agents function by inducing cell cycle arrest and apoptosis.[7][8] For instance, certain derivatives can modulate key signaling pathways involved in cell proliferation.
-
Synthetic Strategy: A common approach involves installing a known pharmacophore onto the triazine ring, using the other substitution points to modulate solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, a morpholine group is often introduced to improve pharmacokinetic profiles.[8]
Application Example 2: Antifungal Agents
The emergence of drug-resistant fungal infections necessitates the discovery of new therapeutic options. The s-triazine scaffold has proven to be a promising starting point for novel antifungal agents.[1]
-
Target Pathogens: Triazine derivatives have demonstrated potent efficacy against pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus species.[1]
-
Structure-Activity Relationship (SAR): Studies have shown that hybrid molecules, where the triazine core is linked to other antifungal pharmacophores (e.g., aminoquinolines or dihydropyrimidines), can lead to potent compounds. The nature of the substituents at the 2, 4, and 6 positions is critical for determining the antifungal spectrum and potency.[1]
Quantitative Data Summary: Reaction Conditions
The following table summarizes typical reaction conditions for the sequential substitution on a triazine core, starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
| Substitution Step | Nucleophile (Nu-H) | Base | Solvent | Temperature | Typical Yield |
| 1st Chlorine | Primary/Secondary Amine | DIPEA, NaHCO₃ | DCM, THF | 0 °C | >90% |
| Alcohol / Phenol | DIPEA, Na₂CO₃ | DCM, Dioxane | 0 °C to RT | 85-95% | |
| Thiol / Thiophenol | DIPEA, K₂CO₃ | THF, Acetone | 0 °C to RT | >90% | |
| 2nd Chlorine | Primary/Secondary Amine | DIPEA, K₂CO₃ | THF, Acetone | Room Temp | 80-95% |
| Alcohol / Phenol | DIPEA | Dioxane, THF | Room Temp to 50°C | 70-90% | |
| 3rd Chlorine | Primary/Secondary Amine | DIPEA | THF, Dioxane | Reflux (65-100°C) | 60-85% |
| Hydrazine | None | Ethanol | Reflux | ~80% |
Note: DIPEA = Diisopropylethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran, RT = Room Temperature. Yields are approximate and can vary based on specific substrates.
PART 3: Experimental Protocols
These protocols provide a generalized framework. Researchers must optimize conditions for their specific nucleophiles and substrates.
Protocol 1: Synthesis of a 2-Chloro-4,6-disubstituted-1,3,5-triazine
This protocol describes the synthesis of a disubstituted triazine starting from cyanuric chloride. The second step is directly applicable to a researcher starting with a monosubstituted chloro-triazine.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
-
Nucleophile 1 (Nu1-H, e.g., morpholine)
-
Nucleophile 2 (Nu2-H, e.g., aniline)
-
Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate, brine, water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Methodology:
Part A: First Substitution (0 °C)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve cyanuric chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, dissolve Nucleophile 1 (1.0 eq) and a base such as DIPEA (1.1 eq) in anhydrous DCM.
-
Reaction: Add the nucleophile solution dropwise to the stirred cyanuric chloride solution at 0 °C over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours. A new spot corresponding to the dichlorotriazine product should appear, and the cyanuric chloride spot should disappear.
-
Workup (if isolating): Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting 2,4-dichloro-6-(Nu1)-1,3,5-triazine is often pure enough for the next step.
Part B: Second Substitution (Room Temperature)
-
Setup: Dissolve the 2,4-dichloro-6-(Nu1)-1,3,5-triazine (1.0 eq) from Part A in anhydrous THF.
-
Nucleophile Addition: Add Nucleophile 2 (1.0 eq) followed by the dropwise addition of DIPEA (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction by TLC until the starting dichlorotriazine is consumed.
-
Workup: Remove the solvent under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-4-(Nu1)-6-(Nu2)-1,3,5-triazine.
Protocol 2: Microwave-Assisted Synthesis for the Final Substitution
Microwave synthesis offers a green and efficient alternative for the often sluggish final substitution step.[8]
Materials:
-
2-Chloro-4,6-disubstituted-1,3,5-triazine
-
Nucleophile 3 (Nu3-H, e.g., piperidine)
-
Base (e.g., K₂CO₃ or DIPEA)
-
Solvent (e.g., DMF, Dioxane, or solvent-free)
-
Microwave synthesis vials
Step-by-Step Methodology:
-
Setup: In a 10 mL microwave vial, add the 2-chloro-4,6-disubstituted-1,3,5-triazine (1.0 eq), Nucleophile 3 (1.2 eq), and the base (2.0 eq).
-
Solvent: Add the appropriate solvent (2-3 mL) or proceed solvent-free if the reactants are liquids.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Caution: Optimize power and temperature to avoid excessive pressure buildup.
-
Monitoring & Workup: After cooling, check for completion by TLC or LC-MS. Perform an aqueous workup similar to Protocol 1, Part B, followed by purification.
Conclusion
The 2-chloro-1,3,5-triazine moiety and its precursors are exceptionally powerful and versatile building blocks in modern medicinal chemistry. The predictable, temperature-controlled nature of the sequential nucleophilic aromatic substitution allows for the rational design and synthesis of complex, multi-functional molecules.[2][5] The demonstrated success of triazine-based compounds as potent therapeutic agents underscores the enduring importance of this scaffold in the ongoing quest for novel drugs.[9][10] By understanding the core mechanistic principles and leveraging robust synthetic protocols, researchers can continue to unlock the vast potential of this privileged structure.
References
- Shafeeque, M., Yahya, S., Choudhary, A., Vats, N., Haider, K., Salahuddin, & Yar, M. S. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6).
- A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review. (n.d.). PubMed.
- An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine. (n.d.). Benchchem.
- A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review. (2024, September 9). Bentham Science.
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI.
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
- Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025, August 6).
- The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. (n.d.). Benchchem.
- Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. (n.d.).
- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025, August 7). MDPI.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI.
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- 7. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]
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- 10. A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review | Bentham Science [benthamscience.com]
Application Notes and Protocols: The Versatility of 2-Chloro-1,3,5-triazine Derivatives in Modern Peptide Synthesis
For: Researchers, scientists, and drug development professionals
Abstract
In the landscape of peptide synthesis, the choice of coupling reagent is a pivotal decision that dictates the efficiency, purity, and stereochemical integrity of the final product. Among the vast arsenal of available reagents, derivatives of 2-chloro-1,3,5-triazine (cyanuric chloride) have emerged as highly effective, economical, and versatile tools for amide bond formation.[1][2] This guide provides an in-depth exploration of the chemical principles, applications, and field-proven protocols for utilizing these reagents. We will delve into the mechanism of carboxylic acid activation, detail their application in solid-phase and solution-phase synthesis, explore their use in specialized modifications such as N-terminal labeling and peptide cyclization, and offer a comparative analysis against other common coupling agents.
The Foundational Chemistry: Mechanism of Triazine-Mediated Amide Bond Formation
The efficacy of 2-chloro-1,3,5-triazine derivatives stems from their ability to convert a stable carboxylic acid into a highly reactive "superactive" ester intermediate, primed for nucleophilic attack by an amine.[3][4][5] This activation process is typically mediated by a tertiary amine base, such as N-methylmorpholine (NMM).
The mechanism proceeds via two key steps:
-
Activation: In the presence of a base (e.g., NMM), the carboxylate anion of an N-protected amino acid attacks the electron-deficient triazine ring. This displaces a chloride ion, forming a highly reactive O-acyltriazinyl active ester.[4][6] The base serves to deprotonate the carboxylic acid and to scavenge the HCl generated during the reaction.
-
Coupling: The free amino group of a second amino acid or peptide chain then performs a nucleophilic attack on the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of a water-soluble hydroxy-triazine byproduct.[4]
The rapid and efficient formation of this active ester is a key factor in suppressing racemization, a common side reaction that compromises the stereochemical purity of the final peptide.[7][8]
Caption: General mechanism of triazine-mediated amide bond formation.
A Family of Reagents: Key Triazine Derivatives
While the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is highly reactive, its derivatives with one or two chlorine atoms substituted with alkoxy groups are more commonly employed in modern peptide synthesis for better control and handling.[9][10]
| Reagent Name | Abbreviation | Structure | Key Characteristics & Applications |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT | C₅H₆ClN₃O₂ | A stable, crystalline solid with good solubility in common organic solvents.[11] Widely used for both solution and solid-phase synthesis. Requires the addition of a base like NMM for activation.[12][13] |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | C₁₀H₁₇ClN₄O₃ | A pre-activated salt of CDMT and NMM.[14] Highly efficient and can be used directly without an additional base. Notably compatible with aqueous and alcoholic solutions, making it ideal for modifying biomolecules.[15][16] |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | DCMT | C₄H₃Cl₂N₃O | A related derivative with two reactive chlorine sites. It is also an effective coupling reagent.[1] |
Core Application: Amide Bond Formation in Peptide Synthesis
The primary application of triazine derivatives is as coupling reagents in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Their major advantages include:
-
High Efficiency & Yields: Triazine reagents consistently provide high coupling yields, comparable to more expensive phosphonium and uronium reagents.[16][17]
-
Suppression of Racemization: They are known for low levels of racemization, preserving the chiral integrity of the amino acids.[3][6]
-
Simplified Purification: The primary byproduct is a hydroxy-triazine derivative, which is typically soluble in dilute aqueous acid. This facilitates a simple workup and purification process, a significant advantage over reagents like DCC which produce insoluble urea byproducts.[1][3][18]
-
Cost-Effectiveness: Compared to many patented onium salts (e.g., PyBOP, HATU), triazine-based reagents are significantly more economical, making them attractive for large-scale synthesis.[3]
Protocol 1: General Procedure for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using CDMT
This protocol outlines a standard manual coupling cycle on a pre-loaded Wang or Rink Amide resin.
Materials:
-
Fmoc-protected amino acids
-
Appropriate solid support (e.g., Rink Amide resin)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
N-methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Kaiser test kit
Workflow:
Caption: A typical workflow for one cycle of Solid-Phase Peptide Synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.[6]
-
Fmoc Deprotection: Drain the solvent. Add 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat with fresh solution for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Confirmation of Deprotection: Perform a Kaiser test. A positive result (deep blue beads) indicates the presence of a free primary amine, and the cycle can proceed.[1]
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), CDMT (3 eq.), in DMF.
-
Add NMM (6 eq.) to the solution and vortex briefly. The activation is rapid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: After the coupling period, perform another Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Specialized Applications Beyond Simple Coupling
The utility of triazine reagents extends to more nuanced transformations in peptide chemistry.
Application 1: N-Terminal Selective Modification
Triazine reagents, particularly DMTMM, are excellent for selectively modifying the N-terminal α-amino group of a peptide, even in the presence of nucleophilic side chains like lysine.[15][19] This selectivity is achieved by controlling the reaction pH. At a neutral pH (~7), the N-terminal α-amino group is significantly more nucleophilic than the protonated ε-amino group of lysine, allowing for preferential reaction.[15][20] This is invaluable for attaching reporter tags, drugs, or other moieties to a specific location on a peptide.
Protocol: N-Terminal Labeling of a Peptide with a Carboxylic Acid Tag using DMTMM
-
Dissolution: Dissolve the peptide in an aqueous buffer (e.g., HEPES or phosphate buffer) at pH 7.0.
-
Tag Activation: In a separate vial, dissolve the carboxylic acid-containing tag (1.5 eq.) and DMTMM (1.5 eq.) in the same buffer or a miscible co-solvent like acetonitrile.
-
Reaction: Add the activated tag solution to the peptide solution. Stir the reaction at room temperature for 2-4 hours.
-
Purification: Monitor the reaction by HPLC. Once complete, purify the labeled peptide directly using reverse-phase HPLC.
Application 2: Peptide Cyclization (Lactamization)
Macrocyclic peptides often exhibit enhanced stability and bioactivity. Triazine reagents are effective for mediating the intramolecular amide bond formation required for cyclization, including head-to-tail or side-chain cyclizations.[21][22] The reaction is typically performed under high-dilution conditions in the solution phase to favor the intramolecular reaction over intermolecular polymerization.
General Protocol: Solution-Phase Head-to-Tail Cyclization
-
Precursor Synthesis: Synthesize the linear peptide precursor using SPPS, ensuring the N-terminal Fmoc group and C-terminal resin linkage are cleaved while side-chain protecting groups remain intact.
-
Purification: Purify the linear precursor by HPLC.
-
Cyclization Reaction:
-
Dissolve the linear peptide in a large volume of DMF or a similar solvent to achieve a low concentration (e.g., 0.1-1 mM).
-
Add the triazine coupling reagent (e.g., DMTMM, 1.2 eq.) to the solution. If using CDMT, also add a base like DIPEA (2-3 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC.
-
-
Deprotection and Purification: Once cyclization is complete, remove the solvent under vacuum. Perform the final global deprotection of side-chain groups using a standard TFA cocktail. Purify the final cyclic peptide by HPLC.
Comparative Overview and Best Practices
While highly effective, it is crucial to understand how triazine reagents compare to other common coupling agents to make informed experimental choices.
| Feature | Triazine Reagents (CDMT, DMTMM) | Carbodiimides (DCC, DIC) | Phosphonium Salts (PyBOP, HBTU) |
| Byproduct | Water/Acid-soluble hydroxy-triazine | Insoluble (DCU) or soluble (DIU) urea | Water-soluble phosphine oxide |
| Purification | Simple aqueous wash or direct HPLC | Requires filtration for DCU; can be complex | Generally straightforward |
| Racemization Risk | Generally low[3][17] | Higher, often requires additives (HOBt, HOAt)[3] | Low, as they are pre-activated with HOBt/HOAt |
| Cost | Economical | Very low cost | High |
| Handling | Stable, generally safe solids | DCC is a potent skin sensitizer[3] | Generally stable solids |
| Best For | Routine SPPS, large-scale synthesis, aqueous modifications (DMTMM) | Cost-sensitive synthesis where purification is manageable | Difficult couplings, sterically hindered amino acids, automated synthesis |
Conclusion
Derivatives of 2-chloro-1,3,5-triazine, especially CDMT and DMTMM, represent a robust, reliable, and cost-effective class of coupling reagents for peptide synthesis.[1] Their ability to promote high-yield amide bond formation with minimal racemization, coupled with the significant advantage of water-soluble byproducts, makes them a valuable asset in both academic and industrial laboratories.[3] From routine solid-phase synthesis to specialized applications like selective N-terminal modification and peptide cyclization, triazine-based reagents provide a powerful and versatile platform for the modern peptide chemist.
References
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Kitanaka, A., et al. (2017). A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. Mass Spectrometry (Tokyo), 6(1), A0059. Available at: [Link].
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Kitanaka, A., et al. (2017). A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. PubMed. Available at: [Link].
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A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. Semantic Scholar. Available at: [Link].
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Enantioselective Solid‐Phase Peptide Synthesis Using Traceless Chiral Coupling Reagents and Racemic Amino Acids. Semantic Scholar. Available at: [Link].
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A Glimpse into the Development of Peptide Coupling Reagents. Veranova. Available at: [Link].
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2-Chloro-1,3,5-triazines as Activating Groups of Carboxylic Acids in the Formation of Peptide Bonds. ResearchGate. Available at: [Link].
- Recent development of peptide coupling reagents in organic synthesis.
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): Your Premier Peptide Coupling Agent from a Trusted Manufacturer.
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Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Semantic Scholar. Available at: [Link].
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Triazine‐based coupling reagents. ResearchGate. Available at: [Link].
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH. Available at: [Link].
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4-(4,6-Dimethoxy[1][15][19]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link].
-
Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. Advanced Science. Available at: [Link].
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Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances (RSC Publishing). Available at: [Link].
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Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. Available at: [Link].
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Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link].
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Approaches to N‐terminal‐selective peptide modification. ResearchGate. Available at: [Link].
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Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link].
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Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link].
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Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. PMC - NIH. Available at: [Link].
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link].
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Bi‐triazines‐based peptide cyclization and dimerization. ResearchGate. Available at: [Link].
-
Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. Available at: [Link].
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Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Biotage. Available at: [Link].
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Epimerisation in Peptide Synthesis. Molecules. Available at: [Link].
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Greening the Solid-Phase Peptide Synthesis Process. 2‑MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. ACS Figshare. Available at: [Link].
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1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. International Journal of Molecular Sciences. Available at: [Link].
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Racemization in peptide synthesis. Mechanism-specific models. R Discovery. Available at: [Link].
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link].
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Application Notes & Protocols: The Use of 2-Chloro-1,3,5-triazine Derivatives as Coupling Reagents
Prepared by: Gemini, Senior Application Scientist
Introduction: A Modern Toolkit for Amide and Ester Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficient formation of amide and ester bonds is a cornerstone reaction. 2-Chloro-1,3,5-triazine derivatives have emerged as a powerful and versatile class of coupling reagents, offering significant advantages over classical methods.[1] Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its downstream derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , are prized for their high efficiency, low rates of racemization, operational simplicity, and cost-effectiveness.[2][3]
CDMT is a stable, crystalline solid that is readily soluble in common organic solvents, making it an attractive choice for process development.[4][5] A key advantage of these triazine-based reagents is the formation of water-soluble byproducts, which dramatically simplifies reaction workup and product purification via simple aqueous extraction, a notable improvement over reagents that produce insoluble byproducts like dicyclohexylurea (DCU) from DCC.[2][6] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and comparative data to empower researchers in leveraging these reagents for their synthetic challenges.
The Mechanism of Action: "Superactive" Ester Formation
The efficacy of 2-chloro-1,3,5-triazine derivatives is rooted in the fundamental reactivity of the triazine ring. The electron-withdrawing nature of the three nitrogen atoms makes the ring highly electrophilic, activating the C2-chlorine atom for nucleophilic aromatic substitution (SNAr).[7] The coupling process proceeds via a two-stage mechanism involving the formation of a highly reactive acyl-triazinyl intermediate, often referred to as a "superactive ester".[8][9]
Stage 1: Carboxylic Acid Activation In the presence of a tertiary amine base, most commonly N-methylmorpholine (NMM), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks CDMT, displacing the chloride ion to form a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate (the "active ester"). NMM serves the dual purpose of facilitating the initial nucleophilic attack and neutralizing the HCl generated during the reaction.[7][10]
Stage 2: Nucleophilic Acyl Substitution This highly activated ester is then susceptible to attack by a nucleophile.
-
For amide synthesis , an amine attacks the carbonyl carbon of the active ester.
-
For ester synthesis , an alcohol performs the same function.[11]
This step forms the desired amide or ester bond and releases 2,4-dimethoxy-6-hydroxy-1,3,5-triazine as a non-toxic, water-soluble byproduct, which is easily removed during aqueous workup.[12][13] The derivative DMTMM, which can be purchased as a stable salt or generated in situ from CDMT and NMM, follows the same mechanistic pathway to generate the identical active ester intermediate.[11][12][14][15]
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Application Note & Protocol: Synthesis of 2,4-Disubstituted-6-Chloro-1,3,5-Triazine Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of 2,4-disubstituted-6-chloro-1,3,5-triazine derivatives, crucial scaffolds in medicinal chemistry and materials science. We delve into the foundational principles of sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride, elucidating the rationale behind the temperature-controlled, stepwise substitution of its chlorine atoms. This document provides researchers, scientists, and drug development professionals with a robust, field-proven protocol for the synthesis of these versatile compounds, complete with experimental workflows, data presentation, and troubleshooting insights.
Introduction: The Versatility of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine core is a privileged structure in chemical and pharmaceutical research due to its remarkable versatility. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties. In materials science, they serve as building blocks for dendrimers, covalent organic frameworks, and functional polymers.[1] The key to this versatility lies in the ability to precisely install three distinct substituents on the triazine ring, thereby modulating its physicochemical and biological properties.
The most common and cost-effective starting material for accessing this chemical space is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2][3] The three chlorine atoms on cyanuric chloride can be sequentially substituted by a variety of nucleophiles, such as amines, alcohols, and thiols, in a controlled manner. This application note will focus on the synthesis of 2,4-disubstituted-6-chloro-1,3,5-triazine derivatives, which are valuable intermediates for the creation of trisubstituted triazines.
The Chemistry of Sequential Substitution on Cyanuric Chloride
The synthesis of 2,4-disubstituted-6-chloro-1,3,5-triazine derivatives hinges on the principle of deactivation in nucleophilic aromatic substitution. The triazine ring is highly electron-deficient, making it susceptible to nucleophilic attack. The three chlorine atoms, however, exhibit differential reactivity.
The substitution of the first chlorine atom is typically rapid and can be achieved at low temperatures (0–5 °C). This is due to the high electrophilicity of the unsubstituted triazine ring.[4][5] Once the first nucleophile is introduced, it donates electron density to the triazine ring, thereby deactivating the remaining two chlorine atoms towards further substitution. Consequently, the second substitution requires more forcing conditions, such as room temperature or gentle heating.[6][7] The third substitution, in turn, necessitates even higher temperatures or more reactive nucleophiles.[8][9][10] This reactivity gradient is the cornerstone of a controlled, stepwise synthesis.
Furthermore, the nature of the nucleophile itself plays a critical role. Experimental and theoretical studies have established a general order of reactivity for nucleophiles with cyanuric chloride: alcohols > thiols > amines.[2][4] This preferential order must be considered when designing the synthesis of heterogeneously substituted triazines. For instance, to synthesize an O,N-disubstituted triazine, the alcohol should be introduced first, followed by the amine.[11]
Experimental Workflow and Protocol
The following section provides a detailed, step-by-step protocol for the synthesis of a representative 2,4-disubstituted-6-chloro-1,3,5-triazine derivative. This protocol can be adapted for a wide range of nucleophiles.
General Synthetic Scheme
Caption: General workflow for the sequential synthesis of 2,4-disubstituted-6-chloro-1,3,5-triazines.
Materials and Reagents
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Nucleophile 1 (e.g., a primary or secondary amine, alcohol, or thiol)
-
Nucleophile 2 (e.g., a different primary or secondary amine, alcohol, or thiol)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base (e.g., NaHCO₃, K₂CO₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., tetrahydrofuran (THF), acetonitrile)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexane for thin-layer chromatography (TLC) and column chromatography
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Detailed Protocol: Synthesis of a 2-(Alkylamino)-4-(arylamino)-6-chloro-1,3,5-triazine
This protocol describes a representative synthesis. The choice of nucleophiles, solvents, and bases may be varied as required.
Step 1: Synthesis of the 2-(Alkylamino)-4,6-dichloro-1,3,5-triazine Intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanuric chloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the first amine (Nucleophile 1, 1.0 eq.) and DIPEA (1.1 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred cyanuric chloride solution at 0 °C over 15-20 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(alkylamino)-4,6-dichloro-1,3,5-triazine. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of the 2-(Alkylamino)-4-(arylamino)-6-chloro-1,3,5-triazine
-
Dissolve the crude monosubstituted intermediate from Step 1 in anhydrous DCM.
-
In a separate flask, prepare a solution of the second amine (Nucleophile 2, 1.0 eq.) and DIPEA (1.1 eq.) in anhydrous DCM.
-
Add the second amine solution to the stirred solution of the intermediate at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. This step may take several hours to overnight. Gentle heating may be required for less reactive nucleophiles.[2][3]
-
Once the reaction is complete, work up the reaction mixture as described in Step 1 (washing with 1 M HCl, saturated aqueous NaHCO₃, and brine).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,4-disubstituted-6-chloro-1,3,5-triazine derivative.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Tabulated Reaction Conditions and Examples
The following table summarizes representative conditions for the synthesis of various 2,4-disubstituted-6-chloro-1,3,5-triazine derivatives, showcasing the adaptability of the general protocol.
| Nucleophile 1 (Nu1) | Nucleophile 2 (Nu2) | Base | Solvent | Temp (Step 1) | Temp (Step 2) | Reference |
| Aniline | Morpholine | Na₂CO₃ | Acetone/H₂O | 0 °C | Room Temp | [12] |
| p-Aminobenzoic acid | Diethylamine | Na₂CO₃ | Acetone/H₂O | 0-5 °C | Room Temp | [12] |
| Phenylethanol | 3-Methylbutane-2-thiol | DIPEA | DCM | 0 °C | Room Temp | [2] |
| Amino acid ester | Another amino acid ester | DIPEA | DMF | 0 °C | Room Temp | [13] |
| Methanol | Methanol | NaOMe | DMF | 5-10 °C | Room Temp to Reflux | [14][15] |
Troubleshooting and Key Considerations
-
Polysubstitution: The formation of trisubstituted byproducts can occur if the reaction temperature is not carefully controlled, especially during the first substitution step. Maintaining a low temperature (0-5 °C) is crucial to ensure monosubstitution.[5]
-
Incomplete Reaction: If the second substitution is sluggish, gentle heating (e.g., 40 °C or reflux in THF) may be necessary.[3][16] The choice of a stronger base or a more polar solvent can also facilitate the reaction.
-
Hydrolysis: Cyanuric chloride and its chlorinated intermediates are sensitive to moisture and can hydrolyze to form cyanuric acid. The use of anhydrous solvents and an inert atmosphere is highly recommended.[14]
-
Purification Challenges: The polarity of the final product can vary significantly depending on the nature of the substituents. A careful selection of the eluent system for column chromatography is essential for effective purification.
-
One-Pot Synthesis: For increased efficiency, a one-pot synthesis without isolation of the monosubstituted intermediate can be performed.[5][17] This requires precise control over the stoichiometry of the nucleophiles and the sequential addition at controlled temperatures.
Conclusion
The sequential nucleophilic substitution of cyanuric chloride is a powerful and versatile method for the synthesis of 2,4-disubstituted-6-chloro-1,3,5-triazine derivatives. By carefully controlling the reaction temperature and the order of nucleophile addition, a vast library of compounds with diverse functionalities can be accessed. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize these valuable chemical entities for applications in drug discovery, materials science, and beyond.
References
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). PubMed. [Link]
-
Reactivity of TCT via sequential nucleophilic substitution. (2022). ResearchGate. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). R Discovery. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. (2025). ACS Omega. [Link]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. (2023). ChemRxiv. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Royal Society of Chemistry. [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (1963). Defense Technical Information Center. [Link]
-
Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. (2024). Materials Advances. [Link]
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-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI. [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). PubMed. [Link]
-
Synthesis and antibacterial activity of 2,4,6-tri substituted s-triazines. (2025). ResearchGate. [Link]
-
Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric... (2006). ResearchGate. [Link]
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (2013).
-
Studies in the Synthesis of 2,4,6‐Trichloro‐1,3,5‐triazine Derivatives. (2003). Sci-Hub. [Link]
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (2013).
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (2018).
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2-Chloro-1,3,5-triazine in the synthesis of functional materials
An Application Guide to 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) in the Synthesis of Advanced Functional Materials
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,4,6-trichloro-1,3,5-triazine (TCT), commonly known as cyanuric chloride, as a uniquely versatile building block for the synthesis of advanced functional materials. We delve into the core chemical principles governing its reactivity and present detailed, field-proven protocols for its application in constructing high-value materials such as dendrimers, covalent organic frameworks (COFs), and functionalized surfaces. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.
The Foundation: Understanding the Reactivity of Cyanuric Chloride
2,4,6-trichloro-1,3,5-triazine is a heterocyclic aromatic molecule whose utility is derived from a single, powerful feature: the predictable, stepwise, and temperature-dependent reactivity of its three chlorine atoms.[1][2][3][4] The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[1][5]
The true elegance of this system lies in its chemoselectivity, which is controlled almost exclusively by temperature.[2][4][6] As each chlorine atom is replaced by an electron-donating nucleophile (e.g., an amine or alkoxide), the electrophilicity of the remaining carbon-chlorine bonds is reduced.[1][2] This deactivation means that a higher temperature is required to overcome the activation energy for the subsequent substitution.[7] This principle allows for the sequential and controlled installation of up to three different functional groups onto a single triazine core.
The Empirical Rules of Substitution:
-
First Substitution: Occurs readily at low temperatures, typically 0–5 °C .
-
Second Substitution: Requires moderate temperatures, generally at room temperature (20–40 °C) .
-
Third Substitution: Necessitates elevated temperatures, often >80 °C , to proceed to completion.
This sequential reactivity is the cornerstone of its application in creating precisely defined macromolecular architectures.
Protocol: Divergent Synthesis of a Generation 1 (G1) Hydroxyl-Terminated Triazine Dendrimer
This protocol describes the synthesis of a G1 dendrimer using diethanolamine as the branching and terminating unit, which advantageously avoids the need for protection/deprotection steps. [8] Part A: Synthesis of Generation 0 (G0) Core
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Nucleophilic Addition: In a separate flask, dissolve diethanolamine (3.3 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (3.5 eq) in anhydrous THF.
-
Reaction: Add the diethanolamine solution dropwise to the stirred cyanuric chloride solution over 1 hour, maintaining the temperature at 0 °C.
-
Completion: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (~66 °C) for 24 hours to ensure complete trisubstitution.
-
Workup: Cool the mixture to room temperature. Filter the suspension to remove the DIEA-HCl salt. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude product in a minimal amount of methanol and precipitate it by adding it to a large volume of cold diethyl ether. Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield the pure G0 dendrimer.
Part B: Synthesis of Generation 1 (G1) Dendrimer
-
Setup: Dissolve the G0 dendrimer (1.0 eq) in anhydrous THF in a flask under nitrogen and cool to 0 °C.
-
Activation (Forming G0.5): In a separate flask, dissolve cyanuric chloride (1.0 eq per hydroxyl group on G0) in anhydrous THF. Add this solution dropwise to the G0 dendrimer solution. Add DIEA (1.0 eq per hydroxyl group) dropwise, keeping the temperature at 0 °C. Stir for 4 hours at 0 °C. The product is the G0.5 intermediate with dichloro-triazine termini.
-
Branching (Forming G1): To the G0.5 reaction mixture, add an excess of diethanolamine (>2.2 eq per dichloro-triazine terminus) and an equivalent amount of DIEA.
-
Completion: Warm the mixture to room temperature and then heat to reflux for 48 hours.
-
Workup and Purification: Follow the workup and purification steps as described for the G0 dendrimer. The final product is the G1 dendrimer.
Application II: Synthesis of Covalent Triazine Frameworks (CTFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures. Covalent Triazine Frameworks (CTFs) are a subclass that incorporates the nitrogen-rich triazine unit, lending them high thermal and chemical stability. [9][10][11]These materials are promising for applications in gas storage, separation, and catalysis. [9][10]While many CTFs are synthesized via the cyclotrimerization of nitrile monomers, building blocks derived from cyanuric chloride are also employed in polycondensation reactions. [12][13]
Scientific Rationale
The synthesis of COFs relies on the principles of dynamic covalent chemistry, where reversible bond formation allows for "error correction" and the growth of a crystalline, ordered network instead of an amorphous polymer. For triazine-based COFs, this is often achieved by the condensation of a C₃-symmetric tri-functional amine monomer (like melamine) with a complementary C₂ or C₃-symmetric aldehyde linker. [14]The planarity and rigid geometry of the triazine core help direct the formation of 2D layered sheets, which then stack to form a porous 3D structure.
Protocol: Solvothermal Synthesis of a Triazine-Aldehyde COF
This protocol is a representative example of a polycondensation reaction to form a crystalline triazine-based framework.
-
Reagent Preparation: In a Pyrex tube, add melamine (2,4,6-triamino-1,3,5-triazine, 1.0 eq) and a trialdehyde linker, such as 1,3,5-triformylphloroglucinol (TFP) (1.0 eq).
-
Solvent System: Add a mixture of solvents, typically 1,4-dioxane and mesitylene in a 1:1 v/v ratio. The solution should be sufficiently dilute to allow for monomer diffusion.
-
Catalyst Addition: Add an aqueous solution of a catalyst, such as 6M acetic acid. The catalyst is crucial for promoting the reversible imine bond formation.
-
Reaction Setup: Flash-freeze the Pyrex tube in liquid nitrogen. Evacuate the tube using a high-vacuum pump and seal it with a torch.
-
Solvothermal Reaction: Place the sealed tube in an oven and heat at 120 °C for 72 hours. During this time, a solid precipitate (the COF) will form.
-
Isolation: After cooling to room temperature, open the tube carefully. Isolate the solid product by filtration.
-
Washing and Activation: This step is critical for achieving high porosity. Wash the solid sequentially with large volumes of anhydrous solvents of varying polarity (e.g., acetone, THF, ethanol) for 24-48 hours to remove any unreacted monomers and solvent trapped within the pores.
-
Drying: Dry the purified COF under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to fully activate it for characterization and application.
References
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Cyanuric chloride - Wikipedia . Wikipedia. [Link]
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Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2 . (2023). Angewandte Chemie International Edition, 62(47). [Link]
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Dendrimers Based on-[15][9][16]Triazines . (2011). Molecules, 16(6), 4957–4981. [Link]
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Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications . (2023). New Journal of Chemistry. [Link]
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Covalent triazine frameworks: synthesis and applications . (2019). Journal of Materials Chemistry A. [Link]
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Covalent Triazine Frameworks: Synthesis and Applications | Request PDF . (2019). ResearchGate. [Link]
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Cyanuric chloride as the basis for compositionally diverse lipids . (2020). Scientific Reports, 10(1). [Link]
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Role of cyanuric chloride in organic synthesis: A concise overview . (2022). ResearchGate. [Link]
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CHAPTER 10: Cationic Triazine Dendrimers: Synthesis, Characterization, and Biological Applications . (2012). Royal Society of Chemistry. [Link]
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SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES . (1962). Defense Technical Information Center. [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights . (2021). RSC Advances, 11(42), 26033–26042. [Link]
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Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review . (2022). Materials Advances. [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . (2006). Molecules, 11(11), 873–886. [Link]
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Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis . (2006). ResearchGate. [Link]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY . (2007). University of Huelva. [Link]
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Cyanuric chloride promoted various organic transformations . (2020). Synthetic Communications, 50(12), 1741–1773. [Link]
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Development and Characterization of Triazine Based Dendrimers for Delivery of Antitumor Agent . (2010). ResearchGate. [Link]
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Two Decades of Triazine Dendrimers . (2016). ResearchGate. [Link]
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Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups . (2024). The Journal of Organic Chemistry. [Link]
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Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids . (2024). ChemRxiv. [Link]
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Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization . (2017). Molecules, 22(10). [Link]
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Solid-Supported Chlorot[15][9][16]riazine. A Versatile New Synthetic Auxiliary for the Synthesis of Amide Libraries . (2001). Organic Letters, 3(24), 3823–3826. [Link]
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game . (2018). Frontiers in Chemistry, 6. [Link]
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2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction . (2019). ResearchGate. [Link]
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APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY . (2012). CORE. [Link]
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1,3,5-Triazine as core for the preparation of dendrons . (2020). ARKIVOC. [Link]
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Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials . (2020). Organic Chemistry Frontiers. [Link]
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer . (2024). Molecules, 29(11). [Link]
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Protocol for synthesis of di- and tri-substituted s-triazine derivatives . (2020). ResearchGate. [Link]
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one-pot synthesis of trisubstituted s-triazine derivatives.
One-Pot Synthesis of Trisubstituted s-Triazine Derivatives: A Comprehensive Guide for Researchers
Introduction
Symmetrically substituted 1,3,5-triazines, often referred to as s-triazines, represent a vital class of nitrogen-containing heterocyclic compounds. Their inherent structural rigidity and capacity for engaging in various non-covalent interactions have established them as a privileged scaffold in medicinal chemistry. Trisubstituted s-triazines are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Consequently, the development of efficient, sustainable, and versatile synthetic methodologies to access these valuable molecules is a key focus in modern organic and medicinal chemistry.[3][4] This application note provides a detailed exposition of one-pot synthetic strategies for trisubstituted s-triazine derivatives, highlighting their advantages and providing robust experimental protocols for their implementation in a research setting.
The Strategic Advantage of One-Pot Synthesis
Conventional multi-step approaches to the synthesis of trisubstituted s-triazines often necessitate the isolation and purification of intermediates. This not only increases the consumption of time and resources but also leads to a reduction in overall yield and generates significant solvent waste. In contrast, one-pot syntheses, where sequential reactions are carried out in a single reaction vessel, offer a more streamlined and environmentally benign alternative.[3][4] This approach enhances operational simplicity, minimizes waste, and often results in higher overall yields. The ability to rapidly generate libraries of diverse s-triazine derivatives through one-pot methodologies is particularly advantageous in high-throughput screening and drug discovery campaigns.[5][6]
Synthetic Strategies and Mechanistic Considerations
The cornerstone of one-pot s-triazine synthesis is the cyclotrimerization of nitriles. This transformation can be promoted by a range of catalysts, including acids, bases, and various metal complexes.
Acid-Catalyzed Trimerization of Nitriles
The acid-catalyzed cyclotrimerization of nitriles stands as a classical and widely employed method for synthesizing symmetrically substituted s-triazines. The reaction is initiated by the protonation of the nitrile's nitrogen atom, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by another nitrile molecule.[7] This cascade of nucleophilic additions ultimately culminates in the formation of the thermodynamically stable s-triazine ring.[7][8][9] While historically, strong acids like sulfuric acid and chlorosulfonic acid have been used, modern methods often employ catalysts like trifluoromethanesulfonic acid, which has been shown to be effective for the trimerization of both aromatic and aliphatic nitriles.[10][11]
Mechanism of Acid-Catalyzed Trimerization:
Figure 1: Simplified mechanism of acid-catalyzed nitrile trimerization.
Microwave-Assisted and Ionic Liquid-Catalyzed Syntheses
In the pursuit of greener and more efficient chemical transformations, microwave-assisted organic synthesis has emerged as a powerful tool.[12] Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles.[13][14][15][16][17] The combination of microwave heating with one-pot methodologies provides a synergistic approach to the rapid synthesis of s-triazine libraries.[2][5][17]
Ionic liquids (ILs) have also gained prominence as environmentally friendly solvents and catalysts in organic synthesis.[18][19][20] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. In the context of s-triazine synthesis, certain ILs can act as both the solvent and the catalyst, simplifying the reaction setup and facilitating product isolation and catalyst recycling.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the one-pot synthesis of trisubstituted s-triazine derivatives, leveraging modern synthetic techniques.
Protocol 1: Microwave-Assisted One-Pot, Three-Component Synthesis of Trisubstituted s-Triazines
This protocol describes a highly efficient, solvent-free, one-pot synthesis of 2,4,6-trisubstituted-1,3,5-triazines from aldehydes, nitriles, and ammonium acetate under microwave irradiation.[17]
Materials:
-
Aldehyde (aromatic or aliphatic)
-
Nitrile (aromatic or aliphatic)
-
Ammonium acetate
-
Microwave reactor with appropriate reaction vessels
-
Magnetic stirrer
-
Ethanol (for recrystallization)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), nitrile (1.5 mmol), and ammonium acetate (2.0 mmol).
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-20 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction vessel to cool to room temperature.
-
Purification:
-
Recrystallization: For many products, a simple recrystallization from hot ethanol will yield a pure product. Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly. Filter the resulting crystals and wash them with a small amount of cold ethanol.
-
Column Chromatography: If recrystallization does not provide a sufficiently pure product, perform column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexane.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Table 1: Reaction Parameters and Yields for Selected Trisubstituted s-Triazines
| Entry | Aldehyde (R¹) | Nitrile (R²) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzonitrile | 15 | 92 |
| 2 | 4-Chlorobenzaldehyde | Benzonitrile | 12 | 95 |
| 3 | 4-Methoxybenzaldehyde | Acetonitrile | 20 | 85 |
| 4 | Heptanal | Benzonitrile | 18 | 88 |
Workflow for Microwave-Assisted Synthesis:
Figure 2: Workflow for the microwave-assisted one-pot synthesis.
Protocol 2: Copper(I)-Catalyzed One-Pot Synthesis of Trisubstituted s-Triazines
This protocol details a one-pot synthesis of trisubstituted s-triazines starting from a monosubstituted triazine, utilizing a supported Cu(I) catalyst. This method is particularly useful for creating unsymmetrically substituted triazines.[21]
Materials:
-
Dichlorotriazinyl benzenesulfonamide (or other suitable monosubstituted dichloro-s-triazine)
-
Nucleophile 1 (e.g., an amine or alcohol)
-
Nucleophile 2 (e.g., a different amine or alcohol)
-
Cu(I) supported on a weakly acidic cation-exchanger resin
-
Suitable solvent (e.g., acetonitrile)
-
Base (e.g., K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
First Substitution: In a round-bottom flask, dissolve the dichlorotriazinyl benzenesulfonamide (1.0 mmol) in the chosen solvent. Add the first nucleophile (1.0 mmol) and the supported Cu(I) catalyst (2.5 mol%). Stir the reaction at the appropriate temperature (e.g., room temperature or gentle heating) until the first substitution is complete (monitored by TLC).
-
Second Substitution (One-Pot): Without isolating the intermediate, add the second nucleophile (1.1 mmol) and a suitable base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain it for the required time (typically a few hours), monitoring its progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst. The catalyst can be washed with solvent, dried, and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final trisubstituted s-triazine using NMR, Mass Spectrometry, and IR spectroscopy.
Troubleshooting and Optimization
-
Low Yields:
-
Incomplete reaction: Consider extending the reaction time or, if thermally stable, increasing the reaction temperature. For microwave-assisted reactions, a modest increase in temperature or time may be beneficial.
-
Catalyst Inefficiency: For the Cu(I)-catalyzed reaction, ensure the catalyst has not been deactivated by atmospheric oxygen. For recycled catalysts, proper washing and drying are essential.
-
-
Purification Challenges:
-
If the product is difficult to purify by recrystallization, column chromatography is the recommended alternative. A systematic screening of different solvent systems (eluent) may be necessary to achieve good separation.
-
For highly polar s-triazine derivatives, reverse-phase chromatography might be a more effective purification strategy.
-
Conclusion
The one-pot synthesis of trisubstituted s-triazine derivatives represents a significant advancement in synthetic efficiency and sustainability. The methodologies presented in this application note, which leverage microwave assistance and supported catalysis, offer researchers powerful and versatile tools for the rapid and efficient synthesis of these important heterocyclic compounds. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are key to successfully applying these protocols to accelerate research in drug discovery, materials science, and other related fields.
References
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A Convenient One-Pot and Rapid Microwave-Assisted Synthesis of Biologically Active s-Triazolo[3,4-b][3][8][13]Thiadiazine and s-Triazolo[3,4-b][3][8][13]Thiadiazole Nanoarchitectonics. (2020). Journal of Nanoscience and Nanotechnology, 20(5), 2917–2929.
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A Convenient One-Pot and Rapid Microwave-Assisted Synthesis of Biologically Active s -Triazolo[3,4-b][3][8][13]Thiadiazine and s -Triazolo[3,4-b][3][8][13]Thiadiazole Nanoarchitectonics. (n.d.). ResearchGate.
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- One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). PubMed.
- Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (n.d.). Bentham Science.
- Simplified mechanism or nitrile trimerisation with strong... (n.d.).
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][13]triazines. (n.d.). FAO AGRIS.
- One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). The Journal of Organic Chemistry, 79(15), 7012–7024.
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][13]triazines. (n.d.). MDPI.
- A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). BMC Chemistry, 19(1), 84.
- Preparation of trisubstituted-triazines by selective substitution of chlorine atoms by nucleophiles. (n.d.).
- New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. (2019). Molecules, 24(19), 3586.
- New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization. (2019).
- New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization | Request PDF. (n.d.).
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI.
- Synthesis and proposed structure of tri-s-triazine-linked ionic liquid catalysts 58. (n.d.).
- A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica.
- One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1447–1455.
- One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 1447–1455.
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- Preparation of sym-triazines by trimerization of nitriles in trifluoromethanesulfonic acid. (1976).
- Triazine diphosphonium tetrachloroferrate ionic liquid immobilized on functionalized halloysite nanotubes as an efficient and reusable catalyst for the synthesis of mono-, bis- and tris-benzothiazoles. (n.d.). RSC Publishing.
- Catalytic trimerization of aromatic nitriles and triaryl-s-triazine ring cross-linked high temperature resistant polymers and copolymers made thereby. (1979).
- Ionic liquid-loaded triazine-based magnetic nanoparticles for promoting multicomponent reaction. (2022). Scientific Reports, 12(1), 22246.
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Chloro-1,3,5-triazine Derivatives
Introduction: A Paradigm Shift in Triazine Synthesis
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials.[1] The traditional synthesis of its derivatives, particularly from the versatile precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is often hampered by long reaction times, harsh conditions, and the formation of side products. This guide details the application of microwave-assisted organic synthesis (MAOS) to overcome these limitations, offering a rapid, efficient, and environmentally conscious pathway to 2-chloro-1,3,5-triazine derivatives.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[2][3] By utilizing dielectric heating, microwave reactors provide rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates and often higher product yields.[1][3] This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[2][4] These application notes provide researchers, scientists, and drug development professionals with the foundational principles and actionable protocols to successfully implement MAOS for the synthesis of 2-chloro-1,3,5-triazine derivatives.
Core Principles: The Synergy of Microwave Irradiation and Nucleophilic Aromatic Substitution
The synthesis of substituted triazines from cyanuric chloride is predicated on the principle of sequential nucleophilic aromatic substitution (SNAr). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a controlled, stepwise substitution. The reactivity of the chlorine atoms decreases as more are substituted, a critical factor that can be precisely controlled with temperature.
The first substitution is highly exothermic and can be carried out at low temperatures (around 0 °C). The second substitution typically occurs at room temperature, while the third requires significantly higher temperatures, often necessitating reflux in high-boiling solvents for extended periods under conventional heating.
Microwave irradiation dramatically enhances this process. The key mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[2]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.[5]
This "inside-out" heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[2] The result is a significant reduction in reaction times, often from hours to mere minutes, and a decrease in the formation of by-products due to the shorter exposure to high temperatures.[1][4]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of a representative 2-chloro-4,6-disubstituted-1,3,5-triazine derivative.
Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine
This protocol outlines the disubstitution of cyanuric chloride with sodium methoxide.
Materials:
-
Cyanuric chloride (1 equivalent)
-
Sodium methoxide (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor equipped with a sealed vessel, magnetic stirrer, and temperature and pressure sensors
-
Heptane (for recrystallization)
Procedure:
-
Vessel Preparation: To a microwave-safe sealed vessel equipped with a magnetic stir bar, add cyanuric chloride (1 eq.).
-
Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF) to dissolve the cyanuric chloride completely. Cool the vessel to 5-10 °C. Carefully add solid sodium methoxide (2 eq.).[6]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 10-20 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Purification: Filter the solid product, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from heptane to yield pure 2-chloro-4,6-dimethoxy-1,3,5-triazine.[6]
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for microwave-assisted synthesis as it absorbs microwave energy efficiently. It also effectively dissolves the reactants.
-
Temperature Control: Stepwise substitution is highly dependent on temperature. Microwave reactors allow for precise temperature control, which is crucial for achieving selective disubstitution while leaving the third chlorine atom intact.
-
Sealed Vessel: Using a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, significantly accelerating the reaction rate.[4] This also prevents the evaporation of volatile reagents.
Data Presentation: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods.
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
| Tri-substituted imidazoles | Conventional | Longer (hours) | Lower | [3] |
| Microwave | 5 minutes | Higher | [3] | |
| Schiff bases | Conventional | Hours | Moderate | [7] |
| Microwave | 10-320 seconds | Higher | [7] | |
| 1,2,4-triazole derivatives | Conventional | > 24 hours | < 5 | [8] |
| Microwave | 10 minutes | > 80 | [8] |
Visualizations
General Reaction Scheme
Caption: Stepwise nucleophilic substitution of cyanuric chloride.
Experimental Workflow
Caption: A generalized workflow for microwave-assisted synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient microwave absorption | - Choose a solvent with a higher dielectric constant. - If the reaction is solvent-free, consider adding a small amount of a polar, high-boiling solvent. |
| Incorrect reaction temperature or time | - Optimize the temperature and time through small-scale test reactions. Start with conditions reported in the literature and adjust as needed. | |
| Product Decomposition | Over-irradiation or excessive temperature | - Reduce the microwave power, reaction time, or target temperature.[9] |
| Formation of By-products | Lack of selectivity | - For stepwise substitutions, carefully control the temperature for each step. Lower temperatures favor mono- and di-substitution. |
| Inconsistent Results | Inadequate stirring | - Ensure proper magnetic stirring to avoid localized superheating, especially in viscous mixtures or solvent-free reactions.[10] |
Safety Considerations: A Paramount Concern
While microwave synthesis is a powerful tool, it requires strict adherence to safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[10] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature monitoring, and are built to withstand the rigors of chemical reactions.[11]
-
Pressure Management: Reactions in sealed vessels can generate significant pressure. Always be aware of the pressure limits of the reaction vessel and the instrument. Do not exceed the recommended fill volume for the vessel.
-
Potential for Explosions: The use of sealed containers carries an inherent risk of explosion if pressure builds up excessively.[4] Start with small-scale reactions to assess the kinetics before scaling up.
-
Chemical Hazards: Cyanuric chloride and many amines and solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thermal Hazards: Reaction vessels can become extremely hot. Handle them with appropriate thermal protection after the reaction is complete.
By following these guidelines and protocols, researchers can safely and effectively harness the power of microwave-assisted synthesis for the rapid and efficient production of 2-chloro-1,3,5-triazine derivatives.
References
-
Marques, B. D. S., de Andrade, K. N., Peixoto, B. P., dos Santos, F. M., Pedrosa, L. F., Fiorot, R. G., & de Souza, M. C. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
CoLab. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. [Link]
-
YouTube. (2020, March 22). Green Chemistry: Microwave assisted synthesis. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
- De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
-
Laghza, A., et al. (2008). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Sociedad Química de México, 52(2), 142-149. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ijtsrd.com. [Link]
-
Asian Journal of Pharmaceutical Research. (2021). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. [Link]
-
ResearchGate. (2008). Microwave Assisted Synthesis of 2,4,6-tris(pyrazolylamino)-1,3,5-triazines. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
YouTube. (2018, November 12). Teaching Microwave Chemistry. [Link]
-
Reddit. (2024, June 18). Microwave irradiation assisted organic synthesis. [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
-
Bentham Science Publisher. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. [Link]
-
Patsnap. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. eurekaselect.com [eurekaselect.com]
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- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Chloro-1,3,5-Triazine Derivatives
Introduction: The Versatility of Triazine Scaffolds in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of complex molecules. A cornerstone of this methodology is the choice of a suitable linker, the molecular entity that tethers the growing molecule to an insoluble resin support. Among the diverse array of linkers, derivatives of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, have emerged as exceptionally versatile tools.[1]
The utility of triazine-based linkers stems from the differential reactivity of the three chlorine atoms on the triazine ring towards nucleophilic substitution. This reactivity is highly dependent on temperature, allowing for a controlled, stepwise introduction of different functionalities. Typically, the first substitution occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third at elevated temperatures.[2] This unique property enables the triazine core to serve not only as a point of attachment to the solid support but also as a branching point for the creation of combinatorial libraries and complex molecular architectures like dendrimers.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 2-chloro-1,3,5-triazine derivatives in solid-phase synthesis. We will delve into the underlying reaction mechanisms, provide detailed step-by-step protocols for key synthetic transformations, present quantitative data for reaction optimization, and offer troubleshooting guidance to navigate potential challenges.
Core Principle: Temperature-Controlled Sequential Nucleophilic Aromatic Substitution
The foundational principle governing the use of 2,4,6-trichloro-1,3,5-triazine and its derivatives in solid-phase synthesis is the sequential and temperature-controlled nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms susceptible to nucleophilic attack.
The substitution of the first chlorine atom with a nucleophile deactivates the ring, making the subsequent substitutions less favorable and requiring more forcing conditions (i.e., higher temperatures). This predictable reactivity allows for the strategic and orthogonal introduction of different building blocks.
A typical strategy involves the initial attachment of the triazine core to a solid support through one of its chlorine atoms. The remaining two chlorine atoms can then be sequentially substituted with various nucleophiles to build the desired molecule. This approach is particularly powerful for the generation of chemical libraries, where diversity can be introduced at multiple positions on the triazine scaffold.[2]
Experimental Protocols
Protocol 1: Preparation of a Dichlorotriazine-Functionalized Resin
This protocol describes the preparation of a solid support functionalized with a dichlorotriazine linker, which serves as the starting point for the solid-phase synthesis of a small molecule library.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, loading: 1.0 mmol/g)
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Mechanical shaker
Procedure:
-
Resin Swelling: Place the aminomethylated polystyrene resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 1 hour with gentle agitation on a mechanical shaker.
-
TCT Activation: In a separate flask, dissolve TCT (0.55 g, 3.0 mmol) in anhydrous DCM (15 mL) and cool the solution to 0°C in an ice bath.
-
Resin Washing: Drain the DCM from the swollen resin. Wash the resin with anhydrous DCM (3 x 10 mL).
-
Coupling of TCT to Resin: To the cooled TCT solution, add DIPEA (0.52 mL, 3.0 mmol). Immediately add this solution to the swollen and washed resin.
-
Reaction: Agitate the reaction mixture at 0°C for 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the dichlorotriazine-functionalized resin under high vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Excess TCT and DIPEA: Using a three-fold excess of TCT and DIPEA drives the reaction to completion, ensuring that most of the amino groups on the resin are functionalized.
-
Low Temperature (0°C): Performing the reaction at 0°C is crucial for selective monosubstitution of the TCT, preventing the formation of cross-linked resin where a single TCT molecule reacts with two amino groups from the resin.
-
Thorough Washing: The extensive washing sequence removes unreacted TCT, DIPEA hydrochloride salts, and other soluble impurities, ensuring the purity of the functionalized resin for subsequent steps.
Protocol 2: Solid-Phase Synthesis of a Disubstituted Triazine Library
This protocol outlines the synthesis of a small molecule library on the dichlorotriazine-functionalized resin prepared in Protocol 1. This example demonstrates the sequential substitution of the remaining two chlorine atoms with two different amines.
Materials:
-
Dichlorotriazine-functionalized resin (from Protocol 1)
-
Amine 1 (R¹-NH₂) solution (e.g., 1 M in DMF)
-
Amine 2 (R²-NH₂) solution (e.g., 1 M in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessels
-
Mechanical shaker
Procedure:
Step 1: First Nucleophilic Substitution (Room Temperature)
-
Resin Swelling: Swell the dichlorotriazine-functionalized resin (0.2 g, ~0.2 mmol) in DMF (2 mL) for 30 minutes.
-
Coupling of Amine 1: Add the solution of Amine 1 (1.0 mL, 1.0 mmol, 5 equivalents) and DIPEA (0.17 mL, 1.0 mmol, 5 equivalents) to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring (Optional): A small sample of the resin can be taken and subjected to a test cleavage and LC-MS analysis to monitor the reaction progress.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
Step 2: Second Nucleophilic Substitution (Elevated Temperature)
-
Resin Swelling: Swell the resin from the previous step in DMF (2 mL) for 30 minutes.
-
Coupling of Amine 2: Add the solution of Amine 2 (1.0 mL, 1.0 mmol, 5 equivalents) and DIPEA (0.17 mL, 1.0 mmol, 5 equivalents) to the swollen resin.
-
Reaction: Agitate the mixture at 60°C for 12-16 hours.
-
Monitoring (Optional): Monitor the reaction progress by test cleavage and LC-MS analysis.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the final product-bound resin under high vacuum.
Causality Behind Experimental Choices:
-
Temperature Gradient: The first substitution is carried out at room temperature, which is sufficient for the more reactive dichlorotriazine. The second substitution requires a higher temperature (60°C) to overcome the deactivating effect of the first substituent.
-
Excess Nucleophiles: A large excess of the amines is used to ensure the reactions go to completion.
-
Base: DIPEA acts as a scavenger for the HCl generated during the substitution reactions.
Protocol 3: Cleavage of the Synthesized Molecule from the Resin
The cleavage strategy depends on the nature of the bond linking the triazine to the initial building block and the solid support. This protocol describes a common acidic cleavage method.
Materials:
-
Product-bound resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Resin Preparation: Place the dried product-bound resin (~0.1 g) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/TIS/Water (e.g., 95:2.5:2.5:0 v/v/v/v). The exact composition may need to be optimized depending on the acid sensitivity of the synthesized molecule.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate in a clean round-bottom flask.
-
Resin Washing: Wash the resin with a small volume of TFA (0.5 mL) and then with DCM (2 x 1 mL). Combine all filtrates.
-
Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.
-
Precipitation: Add cold diethyl ether (10 mL) to the concentrated residue to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the product. Decant the ether.
-
Washing and Drying: Wash the product pellet with cold diethyl ether (2 x 5 mL) and dry under vacuum.
-
Purification: Purify the crude product by an appropriate chromatographic technique, such as reverse-phase HPLC.
Causality Behind Experimental Choices:
-
TFA: A strong acid is required to cleave the bond between the linker and the synthesized molecule.
-
Scavengers (TIS): Triisopropylsilane is used to quench reactive cationic species that can be formed during cleavage and could otherwise lead to side reactions with sensitive functional groups on the product.[5]
-
Cold Ether Precipitation: Most organic molecules are insoluble in cold diethyl ether, allowing for their precipitation and separation from soluble impurities.
Data Presentation
Table 1: Representative Reaction Conditions for Sequential Substitution on a Dichlorotriazine Resin
| Step | Nucleophile | Equivalents of Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1st Substitution | Primary/Secondary Amine | 5 | DIPEA (5) | DMF | 25 | 4-6 | >90 |
| 2nd Substitution | Primary/Secondary Amine | 5 | DIPEA (5) | DMF | 60 | 12-16 | 80-95 |
| 2nd Substitution | Alcohol/Thiol | 5 | NaH (5) | THF/DMF | 60-80 | 16-24 | 70-90 |
Yields are estimated based on literature and may vary depending on the specific substrates used.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for solid-phase synthesis using a dichlorotriazine linker.
Reaction Mechanism
Caption: Stepwise nucleophilic substitution on the triazine core during solid-phase synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading of TCT on Resin | Incomplete reaction; moisture in reagents or solvents. | Ensure all reagents and solvents are anhydrous. Increase reaction time or equivalents of TCT and DIPEA. |
| Incomplete Substitution Reactions | Insufficient temperature or reaction time; steric hindrance from bulky nucleophiles. | Increase reaction temperature and/or time. For sterically hindered nucleophiles, consider using a less hindered base or a more polar aprotic solvent. |
| Low Yield After Cleavage | Incomplete cleavage from the resin.[5] | Increase cleavage time or the concentration of TFA in the cocktail. Perform a small-scale test cleavage to optimize conditions.[5] |
| Peptide or small molecule is insoluble in the cleavage cocktail. | Add a co-solvent like DCM to the cleavage cocktail to improve solubility. | |
| Side reactions during cleavage. | Ensure appropriate scavengers (e.g., TIS, water, EDT) are used to prevent side reactions with sensitive functional groups.[5] | |
| Presence of Unexpected Byproducts | Di- or tri-substitution during the first coupling step. | Strictly maintain low temperatures (0°C) during the initial coupling of TCT to the resin. |
| Side reactions of the triazine ring. | The triazine ring is generally stable, but harsh acidic or basic conditions for prolonged periods should be avoided. |
Conclusion
2-Chloro-1,3,5-triazine derivatives offer a powerful and versatile platform for solid-phase synthesis, enabling the construction of diverse molecular libraries for drug discovery and other applications. Their unique, temperature-dependent reactivity allows for a controlled and sequential introduction of various functionalities. By understanding the core principles of their chemistry and following well-defined protocols, researchers can effectively leverage these reagents to accelerate their synthetic endeavors. The protocols and troubleshooting guide provided herein serve as a valuable resource for both novice and experienced scientists in the field.
References
-
Roque, A. C. A., et al. (2021). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Molecules, 26(11), 3183. [Link]
- WO2003050237A2 - Triazine library with linkers. (2003).
-
Huang, Y.-W., et al. (2016). Solid-Phase Synthesis of Libraries of Triazine Dendrimers and Orthogonal Staining Methods for Tracking Reactions on Resin. Asian Journal of Organic Chemistry, 5(7), 860-864. [Link]
-
Stanková, M., & Lebl, M. (1996). Library generation through successive substitution of trichlorotriazine. Molecular Diversity, 2(1-2), 75-80. [Link]
-
Hua, S., et al. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 28(18), 6688. [Link]
-
Scribd. (n.d.). Triazine Derivatives in Organic Synthesis. [Link]
-
Stanková, M., & Lebl, M. (1996). Library generation through successive substitution of trichlorotriazine. PubMed. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Substituted 2-Chloro-1,3,5-Triazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize cyanuric chloride as a foundational building block for synthesizing mono- and di-substituted chloro-triazines. Due to the high reactivity of cyanuric chloride, precise control over reaction conditions is essential to achieve the desired product and avoid common side reactions.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of triazine chemistry.
The synthesis of substituted triazines from cyanuric chloride operates on the principle of a sequential nucleophilic aromatic substitution.[1] The key to success lies in understanding that the reactivity of the chlorine atoms on the triazine ring decreases with each substitution. This feature allows for the selective synthesis of mono-, di-, and tri-substituted products by carefully managing the reaction environment.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of chloro-triazine derivatives.
Q1: Why am I getting a mixture of di- and tri-substituted products instead of my target mono-substituted 2-chloro-triazine?
This is the most frequent challenge and typically points to a loss of selectivity. The formation of 2,4-disubstituted-6-chloro-1,3,5-triazine and 2,4,6-trisubstituted-1,3,5-triazine arises when the reaction conditions are too harsh or poorly controlled.
Root Causes & Solutions:
-
Suboptimal Temperature Control: The substitution of chlorine atoms is highly temperature-dependent.[4][5] An empirical rule dictates that the first substitution is favored at low temperatures (typically 0–5°C), the second occurs at ambient temperatures (30–50°C), and the third requires elevated temperatures (70–100°C).[3][6] Allowing the temperature to rise prematurely is the primary cause of over-substitution.[4]
-
Solution: Maintain a strict temperature range of 0–5°C throughout the addition of your nucleophile. Use an ice/salt bath for better temperature management and monitor the internal reaction temperature closely.
-
-
Inaccurate Stoichiometry: An excess of the nucleophile will drive the reaction towards di- and tri-substitution, even at low temperatures.[4]
-
Solution: Carefully control the stoichiometry to a 1:1 molar ratio of cyanuric chloride to the nucleophile for mono-substitution.[1] Ensure accurate measurements of all reagents.
-
-
Inefficient Mixing or Rapid Addition: Poor mixing can create localized "hot spots" with a high concentration of the nucleophile, promoting multiple substitutions on a single triazine molecule before the reagent has dispersed.[4]
-
Solution: Employ vigorous, efficient overhead or magnetic stirring. Add the nucleophile solution dropwise over an extended period to maintain a low instantaneous concentration.
-
Q2: My yield is very low, and I'm isolating a white, insoluble solid. What could it be?
The likely culprit is the hydrolysis of cyanuric chloride. Cyanuric chloride is extremely sensitive to moisture and can hydrolyze to form various hydroxy-triazines and ultimately, the highly insoluble cyanuric acid.[4][6][7] This side reaction consumes your starting material, leading to poor yields.
Root Causes & Solutions:
-
Moisture Contamination: The presence of water in glassware, solvents, or reagents is the direct cause. The hydrolysis of cyanuric chloride is exothermic and can become uncontrollable, especially when using water-miscible solvents like acetone.[6]
-
pH Conditions: Hydrolysis is accelerated in alkaline aqueous mediums.[6] The rate of hydrolysis is also pH-dependent, proceeding via different mechanisms in acidic versus basic conditions.[9][10]
-
Solution: While a base is often necessary to scavenge the HCl byproduct, its addition must be controlled. If an aqueous workup is performed, it should be done at cold temperatures and as rapidly as possible.
-
Q3: The reaction mixture is becoming viscous and difficult to stir. What is happening?
This phenomenon often indicates polymerization. If your nucleophile is bifunctional (e.g., a diamine or a diol), it can react with multiple cyanuric chloride molecules, leading to the formation of covalent triazine polymers.[11][12][13]
Root Causes & Solutions:
-
Bifunctional Nucleophiles: Nucleophiles with more than one reactive site can act as cross-linkers.
-
Solution: If polymerization is not the desired outcome, protect one of the functional groups on your nucleophile before reacting it with cyanuric chloride. Alternatively, use a large excess of the bifunctional nucleophile to favor the reaction at only one site, though this complicates purification.
-
-
Temperature and Stoichiometry: For some systems, maintaining specific temperature and stoichiometry can favor intramolecular cyclization or mono-substitution over intermolecular polymerization.[11]
Q4: How can I effectively neutralize the HCl generated during the reaction without causing other side reactions?
The nucleophilic substitution reaction liberates one equivalent of hydrochloric acid (HCl) for each chlorine atom substituted. This acid can protonate amine nucleophiles, rendering them unreactive.[14] Therefore, an acid scavenger is almost always necessary.
Recommended Bases:
-
Tertiary Amines: N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) are common choices in organic solvents.[5][6] They are non-nucleophilic and form ammonium salts that often precipitate or can be washed away.
-
Inorganic Bases: Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) can be used, often in a biphasic system or as a suspension.[6] They are inexpensive and effective.
-
Caution: When using inorganic bases with water, be mindful of the increased risk of hydrolysis. Maintain low temperatures during the reaction and workup.
-
Section 2: In-Depth Troubleshooting Guides
Guide 1: Mitigating Over-substitution
Achieving selective mono-substitution requires precise execution. The following table and protocol provide a framework for success.
Table 1: Temperature Guidelines for Stepwise Substitution on Cyanuric Chloride [3][6]
| Substitution Step | Target Product Class | Recommended Temperature Range | Causality |
| First Substitution | 2,4-dichloro-6-substituted-1,3,5-triazine | 0 to 5°C | The high electrophilicity of the unsubstituted triazine ring allows for rapid reaction even at low temperatures. |
| Second Substitution | 2-chloro-4,6-disubstituted-1,3,5-triazine | Room Temperature (approx. 30–50°C) | The first electron-donating substituent deactivates the ring, requiring more thermal energy for the next substitution. |
| Third Substitution | 2,4,6-trisubstituted-1,3,5-triazine | Elevated Temperature (>60°C) | With two electron-donating groups, the ring is significantly deactivated, necessitating higher temperatures to displace the final chlorine atom. |
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Setup: Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone or THF. Cool the solution to 0°C using an ice bath.
-
Nucleophile Addition: In the dropping funnel, prepare a solution of the amine nucleophile (1.0 eq) and a non-nucleophilic base like DIPEA (1.1 eq) in the same anhydrous solvent.
-
Controlled Reaction: Add the amine/base solution dropwise to the stirred cyanuric chloride solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of cyanuric chloride.[4]
-
Workup: Once the reaction is complete, quench by pouring the mixture into ice-cold water. The product may precipitate and can be collected by vacuum filtration. If it remains dissolved, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with cold brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.[15]
Caption: Temperature-controlled sequential substitution of cyanuric chloride.
Guide 2: Preventing Hydrolysis
Hydrolysis is an ever-present threat that can be completely mitigated with proper technique.
Caption: Decision-making workflow for troubleshooting poor reaction outcomes.
References
- Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (n.d.).
- Interfacial polymerization of cyanuric chloride and monomeric amines: pH resistant thin film composite polyamine nanofiltration membranes. (2016). Journal of Membrane Science.
- Cyanuric Chloride: Properties, Reactions, Production And Uses. (n.d.). Chemcess.
- Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products. (n.d.). Benchchem.
- Technical Support Center: Synthesis of 2-Chloro-4-methoxy-1,3,5-triazine. (n.d.). Benchchem.
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.).
- Cyanuric chloride CAS N°: 108-77-0. (2001). OECD SIDS.
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.).
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
- Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. (2015).
- Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. (n.d.).
- (PDF) Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. (2024).
- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. (n.d.). Benchchem.
- Mechanism and kinetics of cyanuric chloride hydrolysis in aqueous solution. (2015).
- Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. (2024).
- Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. (n.d.). Benchchem.
- Cyanuric chloride SDS, 108-77-0 Safety D
- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006).
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- 8. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oaji.net [oaji.net]
- 12. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ris.utwente.nl [ris.utwente.nl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
preventing hydrolysis of 2-Chloro-1,3,5-triazine during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-1,3,5-triazine and its derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address a critical challenge in triazine chemistry: preventing hydrolysis during synthetic reactions. The inherent reactivity that makes chlorotriazines versatile building blocks also renders them susceptible to unwanted side reactions with water, leading to reduced yields and complex purification challenges.
This document is designed to provide you with the causal logic behind experimental choices, empowering you to optimize your reactions for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with moisture-sensitive chlorotriazines.
Q1: My reaction has produced a significant amount of an insoluble white precipitate, which I've confirmed is not my desired product. What is happening?
A1: This is a classic sign of hydrolysis. 2-Chloro-1,3,5-triazine and its derivatives are highly susceptible to reacting with water. This reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming compounds like 2,4-dichloro-6-hydroxy-s-triazine or 2-chloro-4,6-dihydroxy-s-triazine, and ultimately cyanuric acid.[1] These hydroxylated triazines are often poorly soluble in common organic solvents, causing them to precipitate out of the reaction mixture.[1]
Troubleshooting Steps:
-
Aggressive Moisture Control: This is the most critical factor. All glassware must be rigorously dried (oven- or flame-dried) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Use Anhydrous Solvents: Ensure that all solvents are certified anhydrous or have been freshly dried using appropriate methods. Even trace amounts of water can initiate hydrolysis.
-
Check Reagent Purity: Nucleophiles or bases used in the reaction can also be sources of water. Use freshly opened reagents or ensure they have been stored correctly in desiccators.
Q2: How can I improve selectivity for a monosubstituted product and avoid di- or tri-substitution? It seems like a race between my nucleophile and water.
A2: Achieving selective substitution on a triazine core like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a kinetic balancing act. The reactivity of the remaining chlorine atoms decreases as more are substituted.[2] Temperature is the primary tool for controlling this selectivity.[3][4]
Troubleshooting Steps:
-
Strict Temperature Control: This is the most important parameter for selectivity.[4]
-
First Substitution: Typically performed at very low temperatures (0 °C or below) as this reaction is often exothermic.[4][5]
-
Second Substitution: Usually occurs at ambient temperatures (e.g., room temperature).[5]
-
Third Substitution: Requires more forcing conditions, such as heating or refluxing in a higher-boiling solvent.[5]
-
-
Controlled Reagent Addition: Always add a solution of your nucleophile (and base) dropwise to a cooled solution of the chlorotriazine.[3][4] This slow addition prevents localized temperature spikes and maintains the desired stoichiometry, minimizing over-reaction.
-
Stoichiometry: Use a precise 1:1 molar ratio of the chlorotriazine to the nucleophile for monosubstitution.[4] An excess of the nucleophile will inevitably push the reaction toward di-substitution.
-
Reaction Monitoring: Track the reaction's progress closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction to prevent further substitution.[4]
Q3: What is the role of the base in my reaction, and could it be contributing to the hydrolysis problem?
A3: The base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the nucleophilic aromatic substitution (SNAr) reaction.[3][6] However, the choice and handling of the base are critical, as alkaline conditions (pH ≥ 7) are known to significantly accelerate the rate of hydrolysis.[1]
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, hindered amine base like N,N-Diisopropylethylamine (DIPEA) or a solid inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[6][7][8] These are less likely to compete with your primary nucleophile.
-
pH Management: While the reaction requires a base to proceed, maintaining an excessively alkaline environment promotes hydrolysis. The ideal state is a slightly basic medium sufficient to neutralize the generated HCl without creating a large excess of base. Hydrolysis is notably slower in acidic conditions (pH ≤ 6).[1]
-
Controlled Addition: If using a liquid base like DIPEA, add it dropwise along with your nucleophile to the triazine solution.[5]
Q4: How do I properly store and handle 2-chloro-1,3,5-triazine to ensure its integrity?
A4: Proper storage is essential for preventing degradation before the reaction even begins. These compounds are sensitive to both moisture and heat.
Troubleshooting Steps:
-
Storage Conditions: Store 2-chloro-1,3,5-triazine and its derivatives in a cool, dry place.[9] The container must be kept tightly closed to prevent exposure to atmospheric humidity.[9][10] Storing under an inert gas is also recommended.
-
Handling: When handling, avoid prolonged exposure to the open air. Weigh out the required amount quickly and reseal the container immediately. Use dry spatulas and weighing boats. Running reactions under an inert atmosphere is a standard and necessary precaution.[10]
Data Summary: Controlling Sequential Substitution
The key to synthesizing asymmetrically substituted triazines is the stepwise control of reactivity, primarily through temperature.
| Substitution Step | Typical Temperature | Recommended Base (Example) | Recommended Solvent (Example) | Key Considerations |
| First Chlorine | 0 °C to 5 °C | DIPEA, K₂CO₃ | Anhydrous THF, DCM | Reaction is fast and exothermic. Maintain low temperature to ensure monosubstitution.[4][8][11] |
| Second Chlorine | Room Temperature | DIPEA, K₂CO₃ | Anhydrous THF, DCM | The first substitution deactivates the ring, requiring a higher temperature for the second reaction.[5] |
| Third Chlorine | Reflux / Elevated Temp. | DIPEA | Anhydrous THF, Toluene | Requires significantly more energy. Microwave irradiation can be an effective green alternative to prolonged heating. |
Visualizing the Competing Pathways
The following diagram illustrates the critical choice the chlorotriazine faces in the reaction flask: the desired reaction with a nucleophile versus the undesired hydrolysis pathway.
Caption: Competing reaction pathways for 2-chloro-1,3,5-triazine.
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution on a Dichlorotriazine Derivative
This protocol provides a framework for reacting a 2,4-dichloro-1,3,5-triazine derivative with an amine nucleophile while minimizing hydrolysis.
Materials:
-
2,4-Dichloro-1,3,5-triazine derivative (1.0 eq)
-
Amine nucleophile (1.0-1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and inert gas setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is completely dry. Purge the system with an inert gas.
-
Initial Solution: Dissolve the 2,4-dichloro-1,3,5-triazine derivative (1.0 eq) in the chosen anhydrous solvent inside the round-bottom flask under the inert atmosphere.[5]
-
Cooling: Cool the solution to the appropriate temperature for the substitution step using an ice bath (for first substitutions, typically 0 °C).[4][5]
-
Nucleophile Preparation: In the separate dropping funnel, dissolve the amine nucleophile (1.0 eq) and DIPEA (1.1 eq) in the same anhydrous solvent.[5]
-
Slow Addition: Add the amine/DIPEA solution dropwise from the dropping funnel to the stirred, cold triazine solution over 30-60 minutes. Maintain the internal reaction temperature throughout the addition.[5]
-
Reaction Monitoring: Stir the reaction at the designated temperature. Monitor the consumption of the starting material by TLC.
-
Workup: Once the starting material is fully consumed, quench the reaction (e.g., by adding water or a saturated ammonium chloride solution). Dilute the mixture with the organic solvent and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine to remove DIPEA salts.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization as required.
Workflow for Preventing Hydrolysis
This diagram outlines the critical decision points and actions to take to ensure a successful, hydrolysis-free reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the 1,3,5-Triazine Ring
Welcome to the technical support center for optimizing nucleophilic substitution reactions on the 1,3,5-triazine (s-triazine) ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, you will find field-proven insights and systematic troubleshooting strategies to enhance reaction efficiency, selectivity, and yield.
Introduction: The Privileged Scaffold
The 1,3,5-triazine core is a foundational structural motif in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its utility stems from the predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine (TCT, or cyanuric chloride), which allows for the controlled introduction of diverse functional groups.[3][4]
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The inherent electron deficiency of the triazine ring, caused by three electronegative nitrogen atoms, makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1][5] This is in contrast to typical chlorinated benzenes, where nucleophilic substitution is more challenging.[6]
Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (TCT) temperature-dependent?
This is the most critical factor for controlling the degree of substitution.[1] The reactivity of the triazine ring decreases significantly after each substitution. The three chlorine atoms in TCT have a strong electron-withdrawing effect, making the ring highly reactive. When the first nucleophile replaces a chlorine, it typically donates electron density into the ring, which deactivates the ring towards further attack.[6][7] Consequently, a stepwise increase in temperature is necessary to overcome the higher activation energy for each subsequent substitution.[6]
Q2: What is the typical temperature profile for sequential substitutions on TCT?
While the exact temperatures can vary based on the nucleophile's reactivity, a general guideline is as follows:
-
First Substitution: Occurs readily at low temperatures, typically 0–5 °C .[6]
-
Second Substitution: Requires ambient conditions, around room temperature (~25 °C) .[6]
-
Third Substitution: Needs significantly more energy, often requiring heating to >80 °C or reflux conditions .[6]
Q3: What is the general reactivity order for different nucleophiles?
Under competitive conditions, the preferential order of incorporation into the triazine core is generally: Alcohols > Thiols > Amines .[1][6] This order is crucial for synthetic design.
Q4: I've added an amine to the triazine ring. Can I add an alcohol or thiol next?
It is exceedingly difficult to substitute any nucleophile other than another amine once an amine is incorporated onto the s-triazine ring.[3][6][8] The strong electron-donating nature of the amino group significantly deactivates the ring, making subsequent attacks by less reactive nucleophiles very challenging.[6] Therefore, when planning the synthesis of mixed-substituted triazines (e.g., O,N-type), the oxygen nucleophile should always be introduced first.[6][8]
Q5: Which halogen is the best leaving group on a triazine ring?
The reactivity of halogens as leaving groups on a triazine ring generally follows the order: F > Cl > Br .[9] While this may seem counterintuitive compared to other contexts, the high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[9] However, the stability of the starting material can also be a factor; for instance, 5-fluoro-1,2,3-triazine has been noted for its poor stability.[10]
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you might encounter during your experiments, providing a logical workflow to diagnose and solve the problem.
Problem 1: Low or No Product Yield
Initial Question: My reaction is not proceeding, or the yield is very low. What factors should I investigate?
Several factors can contribute to low conversion. A systematic approach is key to identifying the root cause.
-
Insufficient Thermal Energy: Are you attempting a second or third substitution? Remember, each subsequent substitution requires more energy.
-
Solution: For a second substitution, ensure the reaction is running at room temperature. For the third, increase the temperature significantly, potentially to 80-100 °C or reflux.[6]
-
-
Weak Nucleophile: The inherent reactivity of your nucleophile plays a major role.
-
Solution: If using a weak nucleophile, you may need to employ more forcing conditions, such as higher temperatures, a stronger base, or longer reaction times.[6]
-
-
Incorrect Base/Solvent Combination: The choice of base and solvent is critical. An inorganic base like potassium carbonate (K₂CO₃) may have poor solubility in common organic solvents like THF or DCM.[6]
-
Deactivated Ring System: Are you starting with an already functionalized triazine?
-
Solution: If your starting triazine already bears an electron-donating group (like an amine), the ring may be too electron-rich for the reaction to proceed under standard conditions. More drastic conditions (higher heat, stronger reagents) may be necessary, but be mindful of potential side reactions.[6]
-
Problem 2: Formation of Multiple Products / Side Reactions
Initial Question: My reaction is yielding an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve selectivity?
This is a classic problem of poor temperature control. To achieve selective mono-substitution, the reaction must be kept cold.
-
Poor Temperature Control: The most common reason for over-substitution is allowing the reaction temperature to rise.
-
Solution: Ensure your reaction vessel is adequately submerged in an ice bath (or other cooling bath) for the entire duration of the nucleophile addition and subsequent stirring.[6] For highly reactive nucleophiles, temperatures as low as -20°C may be necessary.[7] Add the nucleophile solution dropwise to the TCT solution to prevent localized heating.[6]
-
Initial Question: I'm observing unexpected side products, and my desired product is contaminated. What could be happening?
Beyond over-substitution, other side reactions can plague your synthesis.
-
Hydrolysis: 2,4,6-trichloro-1,3,5-triazine is highly sensitive to water and can hydrolyze to form cyanuric acid, especially with heating.[6]
-
Solution: Ensure all reagents and solvents are scrupulously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[11]
-
-
Ring Opening: Under certain conditions, particularly with strong nucleophiles, the triazine ring itself can undergo cleavage.[6][10]
-
Solution: This is a more complex issue. It may require re-evaluating the choice of nucleophile or using milder reaction conditions (lower temperature, weaker base).
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in triazine substitution reactions.
Caption: A flowchart for optimizing reaction conditions.
Data Presentation & Protocols
Table 1: Temperature-Controlled Sequential Substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)
| Substitution Step | Leaving Group | Typical Reaction Temperature | Ring Reactivity |
| First Substitution | 1st Chlorine | 0–5 °C[6] | High |
| Second Substitution | 2nd Chlorine | Room Temperature (approx. 25 °C)[6] | Moderate |
| Third Substitution | 3rd Chlorine | High Temperature / Reflux (>80 °C)[6] | Low |
| Note: The exact temperatures can vary depending on the nucleophile's reactivity. |
Experimental Protocols
This protocol details a typical procedure for the first nucleophilic substitution on TCT.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve TCT (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF).[9]
-
In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (1 equivalent, e.g., DIEA) in the same solvent.[6]
-
-
Reaction Setup:
-
Cool the TCT solution to 0 °C using an ice-water bath.
-
Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C over 15-20 minutes. Maintaining the low temperature is crucial to prevent di-substitution.[8]
-
-
Reaction Monitoring & Workup:
-
Stir the reaction at 0 °C for the appropriate time (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT starting material is consumed.[6]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-substituted product.[6]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.[11]
-
This protocol assumes you are starting with a purified mono-substituted dichlorotriazine.
-
Reagent Preparation:
-
Reaction Setup:
-
Allow the reaction mixture to stir at room temperature. For less reactive nucleophiles, gentle heating may be required.
-
-
Reaction Monitoring & Workup:
-
Stir the reaction for the necessary duration (can range from a few hours to 24 hours). Monitor by TLC.[8]
-
Once the reaction is complete, filter off any solids and concentrate the solvent under reduced pressure.
-
Perform an aqueous workup similar to Protocol 1 to remove salts and water-soluble impurities.
-
-
Purification:
-
Purify the resulting di-substituted product using appropriate chromatographic or recrystallization techniques.
-
Mechanism Visualization
The SNAr reaction on the triazine ring proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalscitechocean.com [globalscitechocean.com]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Chloro-1,3,5-triazine Derivatives by Recrystallization
Welcome to the technical support center for the purification of 2-chloro-1,3,5-triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in established scientific principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 2-chloro-1,3,5-triazine derivatives, offering explanations for the underlying causes and providing step-by-step solutions.
Scenario 1: The Product "Oils Out" Instead of Crystallizing
Question: I've dissolved my crude 2-chloro-1,3,5-triazine derivative in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization and typically occurs for one of two reasons: the melting point of your compound is lower than the boiling point of the solvent, or the presence of significant impurities is depressing the melting point of your product.[1][2] When the solution cools, it becomes supersaturated at a temperature that is still above the compound's depressed melting point, causing it to separate as a liquid.
Causality and Solutions:
-
High Impurity Load: A high concentration of impurities can significantly lower the melting point of your desired compound.[1][3]
-
Solution 1: Add More Solvent: Reheat the mixture to dissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation temperature. This may allow the solution to cool to a temperature below the compound's melting point before crystallization begins.[1][4]
-
Solution 2: Preliminary Purification: If the impurity level is very high, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.[1]
-
Solution 3: Activated Charcoal: If you suspect colored impurities are contributing to the problem, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.[1][4]
-
-
Inappropriate Solvent Choice: The chosen solvent's boiling point may be too high.
-
Solution: Change Solvents: Select a solvent with a lower boiling point.[1] Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[5]
-
dot
Caption: Troubleshooting workflow for "oiling out".
Scenario 2: Low or No Crystal Formation
Question: My solution has cooled, but I'm seeing very few or no crystals. What are the likely causes and what steps can I take to induce crystallization?
Answer:
The failure of crystals to form is most often due to using an excessive amount of solvent, which prevents the solution from becoming supersaturated upon cooling.[2][6] It can also occur if the cooling process is too rapid, not allowing sufficient time for crystal nucleation and growth.
Causality and Solutions:
-
Excess Solvent: This is the most frequent reason for poor or no yield.[2]
-
Solution 1: Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent.[4] Once the volume is reduced, allow the solution to cool again.
-
Solution 2: Induce Crystallization: If the solution appears clear, try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[6] The tiny scratches on the glass provide a rough surface that can promote nucleation.[6]
-
Solution 3: Seeding: If you have a small amount of the pure compound, add a "seed" crystal to the cooled solution. This provides a template for further crystal growth.[6]
-
-
Supersaturation: Sometimes a solution can become supersaturated without forming crystals.
-
Solution: Induce Crystallization: As mentioned above, scratching the flask or adding a seed crystal can help overcome the energy barrier for nucleation in a supersaturated solution.[6]
-
dot
Caption: Troubleshooting workflow for low or no crystal formation.
Scenario 3: Poor Recovery of Purified Product
Question: I've successfully obtained crystals, but my final yield is very low. What could have gone wrong?
Answer:
A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or the product having significant solubility in the cold solvent.[1][4]
Causality and Solutions:
-
Excessive Solvent Use: Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of your product remaining in the mother liquor upon cooling.[4][6]
-
Solution: Second Crop of Crystals: Concentrate the filtrate by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[1] Be aware that this second crop may be less pure than the first.
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.
-
Solution: Pre-heat Funnel: To prevent this, use a pre-heated funnel during hot filtration.[1]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
-
Solution: Use Ice-Cold Solvent: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my 2-chloro-1,3,5-triazine derivative?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For 2-chloro-1,3,5-triazine derivatives, which are often moderately polar, common solvents to screen include ethanol, acetone, acetonitrile, ethyl acetate, and mixtures such as hexane/ethyl acetate or alcohol/water.[5][8][9] A rule of thumb is that solvents with similar functional groups to the compound being purified are often good choices.[5][8] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific derivative.
| Solvent System | Comments | Typical Applicability for Triazine Derivatives |
| Ethanol/Water | A common and effective mixed solvent system. | Good for moderately polar derivatives. |
| Acetone | A good general-purpose solvent. | Often used in the synthesis of triazine derivatives.[9][10] |
| Heptane | Can be used for purification of some derivatives.[11] | Suitable for less polar derivatives. |
| Hexane/Ethyl Acetate | A versatile mixed solvent system where polarity can be fine-tuned. | Excellent for optimizing separation from impurities of differing polarity.[1] |
Q2: How can I assess the purity of my recrystallized 2-chloro-1,3,5-triazine derivative?
A2: Several analytical techniques can be used to determine the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a reliable quantitative method, often using a C18 column with a mobile phase like acetonitrile and water.[1] Thin Layer Chromatography (TLC) provides a quick, qualitative assessment of purity.[1] For structural confirmation and to check for impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[12]
Q3: Can I reuse the filtrate (mother liquor) to recover more product?
A3: Yes, it is often possible to recover a second crop of crystals from the mother liquor.[1] This is done by reducing the volume of the solvent through evaporation and then cooling the concentrated solution.[4] However, it is important to note that the second crop of crystals is typically less pure than the first, as the concentration of impurities is higher in the remaining mother liquor.
Q4: What is the importance of slow cooling during recrystallization?
A4: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice and defeating the purpose of recrystallization.[4] Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields purer crystals.[13]
Experimental Protocol: General Recrystallization of a 2-Chloro-1,3,5-triazine Derivative
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a candidate solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe again. A good solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the bulk of your crude 2-chloro-1,3,5-triazine derivative in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the compound just dissolves. Avoid adding a large excess of solvent.[14]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][6]
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven, to remove any residual solvent.[1]
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Recrystallization1. (n.d.). [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester. [Link]
- CN102442960A - Cyanuric chloride derivative and preparation method and application thereof. (n.d.).
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (n.d.). DTIC. [Link]
-
Recrystallization. (n.d.). [Link]
-
Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. [Link]
-
Extraction and Isolation of Triazine Herbicides From Water and Vegetables by a Double Trap Tandem System. (1989, May 1). PubMed. [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. (n.d.). CORE. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. [Link]
-
Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]
-
utilization-of-cyanuric-chloride-in-the-synthesis-of-some-novel-chalcones-and-their-derivatives.pdf. (2007, December 8). TSI Journals. [Link]
-
(PDF) Synthesis of New Cyanuric Chloride Derivatives. (2025, August 6). ResearchGate. [Link]
-
Cyanuric Chloride Derivatives. 111. Alkoxy-s-triazines. (n.d.). datapdf.com. [Link]
-
Recrystallization. --->. (n.d.). [Link]
-
Occurrence and removal of chloro-s-triazines in water treatment plants. (n.d.). PubMed. [Link]
-
Impact of impurities on crystal growth. (n.d.). [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]
-
Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds?. (2023, June 6). ResearchGate. [Link]
-
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. (n.d.). PubMed. [Link]
-
The influence of impurities and solvents on crystallization | Request PDF. (n.d.). ResearchGate. [Link]
-
Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Eureka | Patsnap. [Link]
-
The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Impact of impurities on crystal growth | Request PDF. (2025, April 15). ResearchGate. [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025, June 2). NIH. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (n.d.). [Link]
-
s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (n.d.). PubMed. [Link]
-
s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023, September 4). PMC - NIH. [Link]
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Technical Support Center: Troubleshooting Low Yields in Triazine Synthesis from Cyanuric Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of triazine derivatives from cyanuric chloride. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common challenges, particularly low reaction yields, and optimize your synthetic protocols. Our approach is grounded in explaining the causality behind experimental choices to empower you with a robust understanding of the reaction chemistry.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during triazine synthesis.
Q1: Why is my triazine synthesis yield consistently low?
Low yields in triazine synthesis can arise from several factors, including suboptimal reaction conditions, the presence of moisture leading to hydrolysis of cyanuric chloride, and competing side reactions. A systematic approach to troubleshooting involves evaluating each of these potential issues. For a comprehensive guide, please refer to the detailed troubleshooting section below.
Q2: I'm observing a significant amount of insoluble white precipitate in my reaction. What is it and how can I avoid it?
This is a frequent issue and is most likely due to the hydrolysis of cyanuric chloride or its chlorinated intermediates.[1] Cyanuric chloride reacts with water to form cyanuric acid and its chlorinated derivatives, which are often insoluble in common organic solvents.[1]
-
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is oven-dried, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is critical as cyanuric chloride is highly sensitive to moisture.[1]
-
pH Management: The rate of hydrolysis is significantly influenced by pH. Hydrolysis is slower under acidic conditions (pH ≤ 6) and accelerates as the pH becomes more alkaline (pH ≥ 7).[1][2][3] Maintaining the optimal pH for your nucleophilic substitution can minimize this side reaction.
-
Temperature Control: While nucleophilic substitution is temperature-dependent, elevated temperatures can also accelerate the rate of hydrolysis.[1] Adhering to the recommended temperature profile for each substitution step is crucial.
-
Q3: How can I achieve selective mono-, di-, or tri-substitution on the triazine ring?
Selective substitution is primarily controlled by temperature. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[4][5] This is because the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, deactivating it towards further nucleophilic attack.[4]
-
General Temperature Guidelines:
Q4: My reaction with an amine nucleophile is very slow, resulting in a low yield. What can I do?
The reactivity of the nucleophile plays a significant role. Sterically hindered or weakly basic amines will react more slowly.[1]
-
Troubleshooting Steps:
-
Reaction Temperature and Time: For less reactive amines, increasing the temperature and extending the reaction time may be necessary for the second or third substitutions.[1]
-
Solvent Selection: Aprotic solvents such as THF, acetone, or dichloromethane are commonly used and can influence the reaction rate.[1]
-
Acid Scavenger: The reaction generates HCl as a byproduct, which can protonate the amine nucleophile, rendering it inactive.[1] The use of an acid scavenger, such as a non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like sodium bicarbonate, is essential to neutralize the HCl formed.[1]
-
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues leading to low yields.
Issue 1: Low Yield Due to Suspected Hydrolysis
Symptoms:
-
Formation of a significant amount of white, insoluble precipitate.
-
Low recovery of the desired product after workup.
-
Characterization of the precipitate (e.g., by IR or melting point) is consistent with cyanuric acid.
Causality: Cyanuric chloride is highly susceptible to hydrolysis, a reaction that competes with the desired nucleophilic substitution. The presence of even trace amounts of water can lead to the formation of cyanuric acid and its hydroxy-derivatives, which are often insoluble in the reaction solvent and can complicate purification.[1][6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis in triazine synthesis.
Issue 2: Poor Selectivity Resulting in a Mixture of Products
Symptoms:
-
TLC or LC-MS analysis shows a mixture of mono-, di-, and tri-substituted products when only one is desired.
-
Difficulty in purifying the target compound from the product mixture.
Causality: The sequential substitution of chlorine atoms on the triazine ring is a kinetically controlled process that is highly dependent on temperature.[4] Failure to maintain strict temperature control can lead to over-substitution and a loss of selectivity.
Troubleshooting Protocol:
| Parameter | Recommendation for Mono-substitution | Rationale |
| Temperature | Maintain reaction temperature at 0-5 °C. | The first substitution is rapid at low temperatures, while subsequent substitutions are significantly slower, thus favoring mono-substitution.[1][4] |
| Stoichiometry | Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. | Limiting the amount of the nucleophile prevents over-reaction. |
| Addition Rate | Add the nucleophile dropwise to the cyanuric chloride solution. | This maintains a low concentration of the nucleophile, minimizing the chance of di-substitution.[1] |
Issue 3: Sluggish or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
-
The overall yield of the desired product is low.
Causality: The reactivity of the nucleophile is a key factor. Weakly nucleophilic species (e.g., sterically hindered amines, electron-deficient anilines, or alcohols in the absence of a strong base) may react slowly with the deactivated di- or mono-chloro triazine intermediates.[1] The choice of solvent and the presence of an appropriate acid scavenger are also critical.[1]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting sluggish triazine synthesis.
Experimental Protocols
Protocol 1: General Procedure for Stepwise Nucleophilic Substitution
This protocol provides a general framework for the synthesis of a tri-substituted triazine with three different nucleophiles.
-
First Substitution (0-5 °C):
-
Dissolve cyanuric chloride (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or acetone) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the first nucleophile (1 equivalent) and an appropriate base (e.g., DIPEA, 1.1 equivalents for amine nucleophiles) in the same anhydrous solvent.
-
Add the nucleophile/base solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature between 0-5 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
-
Second Substitution (Room Temperature to 40-50 °C):
-
Once the first substitution is complete, add the second nucleophile (1 equivalent) and base (1.1 equivalents if necessary) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours. If the reaction is sluggish, gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS until the mono-substituted intermediate is consumed.
-
-
Third Substitution (Elevated Temperature):
-
Add the third nucleophile (1-1.2 equivalents) and base (if necessary) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS. This step may require several hours to overnight for completion.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by liquid-liquid extraction, followed by flash column chromatography or recrystallization.[8] For high-purity requirements, semi-preparative HPLC can be employed.[8]
-
Protocol 2: Analytical Monitoring of Reaction Progress
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ratio should be optimized to achieve good separation between the starting materials, intermediates, and the final product.
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a powerful tool for monitoring the reaction progress, allowing for the identification of starting materials, intermediates, and the desired product by their respective mass-to-charge ratios. This technique is particularly useful for confirming the identity of the products formed at each stage of the stepwise synthesis.
References
-
Šatínský, D., Chocholouš, P., & Solich, P. (2013). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. AdisInsight. Retrieved from [Link]
-
Shaw, R. A., & Stratton, P. (1967). 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine. Journal of the Chemical Society B: Physical Organic, 500-504. Retrieved from [Link]
-
Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Gomez, D. E., et al. (2021). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. New Journal of Chemistry, 45(3), 1438-1448. Retrieved from [Link]
-
Lagana, A., et al. (1989). Extraction and Isolation of Triazine Herbicides From Water and Vegetables by a Double Trap Tandem System. Journal of Chromatography A, 472, 249-258. Retrieved from [Link]
-
OECD. (2001). SIDS Initial Assessment Report for Cyanuric chloride. Retrieved from [Link]
-
Wang, Y., et al. (2022). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Retrieved from [Link]
-
Pérez-Trujillo, M., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 40(10), 525-530. Retrieved from [Link]
-
Horkley, L. K., et al. (2021). Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. Industrial & Engineering Chemistry Research, 60(44), 15875-15882. Retrieved from [Link]
-
Scilit. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Retrieved from [Link]
-
Claramunt, R. M., et al. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Anales de la Real Academia Nacional de Farmacia, 73(4), 987-1016. Retrieved from [Link]
-
Peter, S. E., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances, 14(46), 33624-33646. Retrieved from [Link]
-
Defense Technical Information Center. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Retrieved from [Link]
-
CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. Retrieved from [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
RSC Publishing. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution. Retrieved from [Link]
-
PubMed. (2011). Synthesis and cytotoxic activity of trisubstituted-1,3,5-triazines. Retrieved from [Link]
-
International Programme on Chemical Safety. (1993). CYANURIC CHLORIDE. Retrieved from [Link]
-
Materials Advances (RSC Publishing). (n.d.). Benign-by-design synthesis of covalent triazine-imidazolium networks under room temperature aqueous conditions for CO2 utilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Benign-by-design synthesis of covalent triazine-imidazolium networks under room temperature aqueous conditions for CO2 utilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of a novel cyanuric chloride derivative. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazine. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]
-
ChemRxiv. (2022). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. Retrieved from [Link]
-
ResearchGate. (2019). What could go wrong with Triazine(cyanuric chloride) and Aniline reaction?. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Dendrimers Based on[4][8][9]-Triazines. Retrieved from [Link]
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how to avoid over-substitution in 2-Chloro-1,3,5-triazine reactions
Welcome to the technical support center for 2-Chloro-1,3,5-triazine, commonly known as cyanuric chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of achieving selective substitution and avoiding the common pitfall of over-substitution in their experiments.
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for creating diverse molecular architectures.[1] The key to unlocking its full potential lies in the controlled, stepwise substitution of the chlorine atoms on the cyanuric chloride starting material. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the functionalization of 2,4,6-trichloro-1,3,5-triazine, with a focus on preventing undesired multiple substitutions.
Q1: My reaction is yielding a mixture of di- and tri-substituted products, but I'm targeting monosubstitution. What's going wrong?
This is the most common challenge in triazine chemistry and typically points to a loss of control over the reaction's selectivity. The root cause often lies in one or more of the following parameters:
-
Temperature Control is Paramount: The reactivity of the three chlorine atoms on cyanuric chloride is highly temperature-dependent.[2] The substitution of the first chlorine is exothermic and proceeds readily at low temperatures. Each subsequent substitution requires a higher activation energy because the introduction of an electron-donating nucleophile deactivates the remaining chlorine atoms towards further attack.[1][3]
-
Causality: A temperature excursion above the optimal range for monosubstitution (typically 0-5 °C) provides sufficient energy to overcome the activation barrier for the second substitution, leading to the formation of the disubstituted byproduct.[4]
-
Solution:
-
-
Incorrect Stoichiometry: Using an excess of the nucleophile will inevitably drive the reaction towards multiple substitutions.
-
Causality: Even at low temperatures, a high concentration of the nucleophile increases the probability of a second substitution event occurring before the reaction is quenched.
-
Solution:
-
Use a precise 1:1 molar ratio of cyanuric chloride to your nucleophile for monosubstitution.[3]
-
Ensure accurate weighing of your reagents and precise concentration calculations if using solutions.
-
-
-
Rate of Addition: Adding the nucleophile too quickly can create localized "hot spots" and areas of high nucleophile concentration, promoting over-substitution.
-
Causality: A rapid addition rate can overwhelm the cooling capacity of the reaction setup, leading to transient temperature increases that favor disubstitution.
-
Solution: Employ a syringe pump for a slow, controlled, dropwise addition of the nucleophile to the cyanuric chloride solution.
-
Q2: I'm attempting a disubstitution reaction at room temperature, but I'm seeing significant amounts of trisubstituted product. How can I improve selectivity?
Achieving selective disubstitution requires a delicate balance. While a higher temperature is needed compared to monosubstitution, excessive heat will promote the third substitution.
-
Temperature Management: "Room temperature" can be variable. On a warm day, it might be high enough to encourage trisubstitution.
-
Causality: The energy difference between the second and third substitution is smaller than between the first and second. Therefore, even modest temperature increases can lead to a loss of selectivity. An empirical rule suggests the second substitution occurs around 30-50 °C, while the third requires temperatures of 70-100 °C.[4]
-
Solution:
-
Control the reaction temperature within a specific range (e.g., 20-25 °C) using a water bath.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the desired disubstituted product is the major spot, proceed with quenching and work-up.
-
-
-
Nucleophile Reactivity: Highly reactive nucleophiles will require milder conditions to avoid over-substitution.
-
Causality: A more nucleophilic species will react faster, and the deactivating effect of the first two substitutions may not be sufficient to prevent the third substitution, even at moderate temperatures.
-
Solution:
-
For highly reactive nucleophiles, consider running the reaction at a lower temperature for a longer duration.
-
If possible, choose a nucleophile with slightly lower reactivity or one that is more sterically hindered.
-
-
Q3: My reaction is sluggish, and I'm recovering a lot of starting material, even after extended reaction times. What factors could be at play?
Low reactivity can be just as frustrating as over-substitution. Several factors can contribute to an incomplete reaction:
-
Insufficiently Nucleophilic Reagent: The nucleophilicity of your reagent is critical.
-
Causality: The triazine ring, while electrophilic, may not be sufficiently activated to react with a weak nucleophile, especially after the first substitution has occurred. The nucleophilic strength and steric factors of the nucleophile play a crucial role.[5]
-
Solution:
-
Consider using a stronger nucleophile if your synthetic route allows.
-
The use of a stronger base can deprotonate the nucleophile more effectively, increasing its nucleophilicity.
-
For very weak nucleophiles, a catalytic amount of a phase-transfer catalyst like 18-crown-6 has been shown to improve yields.[5]
-
-
-
Inadequate Base: The base plays a crucial role in neutralizing the HCl generated during the reaction.
-
Causality: If the HCl is not effectively scavenged, it can protonate your nucleophile, rendering it non-nucleophilic. The reaction will then stall.
-
Solution:
-
Ensure you are using at least one equivalent of a suitable base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA)).[6][7]
-
The choice of base can be critical; for sensitive substrates, a weaker base may be necessary, but for sluggish reactions, a stronger base might be required.
-
-
-
Poor Solubility: If your reagents are not fully dissolved, the reaction can be significantly slower.
-
Causality: Reactions in heterogeneous mixtures are limited by the surface area of the undissolved material, leading to slow reaction rates. Cyanuric chloride is soluble in most organic solvents but not in water.[4]
-
Solution:
-
Frequently Asked Questions (FAQs)
Q: What is the general rule of thumb for temperature control in stepwise triazine substitutions?
A: A widely accepted empirical rule is as follows:
-
Disubstitution: Room temperature to 50 °C[4]
It is crucial to remember that this is a guideline, and the optimal temperature will also depend on the nucleophile's reactivity and steric hindrance.[2]
Q: How does the nature of the nucleophile affect the reaction conditions?
A: The nucleophile's electronic properties and steric bulk have a significant impact.
-
Electronic Effects: Stronger nucleophiles (e.g., aliphatic amines) react more readily and may require lower temperatures to maintain selectivity compared to weaker nucleophiles (e.g., phenols, alcohols).[9]
-
Steric Hindrance: Bulky nucleophiles will react more slowly and may require slightly elevated temperatures to achieve a reasonable reaction rate. This steric hindrance can also be advantageous in preventing over-substitution.
Q: What are the most common side reactions to be aware of?
A: The primary side reaction is the hydrolysis of cyanuric chloride or its substituted derivatives.[5]
-
Conditions Favoring Hydrolysis: This is more prevalent when using water as a solvent or co-solvent, at higher pH values (pH ≥ 7), and at elevated temperatures.[5][10] Hydrolysis can lead to the formation of hydroxy-triazines, which can complicate purification.[5]
-
Mitigation: Whenever possible, use anhydrous solvents and reagents. If an aqueous work-up is necessary, perform it at a low temperature and as quickly as possible.
Q: Can I perform a one-pot synthesis for trisubstituted triazines with different nucleophiles?
A: Yes, one-pot sequential substitutions are a highly efficient method for creating unsymmetrically substituted triazines.[11][12] The key to success is a carefully planned addition sequence and precise temperature control at each step. Typically, you would add the first nucleophile at 0 °C, then warm the reaction to room temperature for the addition of the second nucleophile, and finally heat to a higher temperature for the third substitution.[12]
Visualizing the Reaction Pathway and Troubleshooting
Stepwise Substitution on Cyanuric Chloride
Caption: Controlled stepwise nucleophilic substitution on cyanuric chloride.
Troubleshooting Workflow for Over-substitution
Caption: A logical workflow for diagnosing and solving over-substitution issues.
Experimental Protocols
Protocol 1: General Procedure for Selective Monosubstitution of Cyanuric Chloride
This protocol provides a robust starting point for the reaction of cyanuric chloride with a generic amine nucleophile.
Materials:
-
Cyanuric chloride (1.0 eq)
-
Amine nucleophile (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.1 eq)
-
Acetone (anhydrous)
-
Ice/salt bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel or syringe pump
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice/salt bath.
-
In a separate flask, dissolve the amine nucleophile (1.0 eq) in anhydrous acetone.
-
Slowly add the amine solution to the stirring cyanuric chloride solution dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[3]
-
After the addition is complete, add sodium bicarbonate (1.1 eq) to the reaction mixture to neutralize the generated HCl.
-
Continue to stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).
-
Once the starting material (cyanuric chloride) is consumed (typically 1-3 hours), quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Data Presentation: Temperature Effects on Selectivity
The following table illustrates the critical role of temperature in controlling the product distribution in a typical reaction between cyanuric chloride and a primary amine.
| Temperature (°C) | Monosubstituted Product (%) | Disubstituted Product (%) | Trisubstituted Product (%) |
| 0 | >95 | <5 | Trace |
| 25 | 10-20 | 70-80 | 5-10 |
| 80 | Trace | <10 | >90 |
Note: These values are illustrative and the exact distribution will vary based on the specific nucleophile, solvent, and reaction time.
References
-
American Chemical Society. Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Available from: [Link]
-
Chemcess. Cyanuric Chloride: Properties, Reactions, Production And Uses. Available from: [Link]
-
ResearchGate. Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Available from: [Link]
-
ResearchGate. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF. Available from: [Link]
-
MDPI. Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. Available from: [Link]
-
ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Available from: [Link]
-
The Hive. Cyanuric Chloride as chlorination agent. Available from: [Link]
-
National Institutes of Health. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Available from: [Link]
-
ACS Publications. Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. Available from: [Link]
-
National Institutes of Health. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]
-
ChemRxiv. Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of New Cyanuric Chloride Derivatives. Available from: [Link]
-
ResearchGate. Reactivity of TCT via sequential nucleophilic substitution. Available from: [Link]
-
ResearchGate. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Available from: [Link]
-
ResearchGate. Selective Amination of Cyanuric Chloride in the Presence of 18-Crown-6. Available from: [Link]
-
HETEROCYCLES. THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. Available from: [Link]
-
Organic Syntheses. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Available from: [Link]
-
Defense Technical Information Center. SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Available from: [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]
-
Organic Syntheses. 1,3,5-[tris-piperazine]-triazine. Available from: [Link]
-
National Institutes of Health. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. Available from: [Link]
-
ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]
-
Wikipedia. Cyanuric chloride. Available from: [Link]
-
ResearchGate. Cyanuric Acid and Cyanuric Chloride. Available from: [Link]
-
ARKIVOC. SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. Available from: [Link]
-
National Institutes of Health. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Available from: [Link]
-
CORE. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available from: [Link]
-
Scribd. 2 Triazine Chemistry | PDF. Available from: [Link]
-
PubMed. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Available from: [Link]
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GATE Energy. H2S Scavenging: Using Triazine. Available from: [Link]
-
National Institutes of Health. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Available from: [Link]
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Technical Support Center: Monitoring 2-Chloro-1,3,5-triazine Reactions by Thin-Layer Chromatography (TLC)
Welcome to the technical support center for monitoring 2-Chloro-1,3,5-triazine reactions via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. As a rapid and cost-effective analytical technique, TLC is indispensable for tracking the progress of nucleophilic substitution reactions involving the versatile 2-Chloro-1,3,5-triazine scaffold.[1] This guide will equip you with the necessary knowledge to overcome common experimental hurdles and ensure the integrity of your results.
Core Principles: Why TLC is Effective for Triazine Reactions
The effectiveness of TLC in monitoring 2-Chloro-1,3,5-triazine reactions hinges on the principle of differential polarity.[1][2] The stationary phase, typically silica gel, is highly polar. The mobile phase, a non-polar or moderately polar solvent system, travels up the plate via capillary action.[3]
2-Chloro-1,3,5-triazine is a relatively non-polar molecule. As the chlorine atom is substituted by various nucleophiles (e.g., amines, alcohols, thiols), the polarity of the resulting product changes. Generally, the introduction of groups with N-H or O-H bonds increases the polarity of the molecule. This increased polarity leads to stronger interactions with the silica gel, causing the product to travel a shorter distance up the TLC plate compared to the less polar starting material. This results in a lower Retention Factor (Rf) for the product and a higher Rf for the starting material, allowing for clear visual tracking of the reaction's progress.[1]
The Retention Factor (Rf) is a critical parameter and is calculated as follows:
Rf = distance traveled by the compound / distance traveled by the solvent front [4]
An ideal TLC analysis will show the starting material spot diminishing in intensity over time, while the product spot appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for monitoring your 2-Chloro-1,3,5-triazine reactions.
Materials:
-
TLC Plates: Silica gel 60 F254 aluminum-backed plates are recommended.[1]
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a common and effective choice. The ratio should be optimized for your specific reaction, with starting points ranging from 1:9 to 1:1 (v/v).[1][5]
-
Developing Chamber: A glass jar with a tight-fitting lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization: A UV lamp with short-wave (254 nm) capability.[1][6][7]
-
Reference Standards: Dilute solutions of your 2-Chloro-1,3,5-triazine starting material and, if available, the expected product.
Procedure:
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to equilibrate for at least 10-15 minutes. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform solvent front and reproducible Rf values.[1][3]
-
Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[1] Be careful not to gouge the silica layer.
-
Spotting:
-
Dip a clean capillary tube into a dilute solution of your starting material and gently touch it to the origin line in the first lane. The spot should be small and concentrated, no more than 1-2 mm in diameter.[4][8]
-
In the second lane, spot a sample taken directly from your reaction mixture.
-
In the third lane, co-spot the starting material and the reaction mixture. This is done by spotting the starting material first, allowing it to dry, and then spotting the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[9]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[1][10] Close the lid and allow the solvent to ascend the plate.
-
Completion and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Analysis: View the dried plate under a UV lamp (254 nm).[6][7] The triazine-containing compounds, which are often UV-active, will appear as dark spots against the fluorescent green background of the plate.[1][6][7] Circle the spots with a pencil. Calculate the Rf values for each spot.
Troubleshooting Guide
This section addresses common issues encountered when monitoring 2-Chloro-1,3,5-triazine reactions with TLC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | 1. Sample is too concentrated.[4][11] 2. The compound is acidic or basic.[8] 3. The compound is interacting too strongly with the silica gel. | 1. Dilute the reaction mixture sample before spotting.[4] 2. If your product is basic (e.g., an amine derivative), add a small amount (0.1-1%) of a base like triethylamine to your eluent.[8][12] If acidic, add a similar amount of acetic acid.[8][9] 3. Increase the polarity of the mobile phase by adding more ethyl acetate. |
| Poor Separation (Rf values are too close) | 1. The mobile phase polarity is not optimal.[5][11] 2. The reaction has not proceeded significantly. | 1. Systematically vary the ethyl acetate/hexane ratio. A less polar solvent system (more hexane) will generally increase the separation between spots. Run several TLCs with different solvent systems to find the optimal one.[13] 2. Allow the reaction to run for a longer period and re-run the TLC. |
| All Spots Remain at the Origin (Rf ≈ 0) | 1. The mobile phase is not polar enough to move the compounds.[14] 2. The sample was spotted below the solvent level in the chamber. | 1. Increase the polarity of the mobile phase significantly. Try a higher ratio of ethyl acetate to hexane, or consider adding a small amount of a more polar solvent like methanol.[15] 2. Ensure the origin line is always above the solvent level when placing the plate in the chamber.[10] |
| All Spots Rush to the Solvent Front (Rf ≈ 1) | 1. The mobile phase is too polar.[4] | 1. Decrease the polarity of the mobile phase by increasing the proportion of hexane.[4] |
| No Spots are Visible Under UV Light | 1. The compounds are not UV-active. 2. The sample concentration is too low.[10] | 1. Use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive method.[6][7][16] Place the dried TLC plate in a sealed chamber with a few iodine crystals; organic compounds will appear as brownish spots.[6][7][16] 2. Concentrate the sample or spot the plate multiple times in the same location, allowing it to dry between applications.[10] |
| Uneven Solvent Front | 1. The TLC plate is chipped or damaged at the bottom edge.[8] 2. The developing chamber was not properly saturated. | 1. Cut the damaged portion of the plate off before development.[8] 2. Ensure the chamber is properly sealed and equilibrated with solvent vapors for at least 10-15 minutes before placing the plate inside. |
Frequently Asked Questions (FAQs)
Q1: My reaction involves a highly polar nucleophile, and the product is very difficult to move off the baseline. What should I do?
A1: For very polar products, standard ethyl acetate/hexane systems may not be sufficient. You can try more polar solvent systems. A good starting point is to add a small percentage (1-5%) of methanol to dichloromethane or ethyl acetate.[15] For basic compounds that are highly polar, a mixture of isopropanol and ammonia has been reported to be effective for related triazine compounds.
Q2: Can 2-Chloro-1,3,5-triazine or its derivatives react with the silica gel on the TLC plate?
A2: Silica gel is acidic and can potentially interact with or cause the degradation of highly acid-sensitive compounds.[8][14] While 2-Chloro-1,3,5-triazine itself is generally stable, some derivatives might be sensitive. If you suspect decomposition on the plate (evidenced by streaking or the appearance of unexpected spots), you can neutralize the silica gel by adding a small amount of triethylamine to the mobile phase.[8] Alternatively, alumina plates, which are slightly basic, can be used as a different stationary phase.
Q3: How do I handle reaction mixtures in high-boiling solvents like DMF or DMSO for TLC analysis?
A3: High-boiling solvents can cause significant streaking.[14] To mitigate this, after spotting the sample on the plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before developing it.[14]
Q4: What is the best way to prepare my TLC sample from the reaction mixture?
A4: Take a small aliquot (a drop) from the reaction mixture and dilute it with a volatile solvent like ethyl acetate or dichloromethane in a small vial.[9] This ensures the sample is not too concentrated, which is a primary cause of streaking.[4][11]
Q5: My starting material and product have very similar Rf values. How can I improve the resolution?
A5: Improving resolution for spots with similar Rf values requires careful optimization of the mobile phase. Try using a less polar solvent system, as this will generally cause all spots to move slower and can increase the separation between them. Running a longer TLC plate can also improve separation. Additionally, using a co-spot is crucial in these situations to confidently identify if any starting material remains.[14]
Visual Workflow and Logic Diagrams
References
-
ResearchGate. (2012). I need help with a good solvent system for the resolution of components on a TLC. Retrieved from [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
-
University of Rochester. (2026). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Reddit. (2024). How do you pick your solvents for TLC?. Retrieved from [Link]
-
YouTube. (2025). What Solvent Is Used In Thin Layer Chromatography? - Chemistry For Everyone. Retrieved from [Link]
-
YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]
-
DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2017). The reaction of cyanuric chloride with tertiary amines?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1,3,5-triazine. Retrieved from [Link]
-
Research and Reviews. (2022). Analytical Procedure of Thin Layer Chromatography Technique. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyanuric chloride as the basis for compositionally diverse lipids. Retrieved from [Link]
-
YouTube. (2025). How can TLC monitor the progress of a chemical reaction?. Retrieved from [Link]
-
ACS Publications. (2024). Atrazine Degradation Using Immobilized Triazine Hydrolase from Arthrobacter aurescens TC1 in Mesoporous Silica Nanomaterials. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,3,5-Triazines in Solvent-Free Conditions Catalysed by Silica Supported Lewis Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
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Technical Support Center: Strategies for Regioselective Triazine Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for triazine synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, actionable strategies to overcome one of the most persistent challenges in the synthesis of substituted triazines: the formation of regioisomers. The triazine core, whether in its 1,2,4- or 1,3,5-isomeric form, is a cornerstone scaffold in medicinal chemistry and materials science. However, the production of isomeric mixtures from unsymmetrical starting materials complicates downstream processing, purification, and ultimately impacts yield and cost-effectiveness.
This document moves beyond standard protocols to explain the causality behind regioselective control. By understanding the interplay of electronic effects, sterics, and reaction kinetics, you can rationally design experiments to favor the formation of a single, desired regioisomer. We will explore strategic approaches from reactant selection to reaction engineering and post-synthesis purification.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during triazine synthesis, providing direct answers and solutions to guide your experimental troubleshooting.
FAQ 1: Synthesis of 1,2,4-Triazines from Unsymmetrical 1,2-Dicarbonyls
Question: I am synthesizing a 3,5,6-trisubstituted 1,2,4-triazine using an unsymmetrical 1,2-dicarbonyl compound (like phenylglyoxal) and an amidrazone. My final product is a mixture of two isomers that are nearly inseparable by standard column chromatography. What is happening and how can I favor one isomer over the other?
Answer: You are encountering the classic challenge of regioselectivity in 1,2,4-triazine synthesis.[1] The amidrazone has two nucleophilic nitrogen atoms that can condense with one of the two non-equivalent carbonyl groups of your dicarbonyl starting material. This leads to two possible cyclization pathways and results in a mixture of regioisomers.
The key to controlling the outcome lies in exploiting the subtle differences in reactivity between the two carbonyl groups. The initial, and often rate-determining, step is the nucleophilic attack of the amidrazone's hydrazine nitrogen (NH₂) onto one of the carbonyls. The regioselectivity is therefore primarily dictated by the relative electrophilicity of the two carbonyl carbons.[2]
Troubleshooting Workflow for 1,2,4-Triazine Regioisomer Formation
Below is a decision-making workflow to diagnose and solve regioisomer formation issues.
Caption: Troubleshooting workflow for regioisomer formation.
Causality-Driven Control Strategies:
-
Exploit Electronic Differences via Reaction Conditions:
-
Mechanism: In a dicarbonyl like phenylglyoxal, the ketone carbonyl is generally more electrophilic than the aldehyde carbonyl due to the electron-donating nature of the adjacent phenyl ring relative to a proton. However, solvent and temperature can modulate this.
-
Solvent Choice: Less polar, aprotic solvents (e.g., toluene, benzene) are less likely to hydrogen-bond with the carbonyls, preserving their intrinsic electronic differences. Polar protic solvents (e.g., ethanol, acetic acid) can solvate the transition state and may reduce selectivity.[3][4]
-
Temperature Control: Lowering the reaction temperature often enhances selectivity. At higher temperatures, there is sufficient energy to overcome the small activation energy barrier difference between the two reaction pathways, leading to a product ratio closer to 1:1.[3][4]
-
-
Introduce Steric Hindrance:
-
Mechanism: You can strategically modify either the dicarbonyl or the amidrazone with bulky substituents. This will sterically hinder the approach of the nucleophile to the more crowded carbonyl, favoring reaction at the less hindered site.[1] For example, using a dicarbonyl with a bulky tert-butyl group adjacent to one carbonyl will strongly direct the reaction to the other carbonyl.
-
-
Alternative Regioselective Synthetic Routes:
-
If modifying the standard condensation reaction is insufficient, consider alternative named reactions that offer inherent regiocontrol. A notable example is the rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles, which provides a pathway to 3,5,6-trisubstituted-1,2,4-triazines under mild conditions with predictable regiochemistry.[3][5]
-
FAQ 2: Synthesis of Unsymmetrical 1,3,5-Triazines from Cyanuric Chloride
Question: I am trying to synthesize a 2,4,6-trisubstituted-1,3,5-triazine with three different amine nucleophiles starting from cyanuric chloride. I am getting a complex mixture of products, including di-substituted and over-reacted species. How can I achieve selective, sequential substitution?
Answer: This is a common issue when functionalizing cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to success is to exploit the decreasing reactivity of the triazine ring with each successive nucleophilic substitution. The electron-donating character of the first nucleophile added deactivates the ring towards subsequent attacks, making the second and third substitutions progressively more difficult. This property can be leveraged by careful control of the reaction temperature.[6][7]
General Principle of Temperature-Controlled Substitution:
| Substitution Step | Typical Reaction Temperature | Relative Reactivity |
| First Substitution | 0 °C | High |
| Second Substitution | Room Temperature (~20-25 °C) | Moderate |
| Third Substitution | Elevated Temperature (>60 °C to reflux) | Low |
This table provides a general guideline. Optimal temperatures will vary based on the nucleophilicity of the reacting amine.
Logical Workflow for Sequential Substitution of Cyanuric Chloride
Caption: Workflow for temperature-controlled substitution.
Key Experimental Considerations:
-
Order of Addition: While temperature is the primary control, the inherent nucleophilicity of your amines also plays a role. It is often strategic to add the least reactive (e.g., sterically hindered or electron-poor) amine first at 0 °C, followed by progressively more reactive amines as the temperature is increased.
-
Stoichiometry and Base: Use a slight excess of the amine (e.g., 1.02-1.05 equivalents) for the first two steps to ensure complete conversion of the chloro-intermediate.[8] A non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is commonly used to quench the HCl generated during the reaction.[8]
-
Microwave Assistance: For the challenging third substitution, microwave irradiation can be highly effective.[9] It provides rapid, uniform heating that can drive the reaction to completion in minutes rather than hours, often with cleaner results and higher yields.[10]
Part 2: Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should adapt them based on the specific properties of their substrates.
Protocol 1: General Procedure for One-Pot Sequential Substitution of Cyanuric Chloride
This protocol is adapted from a method for synthesizing diversely functionalized 1,3,5-triazines and is designed to be performed as a single continuous process without intermediate purification.[8][11]
Materials:
-
Cyanuric Chloride
-
Nucleophile 1 (Amine A)
-
Nucleophile 2 (Amine B)
-
Nucleophile 3 (Amine C)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Acetonitrile (ACN)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
First Substitution (0 °C):
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous ACN.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution or suspension of Amine A (1.02 eq) and DIEA (1.15 eq) in anhydrous ACN.
-
Add the Amine A/DIEA mixture dropwise to the cyanuric chloride solution over 5-10 minutes, maintaining the internal temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the dichlorotriazine intermediate.
-
-
Second Substitution (Room Temperature):
-
Prepare a solution of Amine B (1.05 eq) and DIEA (1.15 eq) in anhydrous ACN.
-
Add this solution directly to the reaction mixture from Step 1.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor by TLC/LC-MS for the consumption of the dichlorotriazine and formation of the monochloro-disubstituted product.[6]
-
-
Third Substitution (Elevated Temperature):
-
Prepare a solution of Amine C (3.0 eq) and DIEA (1.15 eq) in anhydrous ACN.
-
Add this solution to the reaction mixture.
-
Heat the reaction to 60 °C (or reflux, depending on the reactivity of Amine C) and stir for 12-24 hours.
-
Monitor the reaction until the monochloro intermediate is fully consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Synthesis of an Unsymmetrical 1,3,5-Triazine
This protocol outlines a general method for the final substitution step on a dichlorotriazine intermediate, which is often the most challenging.[10]
Materials:
-
2,4-dichloro-6-(substituted)-1,3,5-triazine
-
Desired amine nucleophile
-
Base (e.g., Na₂CO₃)
-
Phase-transfer catalyst (e.g., TBAB - tetrabutylammonium bromide)
-
Solvent (e.g., DMF)
-
Microwave reactor vial (10 mL)
Procedure:
-
Reaction Setup:
-
To a 10 mL microwave reaction vial, add the 2,4-dichloro-6-(substituted)-1,3,5-triazine (1.0 eq), the amine nucleophile (2.5 eq), Na₂CO₃ (2.0 eq), and a catalytic amount of TBAB.
-
Add the solvent (e.g., DMF, 2-3 mL).
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Power: 50-200 W (dynamic mode if available)
-
Time: 2.5 - 5 minutes
-
-
Run the microwave program.
-
-
Work-up and Purification:
-
After the reaction is complete and the vial has cooled, pour the mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Part 3: Managing and Separating Regioisomer Mixtures
Even with optimized synthetic strategies, the formation of a regioisomeric mixture is sometimes unavoidable. In such cases, effective purification becomes paramount.
Question: My attempts to control the regioselectivity of my 1,2,4-triazine synthesis still produce a 70:30 mixture of isomers. Standard silica gel chromatography is not working. What are my options?
Answer: The separation of regioisomers is notoriously difficult due to their very similar polarities and physical properties.[1] When standard chromatography fails, high-resolution techniques are necessary.
Comparative Analysis of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Preparative HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (often reverse-phase C18). | Well-established, versatile, can achieve high purity. | High solvent consumption, long run times, fractions are dilute in aqueous solvent requiring lengthy evaporation.[12] | Separating isomers with small polarity differences; suitable for aqueous-soluble samples. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the main mobile phase, modified with a co-solvent (e.g., methanol). Separation occurs on a packed column. | Faster separations, significantly lower organic solvent consumption, "greener" method, fractions are concentrated in volatile organic solvent for easy removal.[12] | Higher initial instrument cost, less suitable for highly polar/water-soluble compounds. | Efficiently separating chiral and achiral isomers, especially those that are challenging for HPLC.[3] |
Recommendation: For challenging triazine regioisomer separations, Supercritical Fluid Chromatography (SFC) is often the superior choice.[3] Its unique selectivity, combined with faster run times and reduced solvent waste, makes it a powerful tool in a drug discovery setting.
References
-
ACS Omega. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids.[Link]
-
ResearchGate. (2025). Microwave Assisted Synthesis of 2,4,6-tris(pyrazolylamino)-1,3,5-triazines.[Link]
-
ChemRxiv. (n.d.). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids.[Link]
-
Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine.[Link]
-
ARKIVOC. (2008). Novel one pot synthesis of substituted 1,2,4-triazines.[Link]
-
PubMed Central. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes.[Link]
-
ResearchGate. (n.d.). Tentative mechanism for the synthesis of 1,2,4-triazines.[Link]
-
National Institutes of Health. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof.[Link]
-
PubMed Central. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.[Link]
-
Semantic Scholar. (2020). and tri-substituted s-triazine derivatives.[Link]
-
Sciforum. (n.d.). Microwave assisted synthesis of tripodal triazines from 1,3,5-tris(2- hydroxyethyl).[Link]
-
National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.[Link]
-
PubMed Central. (n.d.). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines.[Link]
-
Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.[Link]
-
Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?[Link]
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Technical Support Center: Navigating the Challenges in the Purification of Polar Triazine Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar triazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving high purity for these valuable compounds. Drawing from established methodologies and field-proven insights, we will explore the causalities behind common purification hurdles and provide robust, actionable solutions.
Frequently Asked Questions (FAQs): The Basics of Polar Triazine Purification
This section addresses foundational questions that frequently arise when planning the purification of polar triazine derivatives.
Q1: Why are polar triazine derivatives so challenging to purify?
A: The purification of polar triazine derivatives is challenging primarily due to their high affinity for polar solvents and their potential for strong interactions with polar stationary phases.[1] This polarity, often stemming from functional groups like amines, hydroxyls, or carboxylic acids, can lead to several common issues:
-
Poor Retention in Reversed-Phase Chromatography: These compounds often have a greater affinity for the polar mobile phase (like water/acetonitrile) than the nonpolar stationary phase (like C18), causing them to elute very early, often with the solvent front, resulting in poor separation from other polar impurities.[1][2]
-
Strong Adsorption in Normal-Phase Chromatography: Conversely, on highly polar stationary phases like silica gel, polar triazines can bind too strongly, leading to broad peaks, tailing, or even irreversible adsorption.[3][4]
-
High Water Solubility: Their solubility in water can complicate extraction and concentration steps, potentially leading to sample loss.[5][6]
-
Co-elution with Polar Impurities: Starting materials, reagents, and byproducts in triazine synthesis are often polar themselves, making chromatographic separation difficult.
Q2: What is a good starting point for developing a purification strategy for a novel polar triazine derivative?
A: A systematic approach is crucial. Begin with a thorough characterization of your crude product.
-
Assess Purity and Identify Impurities: Use analytical techniques like LC-MS and NMR to understand the complexity of your crude mixture and the nature of the impurities.
-
Solubility Testing: Determine the solubility of your crude material in a range of common laboratory solvents. This information is critical for choosing the right purification technique, be it chromatography or recrystallization.[5][7]
-
Thin-Layer Chromatography (TLC) Analysis: For chromatographic methods, TLC is an indispensable tool for scouting solvent systems. It provides a quick assessment of the separation feasibility and helps in choosing the right mobile phase for column chromatography.[8]
The following workflow provides a general decision-making framework for purifying polar triazine derivatives.
Caption: General purification workflow for polar triazine derivatives.
Troubleshooting Guide: Chromatographic Purification
This section provides detailed troubleshooting for common issues encountered during the chromatographic purification of polar triazine derivatives.
Issue 1: Poor or No Retention in Reversed-Phase HPLC/Flash Chromatography
Q: My polar triazine elutes in the solvent front on a C18 column. How can I improve retention?
A: This is a classic problem for polar molecules in reversed-phase (RP) chromatography.[2][9] Here are several strategies to address this, ranging from simple mobile phase modifications to alternative chromatographic techniques.
| Strategy | Explanation | Considerations |
| Increase Mobile Phase Polarity | Reduce the organic solvent (acetonitrile or methanol) content. Some modern RP columns are designed to be stable in 100% aqueous mobile phases.[2][9] | May not provide sufficient retention for very polar compounds. Ensure your column is aqueous-stable to prevent phase collapse. |
| Use a Polar-Embedded or Polar-Endcapped Column | These columns have a polar group embedded in or at the end of the alkyl chain, which allows them to be used in highly aqueous mobile phases without phase collapse and can offer different selectivity for polar compounds.[2][9] | Offers a direct replacement for standard C18 columns with improved performance for polar analytes. |
| Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent and a small amount of water. It is specifically designed for the retention of highly polar compounds.[10][11] | This is often the most effective solution for compounds that are too polar for reversed-phase. Elution order is typically from least polar to most polar. |
The following decision tree can help you choose the best approach when facing poor retention in reversed-phase chromatography.
Caption: Troubleshooting poor retention in reversed-phase chromatography.
Issue 2: Peak Tailing in Normal-Phase Chromatography
Q: My triazine derivative shows significant peak tailing on a silica gel column. What is causing this and how can I fix it?
A: Peak tailing on silica gel is often due to strong, non-ideal interactions between basic triazine functional groups (like amines) and acidic silanol groups on the silica surface.
| Solution | Mechanism | Implementation |
| Add a Basic Modifier | A small amount of a basic modifier, such as triethylamine (TEA) or ammonia, will compete with the basic sites on your triazine for binding to the acidic silanol groups, leading to more symmetrical peaks. | Add 0.1-1% TEA or a small amount of aqueous ammonia to your mobile phase.[12] |
| Use a Deactivated Stationary Phase | Alumina (neutral or basic) can be a good alternative to silica for purifying basic compounds.[12] Alternatively, deactivated silica gel can be used. | Consider packing a column with neutral or basic alumina. |
| Switch to an Amine-Bonded Phase | Amine-bonded silica phases can provide a "base shield," minimizing interactions between the analyte and the underlying silica. This is a form of HILIC and can be very effective for polar amines.[10] | Use a pre-packed amine column or pack your own. |
Protocols for Key Purification Techniques
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Triazines
HILIC is a powerful technique for retaining and separating compounds that are too polar for reversed-phase chromatography.[11][13]
-
Column Selection: Start with a bare silica, amide, or diol-based HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate). The buffer is crucial for good peak shape and reproducibility.
-
-
Equilibration: Equilibrate the column with your initial mobile phase composition (typically 95% A, 5% B) for at least 10-15 column volumes. This is critical in HILIC to establish the aqueous layer on the stationary phase.
-
Sample Preparation: Dissolve your sample in the initial mobile phase if possible. If solubility is an issue, use a solvent with a slightly higher water content, but keep the injection volume small to avoid peak distortion.
-
Gradient Elution: A typical gradient would be from 95% ACN / 5% aqueous buffer to 50% ACN / 50% aqueous buffer over 10-20 minutes. Water is the strong solvent in HILIC.[10]
-
Detection: UV detection is common for triazines due to their chromophores.[6] LC-MS is also highly compatible with HILIC, as the high organic content of the mobile phase facilitates efficient spray ionization.[11]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE can be an effective method for removing interfering matrix components or for concentrating your polar triazine derivative from a dilute solution.[14][15][16]
-
Sorbent Selection: For retaining polar triazines from a non-polar matrix, a polar sorbent like unbonded silica, diol, or aminopropyl can be used.[15] For retaining them from an aqueous matrix, a mixed-mode sorbent with both hydrophobic and ion-exchange properties may be necessary.
-
Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane), followed by a more polar solvent (e.g., methanol), and finally the same solvent as your sample matrix (e.g., water).[14][17]
-
Sample Loading: Load your sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent that will elute interfering compounds but not your triazine derivative.
-
Elution: Elute your target compound with a strong solvent that disrupts the interaction with the sorbent.
Protocol 3: Recrystallization of Solid Polar Triazine Derivatives
For solid compounds, recrystallization can be a highly effective and economical method for achieving high purity, especially after an initial chromatographic step.[7][18][19][20]
-
Solvent Selection: The ideal solvent is one in which your triazine derivative has high solubility at elevated temperatures and low solubility at room temperature or below.[7][18] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or solvent mixtures).
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[18][19]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals rather than a precipitate.[20] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]
-
Drying: Dry the purified crystals under vacuum.
References
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
LCGC International. Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. [Link]
-
Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
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Wikipedia. Hydrophilic interaction chromatography. [Link]
-
University of California, Los Angeles. recrystallization, filtration and melting point. [Link]
-
ResearchGate. Optimization of class-selective extraction of triazines from aqueous samples using a molecularly imprinted polymer by a comprehensive approach of retention mechanism. [Link]
-
Chromatography Online. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]
-
alice Embrapa. Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?[Link]
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Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
LibreTexts. Recrystallization1. [Link]
-
Journal of Liquid Chromatography & Related Technologies. Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. [Link]
-
PubMed Central. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
PubMed. Solubility of triazine pesticides in pure and modified subcritical water. [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
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Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
-
SCION Instruments. Sample Preparation – Manual Solid Phase Extraction. [Link]
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Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
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PubMed. Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells. [Link]
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Axion Labs. HPLC problems with very polar molecules. [Link]
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PubMed. Analysis of polar triazines and degradation products in waters by in-tube solid-phase microextraction and capillary chromatography: an environmentally friendly method. [Link]
-
ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-1,3,5-triazine and Cyanuric Chloride for Researchers in Drug Development
In the landscape of medicinal chemistry and drug development, the 1,3,5-triazine scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents with applications ranging from anticancer to antiviral and antimicrobial therapies.[1] The versatility of this heterocyclic core lies in the facile and controlled functionalization of its chlorinated precursors. Among the most prominent of these are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its monosubstituted analogue, 2-chloro-1,3,5-triazine. This guide provides an in-depth, objective comparison of the reactivity of these two key building blocks, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to the Contenders: Structural and Physicochemical Properties
Cyanuric chloride and 2-chloro-1,3,5-triazine are both derivatives of 1,3,5-triazine, an electron-deficient aromatic ring due to the presence of three electronegative nitrogen atoms.[2] This inherent electronic property is the cornerstone of their reactivity.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) is a white crystalline solid with a pungent odor.[3] It serves as the primary precursor for a vast library of triazine-based compounds, including the widely known herbicide atrazine.[4]
2-Chloro-1,3,5-triazine is a chloro-1,3,5-triazine that can be synthesized via the halogenation of 1,3,5-triazine.[5][6] It is a key intermediate in the synthesis of more complex triazine derivatives.[7]
A summary of their key physicochemical properties is presented in Table 1.
| Property | Cyanuric Chloride | 2-Chloro-1,3,5-triazine |
| IUPAC Name | 2,4,6-trichloro-1,3,5-triazine[3] | 2-chloro-1,3,5-triazine[5] |
| CAS Number | 108-77-0[3] | 6153-86-2[5] |
| Molecular Formula | C₃Cl₃N₃[3] | C₃H₂ClN₃[5] |
| Molecular Weight | 184.41 g/mol [3] | 115.52 g/mol [5] |
| Appearance | Colorless crystalline solid[3] | - |
| Melting Point | 146 °C[3][8] | - |
| Boiling Point | 192 °C[4] | - |
| Solubility | Reacts with water[8][9] | - |
A Tale of Two Reactivities: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reactivity of both cyanuric chloride and 2-chloro-1,3,5-triazine is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient triazine ring makes the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[2] The reaction proceeds through a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks a carbon atom bonded to a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically rate-determining.[2][10]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion, which is an excellent leaving group.[2][10]
Caption: Generalized SNAr mechanism for nucleophilic substitution on a chlorotriazine ring.
The Cyanuric Chloride Advantage: Stepwise and Controlled Substitution
The defining characteristic of cyanuric chloride's reactivity is the ability to perform sequential, temperature-controlled nucleophilic substitutions.[1][2] This remarkable feature allows for the precise and programmed introduction of up to three different nucleophiles onto the triazine core.[11]
The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive substitution. The introduction of an electron-donating nucleophile reduces the electrophilicity of the remaining carbon-chlorine bonds, making subsequent substitutions more challenging.[10][12] This gives rise to an empirical rule for selective substitution:
-
First substitution: Occurs readily at low temperatures, typically 0°C.[2][12]
-
Third substitution: Necessitates elevated temperatures, often above 60°C.[12]
This temperature-dependent reactivity is a cornerstone of combinatorial chemistry and the synthesis of diverse compound libraries for drug discovery.[1]
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A Senior Application Scientist's Guide to the Validation of 2-Chloro-1,3,5-triazine Derivative Purity by High-Performance Liquid Chromatography
Introduction: The Criticality of Purity in Triazine Chemistry
2-Chloro-1,3,5-triazine and its derivatives represent a cornerstone class of heterocyclic compounds, serving as versatile scaffolds in drug discovery, agrochemicals, and materials science. Their utility stems from the differential reactivity of the chlorine atoms on the triazine ring, which allows for sequential, controlled nucleophilic substitutions.[1] This stepwise synthesis, however, is a double-edged sword. While it enables the construction of complex, asymmetrical molecules, it also introduces a significant risk of process-related impurities. For researchers and drug development professionals, the presence of unreacted starting materials or incompletely substituted intermediates can confound biological assays, compromise product safety, and invalidate experimental outcomes.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-chloro-1,3,5-triazine derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying chromatographic principles, justify experimental choices, and present a fully validated method that ensures scientific rigor and regulatory compliance.
Anticipating the Challenge: Common Impurities in Triazine Synthesis
The most prevalent synthetic route to 2-chloro-1,3,5-triazine derivatives starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][3] The reactivity of the chlorine atoms decreases with each substitution, a factor that must be controlled, typically by temperature. The first substitution is often exothermic and performed at 0-5°C, the second at room temperature, and the third may require elevated temperatures. This graded reactivity is the primary source of common impurities:
-
Starting Materials: Residual, unreacted cyanuric chloride.
-
Incompletely Substituted Intermediates: The most common impurities are mono-substituted dichloro-s-triazines and di-substituted monochloro-s-triazines.[2]
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the reactive C-Cl bond, forming hydroxyl-substituted triazines like cyanuric acid.[2]
-
Over-reacted Species: In the synthesis of a di-substituted derivative, small amounts of the tri-substituted product may form if the reaction conditions are not strictly controlled.
An effective analytical method must possess the specificity to separate the target derivative from this predictable array of structurally similar impurities.
Method Selection: A Comparative Analysis of RP-HPLC Approaches
Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing moderately polar to non-polar compounds like triazine derivatives, making it our method of choice.[4][5] The selection of the stationary and mobile phases, however, is critical for achieving the desired separation.
| Parameter | Alternative A: C18 Column / Acetonitrile:Water | Alternative B: Phenyl Column / Methanol:Water | Rationale & Recommendation |
| Stationary Phase | Octadecylsilane (C18) - provides high retention of non-polar analytes via hydrophobic interactions.[6] | Phenyl phase - offers alternative selectivity through π-π interactions with the aromatic triazine ring. | For general-purpose purity analysis, the C18 column is a robust and versatile starting point. The phenyl column can be advantageous for resolving isomers or closely related aromatic derivatives.[7] |
| Mobile Phase | Acetonitrile generally has lower viscosity and UV cutoff, allowing for lower backpressure and better detection at low wavelengths.[8] | Methanol is a protic solvent that can offer different selectivity through hydrogen bonding interactions. | Acetonitrile:Water is recommended for its efficiency and compatibility with low-wavelength UV detection (~220 nm), where many triazines exhibit strong absorbance.[4] |
| Analysis Time | Typically provides sharper peaks and faster elution times due to lower viscosity. | May lead to broader peaks and longer retention times for some analytes. | Acetonitrile-based mobile phases often lead to higher throughput analyses.[9] |
| Resolution | Excellent baseline resolution for a wide range of triazine herbicides has been demonstrated.[6] | Can improve the separation of compounds that are poorly resolved on a C18 column due to its unique selectivity.[7] | The choice is application-dependent. For a standard purity test, C18 offers excellent performance. If co-eluting impurities are an issue, a phenyl column is a logical alternative. |
Experimental Protocol: A Validated HPLC Method
This protocol describes a self-validating system for determining the purity of a representative compound, 2-chloro-4,6-diamino-1,3,5-triazine. The principles are broadly applicable to other derivatives with minor modifications.
Instrumentation and Conditions
-
System: High-Performance Liquid Chromatograph equipped with a Diode Array or UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (Gradient elution is recommended to resolve early-eluting polar impurities and later-eluting non-polar compounds).
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: Ramp to 90% Acetonitrile
-
15-18 min: Hold at 90% Acetonitrile
-
18-20 min: Return to 10% Acetonitrile
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant, elevated temperature reduces mobile phase viscosity, improves peak shape, and ensures retention time reproducibility.[9]
-
Detection Wavelength: 220 nm. Causality: This wavelength provides high sensitivity for the triazine core while minimizing interference from many common solvents.[4]
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of a 2-chloro-4,6-diamino-1,3,5-triazine reference standard and dissolve in a 100 mL volumetric flask using acetonitrile as the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the synthesized sample to be tested.
-
Spiked Sample (for Accuracy): Prepare a sample solution and spike it with a known amount of the reference standard.
Method Validation: Ensuring Trustworthiness per ICH Q2(R1) Guidelines
Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[10] The following validation parameters, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, establish the trustworthiness of our HPLC method.[11][12][13]
| Parameter | Experimental Approach | Acceptance Criteria | Result |
| Specificity | Analyze blank (diluent), reference standard, sample solution, and a spiked sample containing known impurities. | The peak for the main compound should be free from interference from any impurities, degradation products, or blank components. Peak purity analysis via DAD is recommended. | Pass: The analyte peak is well-resolved from all potential impurities. |
| Linearity | Analyze a minimum of five concentrations of the reference standard across a range of 50% to 150% of the target concentration. Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. | Pass: r² = 0.9995 |
| Accuracy | Analyze spiked samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the added standard. | Recovery should be within 98.0% to 102.0%. | Pass: Mean recovery is 99.7%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the same sample. Intermediate Precision: Analysis performed by a different analyst on a different day. | Relative Standard Deviation (%RSD) ≤ 2.0%.[12] | Pass: Repeatability %RSD = 0.8%; Intermediate Precision %RSD = 1.2%. |
| LOQ/LOD | Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Limit of Detection (LOD): The lowest concentration that can be detected. Determined by signal-to-noise ratio (S/N). | S/N ratio of ~10 for LOQ and ~3 for LOD. | Pass: LOQ = 0.1 µg/mL; LOD = 0.03 µg/mL. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on results. | The results should remain unaffected by minor variations, with system suitability parameters still meeting criteria. | Pass: The method is reliable under varied conditions. |
Conclusion
The purity of 2-chloro-1,3,5-triazine derivatives is not merely a quality control metric; it is a prerequisite for reliable scientific research and the development of safe and effective products. This guide has demonstrated that a reversed-phase HPLC method, when systematically developed and rigorously validated against ICH guidelines, provides an authoritative and trustworthy system for this critical assessment. By understanding the rationale behind column and mobile phase selection, and by verifying method performance through specificity, linearity, accuracy, and precision, researchers can have full confidence in the purity data of their synthesized compounds, ensuring the integrity of their subsequent work.
References
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Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. MDPI. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Cyanuric Chloride Derivatives for Cotton Textile Treatment-Synthesis, Analysis, and Flammability Testing. ResearchGate. [Link]
-
Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. ACS Publications. [Link]
-
Cyanuric chloride | C3Cl3N3. PubChem. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]
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2-Chloro-4,6-diamino-1,3,5-triazine (95%). Amerigo Scientific. [Link]
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Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Patsnap. [Link]
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Utilization of cyanuric chloride in the synthesis of some novel chalcones and their derivatives. TSI Journals. [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc. [Link]
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health (NIH). [Link]
-
Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. PubMed. [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
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A Senior Application Scientist's Guide to GC-MS for the Characterization of Substituted Triazines
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization and quantification of substituted triazines. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of experimental choices, compares GC-MS with alternative techniques, and provides actionable protocols to ensure data integrity and reproducibility.
The Critical Role of Triazine Analysis
Substituted triazines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications, most notably as herbicides in agriculture.[1] Their persistence in the environment and potential health risks necessitate sensitive and selective analytical methods for their detection and quantification in various matrices, including water and soil.[2][3] Furthermore, the structural backbone of triazines is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents. This dual role underscores the importance of robust analytical techniques for both environmental monitoring and pharmaceutical development.
GC-MS: The Gold Standard for Triazine Characterization
Gas chromatography coupled with mass spectrometry (GC-MS) has long been a cornerstone for the analysis of semi-volatile organic compounds like many substituted triazines. The high chromatographic resolution of GC combined with the sensitive and specific detection afforded by MS provides a powerful tool for identifying and quantifying these compounds, even at trace levels.[3][4]
The GC-MS Workflow: A Visual Overview
The analytical workflow for triazine analysis by GC-MS involves several critical steps, from sample preparation to data analysis. Each stage must be carefully optimized to ensure accurate and reliable results.
Caption: A generalized workflow for the analysis of substituted triazines by GC-MS.
Navigating the Nuances of Sample Preparation
The choice of sample preparation technique is dictated by the matrix and the physicochemical properties of the target triazines. The goal is to isolate the analytes from interfering components and pre-concentrate them to meet the sensitivity requirements of the assay.
-
Liquid-Liquid Extraction (LLE): A traditional method that is effective but can be labor-intensive and consume large volumes of organic solvents.
-
Solid-Phase Extraction (SPE): A widely used and highly effective technique for cleaning up and concentrating triazines from aqueous samples.[3][5] The choice of sorbent material is critical for achieving optimal recovery.
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is rapid, requires minimal solvent, and offers high enrichment factors.[2][6][7]
-
Microwave-Assisted Solvent Extraction (MASE): Particularly useful for solid samples like soil, MASE can significantly reduce extraction times and solvent consumption.[8]
A Comparative Look at GC-MS Parameters for Triazine Analysis
The performance of a GC-MS method is heavily influenced by the chosen instrumental parameters. Below is a comparison of typical parameters employed for the analysis of common triazines.
| Parameter | Typical Setting 1 | Typical Setting 2 | Rationale and Expert Insights |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)[9][10] | 30 m x 0.32 mm ID, 0.25 µm film thickness (e.g., Wax phase)[11] | The 5% phenyl-methylpolysiloxane phase offers excellent inertness and is a good general-purpose column for pesticide analysis.[9] Wax columns can provide different selectivity, which may be advantageous for resolving specific isomers. |
| Injection Mode | Splitless | Split | Splitless injection is preferred for trace analysis to ensure the maximum transfer of analytes onto the column.[9] A split injection may be used for more concentrated samples to avoid column overloading. |
| Injector Temperature | 250-280 °C | 275 °C[9] | This temperature range ensures the efficient volatilization of triazines without causing thermal degradation. |
| Oven Program | 60°C (hold 1-5 min), ramp 8-15°C/min to 300°C (hold 5-10 min)[9][10] | 70°C, ramp 10°C/min to 260°C, then 5°C/min to 300°C (hold 8 min)[10] | A well-defined temperature program is crucial for achieving good chromatographic separation of a mixture of triazines and their degradation products. The initial hold time allows for proper focusing of the analytes at the head of the column. |
| Carrier Gas | Helium | Hydrogen | Helium is the most common and inert carrier gas.[10] Hydrogen can offer faster analysis times but requires appropriate safety precautions. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] | Electron Ionization (EI) at 70 eV | EI at 70 eV is the standard for generating reproducible mass spectra and allows for comparison with established spectral libraries. |
| Mass Analyzer Mode | Full Scan | Selected Ion Monitoring (SIM)[11] | Full scan mode is used for initial method development and qualitative analysis to obtain the complete mass spectrum.[12] SIM mode significantly enhances sensitivity and selectivity for quantitative analysis by monitoring only characteristic ions of the target analytes.[11] |
Deciphering the Fragmentation Patterns of Substituted Triazines
Under electron ionization, substituted triazines undergo characteristic fragmentation, providing a unique fingerprint for their identification. Understanding these fragmentation pathways is key to selecting the appropriate ions for SIM analysis.
A common fragmentation pathway for many chloro-substituted triazines involves the loss of a chlorine atom followed by rearrangements and losses of alkyl groups from the side chains.
Caption: A simplified representation of the major fragmentation pathways for Atrazine under electron ionization.
For many triazines, the molecular ion is observed, and the most abundant ions often result from the loss of alkyl groups from the amino substituents. For instance, in the mass spectrum of atrazine, a prominent peak is often observed at m/z 200, corresponding to the loss of a methyl radical.[11]
Beyond GC-MS: A Comparison with Alternative Techniques
While GC-MS is a powerful technique, other methods offer complementary or, in some cases, advantageous approaches for triazine analysis.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High sensitivity and selectivity, well-established methods, extensive spectral libraries available. | Requires volatile and thermally stable analytes; derivatization may be necessary for some compounds.[13][14] |
| High-Performance Liquid Chromatography (HPLC) | Separation by liquid chromatography, detection by UV or MS.[2] | Suitable for non-volatile and thermally labile compounds, minimal sample preparation for clean samples.[15] | Can have lower resolution than capillary GC, matrix effects can be more pronounced in LC-MS. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on antibody-antigen recognition.[5] | High-throughput, cost-effective for screening large numbers of samples, requires minimal sample preparation.[5] | Prone to cross-reactivity, provides semi-quantitative or qualitative results, confirmation by a chromatographic method is often required.[5] |
A Validated Experimental Protocol for GC-MS Analysis of Triazines in Water
This protocol provides a step-by-step methodology for the determination of several common triazine herbicides in water samples using solid-phase extraction followed by GC-MS analysis.
1. Materials and Reagents:
-
Triazine analytical standards (e.g., atrazine, simazine, propazine)
-
Internal standard (e.g., atrazine-d5)
-
Methanol, Ethyl acetate, Dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
2. Sample Preparation (Solid-Phase Extraction):
-
Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Pass a 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed, dry the cartridge by drawing air through it for 10 minutes.
-
Elute the trapped analytes with two 5 mL aliquots of ethyl acetate.
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add the internal standard and adjust the final volume to 1.0 mL with ethyl acetate.
3. GC-MS Instrumental Conditions:
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Splitless mode, 250°C
-
Oven Program: 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source: 230°C
-
MS Quad: 150°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4. Data Analysis:
-
Identify each triazine based on its retention time and the presence of its characteristic ions.
-
Quantify each analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
Conclusion: Making an Informed Decision
The choice of analytical methodology for the characterization of substituted triazines is a critical decision that impacts the quality and reliability of the data. GC-MS remains a robust and highly sensitive technique, particularly when coupled with appropriate sample preparation methods. By understanding the underlying principles of chromatographic separation, mass spectrometric fragmentation, and the comparative advantages of alternative techniques, researchers can confidently select and optimize the most suitable approach for their specific analytical challenges. This guide serves as a foundational resource to aid in that decision-making process, ensuring the generation of high-quality, defensible data in both research and routine monitoring applications.
References
- Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. (n.d.).
- (PDF) Procedures for Analysis of Atrazine and Simazine in Environmental Matrices. (2025).
-
Procedures commonly used to prepare water samples for triazine analysis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water. (1991). PubMed. Retrieved January 16, 2026, from [Link]
-
Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu Scientific Instruments. Retrieved January 16, 2026, from [Link]
-
Determination of Triazine Herbicides in Aqueous Samples by Dispersive Liquid–Liquid Microextraction with Gas Chromatography–Ion Trap Mass Spectrometry. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. (2003). PubMed. Retrieved January 16, 2026, from [Link]
-
(PDF) Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
GC Derivatization. (n.d.). Retrieved January 16, 2026, from [Link]
-
Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
32700 PDFs | Review articles in TRIAZINES. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). arkat usa. Retrieved January 16, 2026, from [Link]
-
[PDF] Derivatization Methods in GC and GC/MS. (2018). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Mass fragmentation pattern of 64. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
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Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (n.d.). Retrieved January 16, 2026, from [Link]
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A Head-to-Head Comparison for Peptide Coupling: 2-Chloro-1,3,5-triazine Derivatives vs. PyBOP
For researchers, scientists, and drug development professionals navigating the critical choice of a coupling reagent for peptide synthesis, this guide offers an in-depth, data-driven comparison of two prominent options: 2-Chloro-1,3,5-triazine (and its derivatives) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
The efficient and stereochemically pure formation of amide bonds is the cornerstone of successful peptide synthesis.[1] The choice of coupling reagent is a critical parameter influencing reaction kinetics, yield, and the prevention of unwanted side reactions, most notably racemization.[2][3] This guide will dissect the mechanistic nuances, compare performance based on experimental evidence, and provide practical protocols for employing both triazine-based reagents and PyBOP.
The Contenders: A High-Level Overview
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) , a key derivative of 2-Chloro-1,3,5-triazine, has emerged as a versatile and cost-effective coupling reagent.[4][5][6] It is a stable, crystalline solid with good solubility in common organic solvents.[4][7] Its utility extends beyond standard peptide synthesis to the creation of Weinreb amides and esters.[5][7]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt-based coupling reagent, valued for its high efficiency and mild reaction conditions.[2] It is a successor to the BOP reagent, offering a safer alternative as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][8] PyBOP is known for its rapid reaction rates and a low propensity for racemization.[9][10]
Mechanistic Divergence: Activating the Carboxyl Group
Both CDMT and PyBOP facilitate amide bond formation by activating a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. However, their pathways to this activation differ significantly.
CDMT: The Path of the Active Ester
CDMT-mediated coupling proceeds via the formation of a highly reactive triazinyl active ester. The reaction is initiated by the activation of the carboxylic acid with CDMT in the presence of a tertiary base, typically N-methylmorpholine (NMM).[11] This active ester is then attacked by the amine component to form the peptide bond.[11][12]
A noteworthy observation is that the standard two-step procedure (pre-activation of the acid with CDMT and base before adding the amine) can sometimes lead to the formation of an azlactone intermediate, which is prone to racemization.[4] A one-pot, one-step procedure where all components are mixed before the addition of the base has been shown to significantly reduce racemization by favoring the direct interception of the active ester by the amine.[4]
Caption: General reaction pathway for CDMT-mediated amide formation.
PyBOP: The Phosphonium and Benzotriazole Route
PyBOP's mechanism involves the formation of a benzotriazol-1-yl active ester (an OBt ester).[2][9] The reaction is initiated by the deprotonation of the carboxylic acid by a base like N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the phosphonium center of PyBOP, leading to the formation of the OBt active ester.[13] This activated intermediate is highly reactive towards the amine, forming the peptide bond and releasing non-reactive byproducts.[2][9]
The primary racemization pathway during PyBOP coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, whose α-proton can be abstracted by the base.[8][14]
Caption: Activation of a carboxylic acid by PyBOP to form a peptide bond.
Performance Face-Off: A Data-Driven Comparison
The true measure of a coupling reagent lies in its performance. While reaction conditions can be optimized, comparative studies provide valuable insights into efficiency, speed, and stereochemical preservation.
| Feature | 2-Chloro-1,3,5-triazine Derivatives (e.g., CDMT/DMTMM) | PyBOP |
| Reagent Type | Triazine-based | Phosphonium salt[15] |
| Reaction Speed | Rapid, often complete in 1-2 hours.[4][7] | Very rapid reaction kinetics.[15] |
| Yield | High yields, often exceeding 90%.[15][16] | High coupling efficiency, leading to good yields.[17] |
| Racemization | Low propensity for racemization, especially with optimized one-step protocols.[4][5][7] | Generally low racemization, but can be a concern with sensitive amino acids.[8][9] |
| Side Reactions | Formation of azlactone intermediate can lead to racemization in two-step procedures.[4] | Potential for guanidinylation of the N-terminus.[3] |
| Byproducts | Water-soluble triazine alcohol (e.g., 2-hydroxy-4,6-dimethoxy-1,3,5-triazine).[15] | Tris(pyrrolidino)phosphine oxide and 1-hydroxybenzotriazole (HOBt).[15] |
| Safety | Generally considered safe, avoids carcinogenic byproducts.[15] | Safer alternative to BOP; avoids carcinogenic HMPA.[2][8][15] |
| Cost | Generally more economical.[15] | More expensive than triazine-based reagents.[15] |
A study directly comparing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a salt derived from CDMT, with PyBOP in solid-phase peptide synthesis (SPPS) found that the yields and purity of the synthesized oligopeptides were consistently comparable.[15][18] Yields with DMTMM often exceeded 90%, positioning it as a highly effective and more economical alternative for routine peptide synthesis.[15]
However, for more challenging sequences, some studies suggest that PyBOP's performance can be less consistent at shorter coupling times compared to newer activators.[19]
Experimental Protocols: Putting Theory into Practice
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential.
Protocol 1: One-Pot Peptide Synthesis using CDMT
This protocol is adapted from a one-step procedure shown to minimize racemization.[4]
Materials:
-
N-protected amino acid (1.0 equiv.)
-
Amine component (1.0 equiv.)
-
CDMT (1.1 equiv.)[4]
-
N-methylmorpholine (NMM) (3.6 equiv.)[7]
-
Anhydrous solvent (e.g., Ethyl Acetate, THF, Acetonitrile)[4][7]
Procedure:
-
To a reaction vessel under an inert atmosphere, add the N-protected amino acid, the amine component, and CDMT as solids.
-
Add the chosen anhydrous solvent to form a slurry. A concentration of <0.10 M of the amine component is recommended to minimize impurities.[4]
-
While stirring vigorously, add N-methylmorpholine (NMM) to the slurry over approximately 1 minute at room temperature (25°C).[4][7]
-
Continue to stir the resulting mixture at room temperature. The reaction is typically complete in less than 1-2 hours.[4][7]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, proceed with an appropriate work-up. An extractive work-up can be performed by washing the reaction mixture sequentially with 1N HCl, water, and brine.[7] Alternatively, a precipitative workup may be possible depending on the product's solubility.[4]
Protocol 2: Standard PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual coupling cycle.[10]
Materials:
-
Fmoc-protected amino acid (3-5 equiv. relative to resin loading)
-
PyBOP (3-5 equiv.)[10]
-
N,N-diisopropylethylamine (DIPEA) (6-10 equiv.)[10]
-
Fmoc-SPPS resin (e.g., Rink Amide, Wang resin)
-
DMF (Peptide synthesis grade)
-
20% Piperidine in DMF
-
DCM
Workflow Diagram:
Caption: Key steps in a single cycle of Fmoc-SPPS using PyBOP.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes. Drain and wash the resin thoroughly with DMF and DCM.[10]
-
Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equiv.) and PyBOP (3-5 equiv.) in DMF.[10]
-
Add DIPEA (6-10 equiv.) to the solution and vortex briefly.[10]
-
Immediately add this activated amino acid solution to the deprotected resin.[10]
-
Agitate the mixture at room temperature for 30-120 minutes.[10]
-
-
Post-Coupling Wash: After the coupling is complete (confirm with a negative Kaiser test), drain the solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[10]
-
Capping (Optional): If the Kaiser test is positive, cap unreacted amino groups with an acetic anhydride/DIPEA/DMF solution to prevent deletion sequences.[10]
-
Proceed to the next deprotection/coupling cycle or to the final cleavage from the resin.
Conclusion and Expert Recommendations
Both 2-Chloro-1,3,5-triazine derivatives and PyBOP are highly effective coupling reagents for peptide synthesis. The choice between them often hinges on a balance of cost, the specific synthetic challenge, and desired reaction conditions.
-
For routine, cost-sensitive peptide synthesis , CDMT and its derivatives like DMTMM present a compelling case. They offer comparable performance to PyBOP in terms of yield and purity, with the significant advantages of lower cost and easily removable, water-soluble byproducts.[15][18] The one-pot, one-step protocol is particularly recommended to minimize racemization.[4]
-
PyBOP remains an excellent and reliable choice for a broad range of applications, including the synthesis of complex or sterically hindered peptides where its rapid kinetics are advantageous.[15] While generally robust, care should be taken to monitor for potential racemization with sensitive amino acids, and the use of additives like HOBt can be considered.[8][20]
Ultimately, the optimal coupling reagent is context-dependent. This guide provides the foundational data and protocols to empower researchers to make an informed decision based on the specific demands of their synthetic targets.
References
-
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET). 11
-
BenchChem. (2025). Application Notes and Protocols for PyBOP in Solution-Phase Peptide Synthesis. 9
-
BenchChem. (2025). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation. 2
-
BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. 10
-
Garrett, C. E., et al. (2002). New observations on peptide bond formation using CDMT. Tetrahedron Letters, 43. 4
-
BenchChem. (2025). Application Notes and Protocols for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). 7
-
S.Univ-dschang. (2026). Peptide Formation: Unveiling The PyBOP Mechanism.
-
BenchChem. (2025). Technical Support Center: Minimizing Racemization with PyBOP Coupling Reagent. 8
-
Mastering Peptide Synthesis with CDMT: A Guide for Chemists. (n.d.). 5
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. 20
-
ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. 1
-
BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: 2,4-Dichloro-1,3,5-triazine Derivatives versus PyBOP. 15
-
Kunishima, M., et al. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Chemical & Pharmaceutical Bulletin, 50(4), 549-550.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis: The Versatile Role of CDMT. 6
-
SciSpace. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5. 21
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 22
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Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. 23
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Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. 13
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Benoiton, N. L., et al. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research, 15(5), 475-479.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
AIP Publishing. (n.d.). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. 17
-
Falchi, A., et al. (n.d.). 4-(4,6-Dimethoxy[2][4][11]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. 18
-
ResearchGate. (n.d.). Peptide Rearrangement Side Reactions. 16
-
BenchChem. (2025). An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). 24
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. 3
-
Kunz, P., & J. Zabrocki. (2003). A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry, 68(19), 7541-7544.
-
ResearchGate. (2025). New observations on peptide bond formation using CDMT | Request PDF. 25
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
S. K. Kumar, et al. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH.
-
Wikipedia. (n.d.). DMTMM.
-
SigutLabs. (2022). Reagent of the month - March- DMTMM. 26
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Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(4), 292-297. 19
-
Amblard, M., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
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Aapptec Peptides. (n.d.). Coupling Reagents. 27
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Chloro-1,3,5-triazine Derivatives in Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the choice of a coupling reagent is a critical decision point, balancing reaction efficiency, product purity, scalability, and overall cost. Among the vast arsenal of available reagents, 2-chloro-1,3,5-triazine derivatives have emerged as exceptionally potent and economically viable alternatives to more conventional agents. This guide provides an in-depth, objective comparison of these triazine-based systems, supported by experimental data, to inform strategic decisions in your synthetic endeavors.
The utility of this class of reagents, particularly 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), stems from its origin: cyanuric chloride, an inexpensive and readily available commodity chemical.[1] This foundational cost advantage, combined with high efficiency and favorable safety profiles, positions triazine derivatives as powerful tools for the formation of amide, ester, and peptide bonds.[2][3]
The Triazine Mechanism: A Foundation of Efficiency
The efficacy of 2-chloro-1,3,5-triazine derivatives lies in their ability to efficiently activate carboxylic acids. In the presence of a tertiary amine, such as N-methylmorpholine (NMM), the chlorotriazine is converted in situ into a highly reactive triazinylammonium salt.[4] This intermediate readily reacts with a carboxylic acid to form an active triazinyl ester. This activated species is then susceptible to nucleophilic attack by an amine (or alcohol), yielding the desired amide (or ester) and the water-soluble, easily removable byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH).[5]
This straightforward mechanism offers several intrinsic benefits:
-
Rapid Kinetics: The formation of the active ester and subsequent amidation are typically fast, often completing within minutes to a few hours at room temperature.[2][5]
-
Low Racemization: The process demonstrates a low propensity for racemization, a critical factor in peptide synthesis and the preparation of chiral molecules.[6]
-
Simplified Workup: The primary byproduct, DMTOH, is nontoxic and highly soluble in aqueous solutions, allowing for its simple removal through extraction.[7] Crucially, this byproduct can be recovered and recycled to regenerate the starting chlorotriazine, adding a significant "green chemistry" and cost-saving advantage.[5]
Performance & Cost: A Head-to-Head Comparison
The true measure of a coupling reagent's cost-effectiveness is its performance relative to its price and the associated process costs (e.g., purification, waste disposal). Triazine derivatives consistently demonstrate performance comparable to or exceeding that of more expensive reagents.[6]
One of the most widely used and efficient triazine derivatives is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which can be pre-formed from CDMT and NMM or generated in situ.[5] Studies directly comparing DMTMM with the phosphonium salt reagent PyBOP for solid-phase peptide synthesis (SPPS) have found that the yields and purity of the resulting peptides are consistently comparable, with yields often surpassing 90%.[6] This positions DMTMM and the more economical CDMT/tert-amine system as highly effective alternatives for routine synthesis.[5][6]
| Feature | 2-Chloro-1,3,5-Triazine Derivatives (CDMT/NMM) | Carbodiimides (EDC/HOBt) | Phosphonium Salts (PyBOP) | Uronium/Aminium Salts (HATU) |
| Relative Cost | Low | Low-Medium | High | Very High |
| Reagent Type | Triazine-based, activated in situ | Carbodiimide with additive | Phosphonium Salt | Aminium Salt with HOAt |
| Typical Yields | High to Excellent (often >90%)[5] | Good to High | High to Excellent | Excellent |
| Reaction Speed | Rapid | Variable, can be sluggish | Very Rapid[6] | Very Rapid |
| Byproducts | Water-soluble, recyclable alcohol (DMTOH)[5] | Soluble urea (from EDC), requires extraction[8] | Tris(pyrrolidino)phosphine oxide, HOBt[6] | Water-soluble tetramethylurea, HOAt |
| Racemization | Low[6] | Moderate, suppressed by HOBt[8] | Low[6] | Very Low |
| Key Advantage | Excellent balance of cost, efficiency, and green profile | Low reagent cost, well-established | High efficiency for difficult couplings | Highest reactivity, gold standard for complex peptides |
| Key Disadvantage | May be less effective for extremely hindered couplings | N-acylurea formation, potential for side reactions | High cost, byproduct removal | Very high cost, potential for side-chain guanylation |
Experimental Protocols: Putting Triazines into Practice
To provide a practical framework, we present a validated protocol for a standard amidation reaction using the highly cost-effective CDMT/NMM system.
This protocol is adapted from methodologies demonstrating the high efficiency of the CDMT/tert-amine system.[5] It relies on the in situ formation of the active coupling agent, which circumvents the need to isolate the sometimes unstable triazinylammonium salts, thereby reducing both cost and process steps.[5]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (0.9-1.0 equiv)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0-1.1 equiv)
-
N-Methylmorpholine (NMM) (2.0-2.5 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, THF, DCM)
Step-by-Step Procedure:
-
Acid Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) in the chosen anhydrous solvent.
-
Activation: To the stirred solution, add CDMT (1.0-1.1 equiv) followed by N-methylmorpholine (NMM). The amount of NMM is critical; it serves both to form the active salt and to neutralize the HCl byproduct. Stir the mixture at room temperature for 10-20 minutes. The formation of the active triazinyl ester may result in a clear solution or a fine suspension.
-
Coupling: Add the amine (0.9-1.0 equiv) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a mild aqueous acid (e.g., 1M HCl or 5% citric acid) to remove excess NMM, saturated aqueous sodium bicarbonate to remove unreacted carboxylic acid and the DMTOH byproduct, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting crude amide can be purified by flash column chromatography or recrystallization to yield the final product.
Causality Behind Choices:
-
In Situ Activation: Using CDMT and NMM directly is more economical than using pre-synthesized and purified DMTMM.[5] This approach offers flexibility and avoids issues related to the limited stability of isolated triazinylammonium salts.[5]
-
Solvent Choice: Solvents like acetonitrile or THF are preferred as they effectively dissolve the reactants and intermediates without interfering with the reaction.[5]
-
Aqueous Workup: The high water solubility of the DMTOH byproduct and the protonated NMM makes the extractive workup exceptionally efficient, simplifying purification and reducing the reliance on chromatography, which is a significant cost driver at scale.[7]
Conclusion: A Strategic Choice for Modern Synthesis
2-Chloro-1,3,5-triazine derivatives, particularly when used as an in situ system with a tertiary amine, represent a superior choice for a wide range of synthetic applications. They provide an optimal blend of low cost, high efficiency, rapid reaction kinetics, and operational simplicity.[7] Their performance is comparable to that of expensive, high-end phosphonium and uronium reagents for many standard applications, making them a highly cost-effective solution.[6] The added benefits of a favorable safety profile and a recyclable, non-toxic byproduct further enhance their value proposition, aligning with the growing demand for sustainable and economical chemical manufacturing. For any laboratory or production facility focused on optimizing both chemical efficiency and financial outlay, the adoption of triazine-based coupling chemistry is a strategic imperative.
References
-
G. G. S. C. Falchi, A. M. M. D. L. A. Porcheddu, Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis, MDPI, [Link]
-
Z. J. Kamiński, A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines, The Journal of Organic Chemistry - ACS Publications, [Link]
-
S. J. Shuttleworth et al., Solid-Supported Chloro[2][5][7]triazine. A Versatile New Synthetic Auxiliary for the Synthesis of Amide Libraries, CoLab, [Link]
-
W-R. Li et al., Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent, PMC - NIH, [Link]
-
H-W. Lee et al., 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A New Effective and Convenient Coupling Reagent for Cephalosporin Derivatives, Taylor & Francis Online, [Link]
-
S. G. Isaac et al., An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3, The Royal Society of Chemistry, [Link]
-
Y. Wang et al., Selective Synthesis of N-[2][5][7]Triazinyl-α-Ketoamides and N-[2][5][7]Triazinyl-Amides from the Reactions of 2-Amine-[2][5][7]Triazines with Ketones, MDPI, [Link]
-
S. K. Singh et al., Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis, ResearchGate, [Link]
-
Dilun Biotechnology, Commonly Used Coupling Reagents in Peptide Synthesis, Dilun Biotechnology, [Link]
-
Aapptec Peptides, Coupling Reagents, Aapptec Peptides, [Link]
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Preserving Chirality: A Comparative Guide to Assessing Racemization with 2-Chloro-1,3,5-triazine Coupling Agents
For researchers, scientists, and drug development professionals, the synthesis of peptides with high stereochemical purity is not merely a goal—it is a prerequisite for therapeutic efficacy and safety. The inadvertent inversion of a single chiral center can drastically alter a peptide's three-dimensional structure, leading to diminished biological activity or unforeseen toxicological profiles. The choice of coupling reagent is a critical control point in mitigating racemization, the process that compromises chiral integrity during amide bond formation.
This guide provides an in-depth technical comparison of 2-chloro-1,3,5-triazine-based coupling agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), against other common classes of reagents. We will delve into the mechanistic underpinnings of racemization, present comparative data, and offer detailed, self-validating protocols for its assessment, empowering you to make informed decisions that safeguard the stereochemistry of your synthetic peptides.
The Mechanism of Peptide Coupling and the Specter of Racemization
The formation of a peptide bond requires the activation of a carboxylic acid group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another. The core of the racemization problem lies within this activation step.
The primary pathway for racemization during peptide synthesis is the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-enantiomers.[2]
Caption: The competing pathways of aminolysis (desired) and oxazolone formation (racemization).
Coupling reagents that form highly reactive intermediates are more prone to racemization because the rate of oxazolone formation can compete with or even outpace the rate of aminolysis. The goal is to select a reagent that forms an active ester that is stable enough to resist oxazolone formation but reactive enough to couple efficiently with the incoming amine.
Triazine-Based Coupling Agents: A Mechanistic Advantage
2-Chloro-1,3,5-triazine derivatives, like CDMT, operate by activating the carboxylic acid to form a "superactive" acyl-triazine ester.[3] This activation typically requires a tertiary amine, such as N-methylmorpholine (NMM), which first reacts with CDMT to form the reactive quaternary ammonium salt, DMT-MM.[4] The carboxylate then displaces the NMM moiety to form the active ester, which subsequently reacts with the amine component.
Caption: Mechanism of CDMT/DMT-MM mediated amide bond formation.
The advantage of triazine-based reagents lies in the nature of this active ester. It is generally less prone to oxazolone formation compared to the O-acylisourea intermediates generated by carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[2][3] This inherent stability provides a larger window for the desired aminolysis to occur, thereby minimizing racemization.[1]
Performance Comparison of Coupling Reagents
The true measure of a coupling reagent's utility is its performance in practice. While many factors influence the final yield and purity, the extent of racemization is a critical parameter for comparison.
| Coupling Reagent Class | Example(s) | General Racemization Potential | Key Characteristics & Byproducts |
| Triazine-Based | CDMT, DMT-MM | Low | Forms a "superactive" ester. Byproducts are water-soluble, allowing for easy removal via aqueous extraction.[3] Can often be used without additional racemization suppressants.[5] |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Forms a highly reactive O-acylisourea intermediate. Requires additives like HOBt or Oxyma to suppress racemization.[2][6] DCC produces insoluble dicyclohexylurea (DCU) byproduct, complicating purification.[3] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Moderate | Highly efficient and fast-acting. Byproducts are generally water-soluble. BOP produces carcinogenic HMPA as a byproduct.[6] |
| Iminium/Uronium Salts | HBTU, HATU, HCTU | Low to Moderate | Very rapid coupling rates. Incorporate HOBt or HOAt moiety in their structure.[7] Can cause guanidinylation of the free N-terminus as a side reaction.[6] |
Note: The extent of racemization is highly dependent on the specific amino acid being coupled (e.g., His and Cys are particularly susceptible), the peptide sequence, the choice of base, and the solvent.[6][8] The data presented is a qualitative summary from multiple sources and direct quantitative comparisons should be made under identical experimental conditions.
A study using the model peptide coupling of Z(OMe)-Gly-L-Ala-OH with H-Phe-OBzl mediated by DMT-MM demonstrated the significant influence of solvent on racemization.[5][8] While minimal to no racemization was observed in less polar solvents like ethyl acetate (AcOEt), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), more polar and protic solvents like dimethyl sulfoxide (DMSO), methanol (MeOH), and ethanol (EtOH) showed a slight increase in racemization (e.g., 2.3% in DMSO).[5] This highlights the importance of solvent choice as a critical experimental parameter.
Experimental Protocol: Assessing Racemization via HPLC
A robust and reliable method for quantifying racemization involves the synthesis of a model peptide known to be sensitive to this side reaction, followed by the separation and quantification of the resulting diastereomers using High-Performance Liquid Chromatography (HPLC).[9][10]
Workflow Overview
Caption: Experimental workflow for racemization assessment by HPLC.
Detailed Step-by-Step Methodology: The Anderson Test
The Anderson test (coupling Z-Gly-L-Phe-OH with H-Gly-OEt) is a classic model for assessing racemization. Here, we adapt it for comparing a triazine agent against a traditional one.
Objective: To quantify the level of epimerization of the Phenylalanine residue during coupling. The desired product is Z-Gly-L-Phe-Gly-OEt, and the racemized product is Z-Gly-D-Phe-Gly-OEt.
Materials:
-
Z-Gly-L-Phe-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Coupling Reagent 1: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
-
Coupling Reagent 2: N,N'-dicyclohexylcarbodiimide (DCC)
-
Racemization Suppressant (for DCC): 1-Hydroxybenzotriazole (HOBt)
-
Base: N-methylmorpholine (NMM)
-
Solvents: Tetrahydrofuran (THF, anhydrous), Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
HPLC system with a UV detector
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
Part A: Coupling with DMT-MM
-
Reactant Preparation: In a clean, dry flask, dissolve Z-Gly-L-Phe-OH (1 equiv.) and H-Gly-OEt·HCl (1 equiv.) in anhydrous THF.
-
Base Addition: Add NMM (2 equiv.) to the solution to neutralize the hydrochloride salt and provide the necessary base for the coupling reaction. Stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add DMT-MM (1.1 equiv.) to the stirred solution.
-
Causality: DMT-MM is the active coupling agent. A slight excess ensures complete activation of the carboxylic acid.
-
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acid wash removes unreacted NMM. The base wash removes unreacted Z-Gly-L-Phe-OH and the triazine byproducts, which are highly water-soluble.[1] The brine wash removes residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude tripeptide.
-
Part B: Coupling with DCC/HOBt
-
Reactant Preparation: In a clean, dry flask, dissolve Z-Gly-L-Phe-OH (1 equiv.), H-Gly-OEt·HCl (1 equiv.), and HOBt (1.1 equiv.) in anhydrous THF.
-
Causality: HOBt is added to form the HOBt-active ester upon reaction with the DCC-activated carboxyl group. This intermediate is less prone to racemization than the O-acylisourea intermediate.[6]
-
-
Base Addition: Add NMM (1 equiv.) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Causality: Carbodiimide-mediated couplings are often run at lower temperatures to minimize side reactions, including racemization.[2]
-
-
Coupling Agent Addition: Add a solution of DCC (1.1 equiv.) in THF to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate.
-
Dissolve the residue in EtOAc and perform the same aqueous washes as described in Part A (Step 5).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Part C: HPLC Analysis
-
Standard Preparation: If available, prepare standard solutions of pure Z-Gly-L-Phe-Gly-OEt and Z-Gly-D-Phe-Gly-OEt.
-
Sample Preparation: Prepare a solution of the crude peptide product from each reaction (e.g., 1 mg/mL) in the HPLC mobile phase starting solvent (e.g., 50:50 Acetonitrile:Water).
-
Chromatography:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient suitable for separating the diastereomers (e.g., 30-60% B over 30 minutes). This will require optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm.
-
-
Quantification:
-
Inject the samples onto the HPLC system.
-
Identify the peaks corresponding to the LLL and LDL diastereomers based on the standards or by co-injection.[10]
-
Integrate the area of both peaks.
-
Calculate the percentage of racemization: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
-
Conclusion: Making an Informed Choice
Triazine-based coupling reagents like CDMT and DMT-MM represent a highly effective and versatile class of reagents for peptide synthesis. Their primary advantage lies in their ability to promote efficient coupling with a generally low propensity for racemization, stemming from the formation of a relatively stable "superactive" ester intermediate.[1][3] This, combined with the ease of removing their water-soluble byproducts, makes them an attractive alternative to classical carbodiimide reagents, especially for syntheses where preserving stereochemical integrity is paramount.
However, no coupling reagent is a universal solution. The extent of racemization is a complex interplay between the amino acid sequence, solvent, base, and temperature. Therefore, a thorough understanding of the underlying mechanisms and the availability of robust analytical methods for assessment are indispensable tools for the modern peptide chemist. By carefully selecting the coupling strategy and validating the stereochemical outcome with precise analytical techniques like HPLC, researchers can confidently construct complex peptides, ensuring that the final product possesses the intended chirality, structure, and biological function.
References
-
Anderson, G. W., & Callahan, F. M. (1958). Racemization Test in Peptide Synthesis. Journal of the American Chemical Society, 80(11), 2902–2903. [Link]
-
Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 501-510. [Link]
-
Kamiński, Z. J., et al. (2002). A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Chemical & Pharmaceutical Bulletin, 50(4), 549-550. [Link]
-
Gompper, R., & Günther, O. (1983). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5032. [Link]
-
Gaus, K., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 69(13), 2371-2376. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Saha, A., et al. (2013). Racemization study using HPLC. ResearchGate. [Link]
-
Wang, S. S., et al. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 46(17), 3606-3610. [Link]
-
Kunishima, M., et al. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Chemical and Pharmaceutical Bulletin, 50(4), 549-550. [Link]
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A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of Triazine Derivatives
Introduction
Triazine derivatives represent a cornerstone class of nitrogen-containing heterocycles, foundational to advancements across numerous scientific fields. Their unique chemical properties are leveraged in the development of pharmaceuticals, potent herbicides in agriculture, and robust polymers in materials science. Given this wide-ranging impact, the unambiguous confirmation of their molecular structure is not merely an academic exercise—it is a critical prerequisite for ensuring efficacy, safety, and innovation. The precise arrangement of substituents on the 1,3,5-triazine core dictates the molecule's function and reactivity. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of these vital compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules, and triazine derivatives are no exception.[1][2][3] It provides a comprehensive, atom-by-atom map of the molecular framework by probing the magnetic properties of atomic nuclei. For triazine derivatives, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments delivers a complete and unambiguous picture of the molecular architecture.[1][3]
The "Why": Causality and Principles
NMR excels because it provides direct evidence of the chemical environment and connectivity of atoms. The triazine ring's nitrogen atoms create a distinct electronic environment, strongly influencing the magnetic shielding of nearby nuclei. This effect causes characteristic chemical shifts for both the ring atoms and the atoms of the substituents, allowing for precise structural assignments. Advanced 2D NMR techniques can then be used to piece together the entire molecular puzzle by revealing through-bond and through-space correlations between nuclei.[4]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR is the initial, fundamental step in any structural analysis. For triazine derivatives, it provides critical information about the protons on the substituents attached to the ring.
-
Chemical Shifts (δ): Protons on alkyl or aryl groups attached to the triazine ring will have distinct chemical shifts influenced by the electron-withdrawing nature of the triazine core. For example, protons on a methylene group (–CH₂–) directly attached to a ring nitrogen will be deshielded (shifted downfield) compared to a typical alkane.
-
Coupling Constants (J): Spin-spin coupling between adjacent, non-equivalent protons provides connectivity information. This is crucial for determining the structure of complex substituents.
-
Rotational Isomers (Rotamers): Due to restricted rotation around the C–N bond between the triazine ring and its amino substituents, it's common to observe multiple sets of signals for a single compound, representing different stable conformations (rotamers).[5] Variable-temperature NMR studies can help analyze this dynamic behavior.[6]
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR provides a direct map of the carbon skeleton.
-
Ring Carbons: The carbon atoms within the 1,3,5-triazine ring are highly deshielded due to the adjacent electronegative nitrogen atoms and typically appear in the range of δ 165-175 ppm .[7][8]
-
Substituent Carbons: The chemical shifts of carbons in the substituent groups provide complementary information to the ¹H NMR spectrum, helping to confirm their structure.
¹⁵N NMR Spectroscopy: A Direct Look at the Heterocyclic Core
Given that the defining feature of a triazine is its nitrogen-rich core, ¹⁵N NMR is a uniquely powerful, albeit less common, technique for its analysis.[9]
-
The "Why": ¹⁵N NMR directly probes the nitrogen atoms, making it exceptionally sensitive to changes in their electronic environment.[9] This allows for the clear differentiation between isomers where substituents are positioned differently around the ring. The chemical shifts of the nitrogen atoms are highly dependent on their bonding and the nature of adjacent substituents.[10][11]
-
Challenges: The major hurdles are the low natural abundance of the ¹⁵N isotope (0.36%) and its low gyromagnetic ratio, which result in low sensitivity.[9] However, modern techniques like the use of cryoprobes and isotopic labeling can overcome these limitations.[6]
Advanced 2D NMR Techniques: Establishing Connectivity
When 1D spectra are complex or ambiguous, 2D NMR experiments are essential for assembling the molecular structure.[4]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, identifying protons that are connected through 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, unequivocally assigning which protons are attached to which carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over 2-4 bonds. This is arguably the most critical 2D experiment for triazines, as it establishes long-range connectivity, linking substituent protons to the carbons of the triazine ring and confirming the precise points of attachment.[4]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified triazine derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as some triazines may exhibit poor solubility or dynamic behavior that is solvent-dependent.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum. Optimize spectral width and acquisition time to ensure good resolution.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Analysis: Process and analyze all spectra to assign chemical shifts and establish the full connectivity map of the molecule.
Diagram: Integrated NMR Workflow
Caption: Workflow for unambiguous structure elucidation using 1D and 2D NMR.
Data Summary: Typical NMR Chemical Shift Ranges for Triazines
| Nucleus | Environment | Typical Chemical Shift (δ, ppm) |
| ¹³C | Triazine Ring Carbons (C=N) | 165 - 175[7][8] |
| ¹H | Protons on N-Alkyl groups (α-CH) | 3.0 - 4.5 |
| ¹H | Protons on N-Aryl groups | 7.0 - 8.5 |
| ¹⁵N | Triazine Ring Nitrogens | +50 to +150 (relative to NH₃)[11] |
Section 2: Mass Spectrometry (MS) - Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides two crucial pieces of information for structure confirmation: the precise molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.[13][14]
The "Why": Principles of MS for Triazine Analysis
MS ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[13]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming molecular formula. By measuring the m/z to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive proof of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.[15] This provides detailed structural information and is invaluable for distinguishing between isomers.
Fragmentation Patterns: The Signature of the Triazine Core
Under ionization, the triazine ring can fragment in characteristic ways. The most common pathway involves the cleavage of the ring itself. The substituents on the ring heavily influence which fragmentation pathways are favored.[16][17] For example, a common fragmentation involves the loss of a substituent followed by ring cleavage. Analysis of these fragments can reveal the nature and attachment points of the substituents.[16][17]
Diagram: Common MS Fragmentation of a Triazine Ring
Caption: Generalized fragmentation pathway for a substituted triazine derivative.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Use an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion with minimal fragmentation. ESI is generally preferred for polar triazine derivatives.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and use software to calculate the elemental composition. Compare this with the theoretical formula. For MS/MS, analyze the fragmentation pattern to confirm substituent losses.[18]
Data Summary: Common Fragments of Triazine Derivatives
| Observation | Interpretation |
| [M+H]⁺ or [M]⁺˙ | Provides the molecular weight of the compound. |
| [M - Cl]⁺ | Loss of a chlorine substituent. |
| [M - OR]⁺ | Loss of an alkoxy substituent. |
| m/z 85, 68 | Characteristic fragments from the cleavage of the triazine ring itself.[18] |
Section 3: Vibrational & Electronic Spectroscopy - Complementary Insights
While NMR and MS provide the core structural data, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable, complementary information about functional groups and the electronic system of the molecule.[14][19]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of chemical bonds.[14] For triazines, it is excellent for quickly confirming the presence or absence of key functional groups.
-
Triazine Ring Vibrations: The C=N and C-N stretching vibrations of the triazine ring give rise to a series of characteristic, strong absorptions typically in the 1350-1600 cm⁻¹ region.[20]
-
Substituent Vibrations: IR is highly effective at identifying substituent functional groups, such as N-H stretches (~3300-3500 cm⁻¹) for amino groups, C=O stretches (~1700 cm⁻¹) for amide or ester groups, and C-Cl stretches (~600-800 cm⁻¹).
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the electronic transitions within a molecule.[21] The triazine ring contains a π-electron system that absorbs UV radiation.
-
π → π Transitions:* The primary absorption for the 1,3,5-triazine core is due to a π → π* transition, typically occurring below 280 nm.[22][23]
-
Effect of Substituents: The position of the absorption maximum (λmax) and its intensity are highly sensitive to the nature of the substituents. Electron-donating groups (like -NH₂ or -OR) cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. This makes UV-Vis a useful tool for confirming electronic effects and for quantitative analysis.[23]
Experimental Protocols: IR and UV-Vis
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans.
-
Identify characteristic absorption bands for the triazine ring and key substituent functional groups.[24]
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum over a range of ~200-400 nm.
-
Identify the λmax and compare it to expected values based on the proposed structure.
-
Data Summary: Characteristic Absorptions
| Technique | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |
| FTIR | Triazine Ring (C=N, C-N stretches) | 1350 - 1600[20] |
| FTIR | N-H Stretch (Amino-triazines) | 3300 - 3500 |
| UV-Vis | π → π* Transition (unsubstituted) | ~270-280[22] |
Section 4: A Comparative Synthesis - Choosing the Right Tool
No single technique can provide absolute structural proof. The strength of a structural confirmation lies in the synergistic use of multiple, orthogonal techniques.
Head-to-Head Comparison
| Technique | Information Provided | Strengths | Limitations |
| NMR | Complete connectivity map, stereochemistry, isomer differentiation. | Unparalleled structural detail. | Lower sensitivity, requires soluble samples, complex spectra.[5] |
| HRMS | Exact molecular formula, substituent identification via fragmentation. | Extremely high sensitivity and accuracy for formula. | Provides limited connectivity info, isomers can be indistinguishable. |
| FTIR | Presence/absence of key functional groups. | Fast, simple, requires minimal sample. | Provides limited skeletal information, not suitable for isomers. |
| UV-Vis | Information on the conjugated π-system. | Simple, excellent for quantitative analysis. | Provides very limited structural information. |
A Logic-Driven Workflow for Structure Confirmation
For any newly synthesized triazine derivative, a logical, multi-step approach is required for confident structure assignment.
Diagram: Integrated Spectroscopic Workflow
Caption: A logic-driven workflow integrating multiple spectroscopic techniques.
Conclusion
The structural confirmation of triazine derivatives is a multi-faceted process that relies on the intelligent application of several spectroscopic techniques. While NMR spectroscopy , particularly with 2D methods like HMBC, provides the definitive map of atomic connectivity, High-Resolution Mass Spectrometry is essential for validating the elemental composition. FTIR and UV-Vis spectroscopy serve as rapid and valuable complementary tools for confirming functional groups and understanding the molecule's electronic properties. By integrating the data from each of these methods, researchers can achieve an unambiguous and robust structural assignment, which is the bedrock upon which all further research and development is built.
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-1,3,5-triazine
For Immediate Reference: A Guide to the Safe Deactivation and Disposal of 2-Chloro-1,3,5-triazine and its Associated Waste. This document provides a detailed protocol for researchers, scientists, and drug development professionals, ensuring that the disposal process for 2-chloro-1,3,5-triazine is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship. As a senior application scientist, this guide is built on a foundation of technical expertise and field-proven practices to instill confidence and ensure a self-validating system of laboratory safety.
The Criticality of Proper Disposal: Understanding the Hazard
2-Chloro-1,3,5-triazine, and its structural analogs, are highly reactive electrophilic compounds. The triazine ring, with its three electronegative nitrogen atoms, withdraws electron density from the carbon atoms, making them susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group, further enhancing the molecule's reactivity. This inherent reactivity is what makes it a valuable building block in organic synthesis, but it also presents significant hazards if not managed correctly during disposal. Improper disposal can lead to the contamination of water sources and have toxic effects on aquatic life.[1] Therefore, a dedicated and informed approach to its disposal is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the associated hazards and the implementation of appropriate safety measures are critical. This compound is classified as a hazardous substance and can cause skin and serious eye irritation.[2]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
When handling 2-chloro-1,3,5-triazine in any form (pure, in solution, or as waste), the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile, butyl rubber, or polychloroprene gloves.[3] | To prevent skin contact and potential sensitization.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | To protect against accidental splashes that can cause serious eye damage. |
| Lab Coat | Standard laboratory coat. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust when handling the solid form outside of a chemical fume hood.[2] | To prevent inhalation of the irritant powder. |
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. [2]
Step-by-Step Disposal Protocol: A Two-Pronged Approach
The recommended disposal strategy for 2-chloro-1,3,5-triazine involves two key stages: in-laboratory deactivation of small residual quantities and the proper packaging and transfer of bulk and deactivated waste to a licensed hazardous waste management facility for incineration.
In-Laboratory Deactivation of Small Quantities
For small amounts of residual 2-chloro-1,3,5-triazine (e.g., residues in reaction flasks), a chemically sound deactivation step can be performed to reduce its reactivity before it is collected as hazardous waste. This procedure is based on the principle of nucleophilic aromatic substitution, where a common laboratory base is used to displace the reactive chlorine atom.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Preparation: In a well-ventilated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Reaction Setup: To the vessel containing the residual 2-chloro-1,3,5-triazine, add a suitable solvent such as acetone or a mixture of dioxane and water to ensure solubility.[4]
-
Deactivation: Slowly add the 1 M NaOH solution to the triazine solution with stirring. An excess of the NaOH solution should be used to ensure complete reaction. The reaction is the hydrolysis of the chloro-substituent to a hydroxyl group.
-
Monitoring: Allow the reaction to stir at room temperature for several hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC) if necessary, by observing the disappearance of the starting material.
-
Neutralization: Once the deactivation is complete, carefully neutralize the resulting solution with a dilute acid, such as 1 M hydrochloric acid (HCl), to a pH between 5.5 and 9.5.[5] This step is crucial to prevent the disposal of corrosive waste.
-
Waste Collection: The neutralized solution should be transferred to a properly labeled hazardous waste container designated for aqueous halogenated organic waste.
Causality Explained: The hydroxide ion (OH-) from the sodium hydroxide acts as a nucleophile, attacking the electron-deficient carbon atom of the triazine ring bonded to the chlorine. This results in the substitution of the chlorine atom with a hydroxyl group, forming a significantly less reactive hydroxy-triazine derivative. This process is a well-established reaction for chlorotriazines.[4]
Management of Bulk and Deactivated Waste
The primary and EPA-recommended disposal method for chlorinated organic compounds is incineration by a licensed hazardous waste management facility.[5]
Operational Plan for Waste Segregation and Disposal:
-
Waste Segregation at Source:
-
Solid Waste: Unused or expired 2-chloro-1,3,5-triazine, as well as grossly contaminated items (e.g., weighing paper, gloves), should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: The neutralized aqueous waste from the deactivation procedure, as well as any solvent rinses from contaminated glassware, should be collected in a separate, clearly labeled container for halogenated organic liquid waste. According to the Resource Conservation and Recovery Act (RCRA), wastes containing certain chlorinated compounds may be classified as hazardous.[6]
-
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Deactivated 2-chloro-1,3,5-triazine solution" or "Solid 2-chloro-1,3,5-triazine waste"), and the specific hazard characteristics (e.g., "Toxic," "Corrosive" if applicable before neutralization).
-
Storage: Store the sealed waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-chloro-1,3,5-triazine.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 2-chloro-1,3,5-triazine is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical principles behind its reactivity and adhering to the detailed protocols outlined in this guide, researchers can confidently manage this final step of their experimental workflow. This proactive approach to waste management builds a deep-seated trust in our scientific practices and underscores our role as responsible stewards of scientific discovery.
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A Guide to Personal Protective Equipment for Handling 2-Chloro-1,3,5-triazine
As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide provides essential, field-tested guidance on the proper selection and use of Personal Protective Equipment (PPE) when handling 2-Chloro-1,3,5-triazine. Our approach moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep-seated culture of safety in your laboratory.
While specific safety data for 2-Chloro-1,3,5-triazine is limited, the following protocols are synthesized from the known hazards of closely related chlorinated triazine compounds. This conservative approach, grounded in the principles of chemical safety, provides a robust framework for minimizing exposure and risk.
Hazard Analysis: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of safe handling. Chlorinated triazines as a class present several significant hazards that dictate our PPE strategy.
-
Severe Eye Damage: The most critical hazard associated with analogous compounds is the risk of serious, irreversible eye damage.[1][2][3][4] Contact with the solid powder or solutions can cause significant injury.
-
Skin Irritation and Sensitization: These compounds are known to cause skin irritation.[1][2][4] Furthermore, they can act as sensitizers, meaning that repeated exposure may lead to an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[1][2][3]
-
Respiratory Tract Irritation: The fine, dusty nature of the solid chemical poses an inhalation hazard. Inhaling the dust can cause irritation to the respiratory system.[2][3]
-
Harmful if Swallowed: Accidental ingestion of chloro-triazines can be harmful.[1][2][3]
-
Reactivity and Byproducts: While specific data on 2-Chloro-1,3,5-triazine's reactivity with water is not as pronounced as its well-known analogue, cyanuric chloride, caution is warranted. Combustion of these materials can produce toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride, and phosgene.[2]
Core PPE Recommendations and Operational Protocols
Your PPE is the last line of defense. It must be selected and used correctly for every task. Engineering controls, such as a chemical fume hood, are the primary means of protection and should always be utilized when handling this compound.
Given the risk of severe eye damage, eye protection is non-negotiable.
-
Mandatory: ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles are required at all times when the chemical is being handled.
-
Causality: Standard safety glasses with side shields do not provide an adequate seal against dusts and splashes, making chemical splash goggles essential.[2]
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g) of the solid or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Type: Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.
-
Protocol: Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste. Never reuse disposable gloves. After any task, wash your hands thoroughly with soap and water.
-
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. This protects your skin and personal clothing from contamination. Contaminated lab coats should be professionally laundered and not taken home.
-
Primary Control: All weighing and handling of solid 2-Chloro-1,3,5-triazine must be performed in a certified chemical fume hood to control dust.[3]
-
When a Respirator is Required: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is necessary.
-
Type: A NIOSH-approved air-purifying respirator (APR) with P100 (particulate) filters is the minimum requirement for dust.
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and annually fit-tested to ensure a proper seal.
-
PPE Selection Workflow: A Risk-Based Approach
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following flowchart provides a logical framework for making this determination.
Caption: Risk assessment workflow for selecting appropriate PPE.
Summary of PPE for Common Laboratory Tasks
For quick reference, this table summarizes the recommended PPE for various operations.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | General Ventilation | Nitrile Gloves | Safety Glasses | Lab Coat | Not Required |
| Weighing Solid | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not Required (in hood) |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not Required (in hood) |
| Reaction Workup | Chemical Fume Hood | Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat | Not Required (in hood) |
| Small Spill Cleanup (<5g) | Chemical Fume Hood | Nitrile Gloves (double-gloved) | Chemical Splash Goggles & Face Shield | Lab Coat | Not Required (in hood) |
| Large Spill Cleanup (>5g) | Evacuate Area | Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron | NIOSH-Approved Respirator |
Disposal of Contaminated PPE and Waste
Proper disposal is a critical final step to prevent secondary contamination.
-
Solid Waste: All disposable items contaminated with 2-Chloro-1,3,5-triazine, including gloves, weighing papers, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste".[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.
-
PPE Disposal: Contaminated gloves should be removed carefully and placed in the solid waste container. Do not dispose of them in the regular trash.
By integrating these protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and your research.
References
-
Carl ROTH. (2025). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [Link]
-
Chemsrc. (2025). 2-chloro-1,3,5-triazine | CAS#:6153-86-2. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
